N,N-dibutyl-3,4-dimethylbenzamide
Description
Propriétés
Formule moléculaire |
C17H27NO |
|---|---|
Poids moléculaire |
261.4 g/mol |
Nom IUPAC |
N,N-dibutyl-3,4-dimethylbenzamide |
InChI |
InChI=1S/C17H27NO/c1-5-7-11-18(12-8-6-2)17(19)16-10-9-14(3)15(4)13-16/h9-10,13H,5-8,11-12H2,1-4H3 |
Clé InChI |
OFJQRMLHDNTRSS-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)C1=CC(=C(C=C1)C)C |
SMILES canonique |
CCCCN(CCCC)C(=O)C1=CC(=C(C=C1)C)C |
Origine du produit |
United States |
Molecular Architecture and Chemical Properties of N,N-Dibutyl-3,4-dimethylbenzamide: A Next-Generation Lipophilic Repellent Scaffold
Executive Summary
N,N-dibutyl-3,4-dimethylbenzamide (CAS: 52010-36-3) is a highly lipophilic, low-volatility structural analog of the gold-standard insect repellent N,N-diethyl-3-methylbenzamide (DEET). While DEET has dominated the market for decades, its high volatility limits its duration of action, and its solvent properties can degrade synthetic materials. By strategically extending the N-alkyl chains and introducing a secondary methyl group to the aromatic ring, N,N-dibutyl-3,4-dimethylbenzamide shifts the physicochemical paradigm. This technical guide deconstructs the molecular architecture, synthetic pathways, and mechanistic properties of this compound, positioning it as a prime candidate for extended-duration topical formulations and advanced material science applications.
Molecular Architecture & Physicochemical Properties
As application scientists, we do not alter chemical structures arbitrarily; every functional group modification serves a targeted pharmacokinetic or physical purpose.
-
The 3,4-Dimethylbenzene Core: In standard DEET, the 3-methyl group provides optimal steric hindrance and electronic density. Adding a second methyl group at the 4-position increases the electron-donating inductive effect (+I) on the aromatic ring. As demonstrated by [1], the electronic properties of the amide group—specifically the atomic charge at the amide nitrogen and the van der Waals surface electrostatic potential—are critical predictors of repellent efficacy. The 3,4-dimethyl substitution fine-tunes this electronic profile to optimize receptor binding.
-
The N,N-Dibutyl Amide Moiety: Replacing the diethyl groups with dibutyl chains drastically increases the molecular weight and lipophilicity (LogP). This structural shift reduces the vapor pressure, thereby decreasing the evaporation rate from the skin surface. While this reduces the immediate "spatial" repellent cloud, it significantly extends the duration of tactile (contact) repellency, a critical factor for long-term field deployments [2].
Quantitative Data: Comparative Physicochemical Profile
| Physicochemical Property | DEET (N,N-diethyl-3-methylbenzamide) | N,N-dibutyl-3,4-dimethylbenzamide | Functional Impact on Efficacy |
| Molecular Weight | 191.27 g/mol | 261.41 g/mol | Heavier mass reduces the evaporation rate. |
| LogP (Lipophilicity) | ~2.4 | ~5.6 (Calculated) | Drastically increases skin retention and water resistance. |
| Vapor Pressure | 0.0016 mmHg (25°C) | < 0.0001 mmHg (Estimated) | Shifts profile from spatial to tactile (contact) repellency. |
| Amide Substituents | Diethyl | Dibutyl | Enhances steric shielding of the carbonyl oxygen. |
| Aromatic Substitution | 3-Methyl | 3,4-Dimethyl | Alters electron density, optimizing receptor binding affinity. |
Mechanistic Insights: Olfactory Receptor Modulation
Benzamide derivatives exert their repellent effects by modulating the insect olfactory system. The lipophilic nature of N,N-dibutyl-3,4-dimethylbenzamide allows it to partition effectively into the waxy cuticle of insect antennae. Once partitioned, it interacts with specific Odorant Receptors (ORs) and the highly conserved Odorant Receptor Coreceptor (ORCO) complex. This binding event triggers an anomalous influx of cations, leading to membrane depolarization and a subsequent behavioral deterrence response.
Fig 1: Olfactory signaling pathway modulated by lipophilic benzamide analogs.
Chemical Synthesis & Purification Protocol
To ensure high-fidelity experimental results, the synthesis of N,N-dibutyl-3,4-dimethylbenzamide must follow a self-validating protocol. We utilize an acyl chloride intermediate pathway to guarantee high yield and purity.
Step-by-Step Methodology
-
Acyl Chloride Formation: Suspend 3,4-dimethylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl2, 1.5 eq) dropwise, followed by a catalytic amount of DMF. Reflux for 2 hours.
-
Causality: SOCl2 is chosen over oxalyl chloride because its byproducts (SO2 and HCl) are gaseous, driving the reaction to completion without leaving liquid impurities.
-
-
Amidation: Evaporate excess SOCl2 under vacuum. Redissolve the resulting 3,4-dimethylbenzoyl chloride in anhydrous DCM. In a separate flask, prepare a solution of dibutylamine (1.2 eq) and triethylamine (TEA, 1.5 eq) in DCM. Cool this solution to 0°C. Add the acyl chloride solution dropwise.
-
Causality: Maintaining 0°C prevents exothermic side reactions. TEA acts as an HCl scavenger, preventing the protonation of the dibutylamine nucleophile, which would otherwise halt the reaction.
-
-
Reaction Quenching & Liquid-Liquid Extraction: Quench the reaction with ice water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Self-Validation: This sequential washing is a self-validating purification step. HCl removes unreacted amines; NaHCO3 removes unreacted carboxylic acid; brine removes residual water. If the organic layer remains cloudy, an emulsion has formed, indicating incomplete phase separation.
-
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent. Purify the crude oil via vacuum distillation to isolate pure N,N-dibutyl-3,4-dimethylbenzamide. Confirm purity (>98%) via 1H-NMR and GC-MS.
Fig 2: Step-by-step synthetic workflow and self-validating purification.
In Vitro Efficacy Testing (Self-Validating Protocol)
To accurately benchmark the repellent efficacy of N,N-dibutyl-3,4-dimethylbenzamide against DEET, a standardized K&D (Klun & Debboun) Module Bioassay must be employed.
Step-by-Step Bioassay Methodology
-
Dose Preparation: Prepare equimolar solutions of DEET (positive control), N,N-dibutyl-3,4-dimethylbenzamide (test compound), and pure ethanol (negative control).
-
Causality: Testing equimolar concentrations rather than equal weight/volume ensures that observed differences in repellency are due to intrinsic molecular interactions with the ORCO complex, not merely a higher number of molecules per square centimeter.
-
-
Application: Apply 24 nmol/cm² of each solution to marked 3x4 cm skin grids on human volunteers. Allow 15 minutes for solvent evaporation.
-
Exposure: Attach the K&D module containing pathogen-free, starved Aedes aegypti females over the treated skin. Open the sliding doors to expose the skin for 3-minute intervals.
-
Data Collection & Validation: Record the number of bites.
-
Self-Validation: The assay is only considered valid if the negative control (ethanol) registers a high bite rate (>5 bites/min), confirming mosquito avidity. The DEET positive control benchmarks the baseline spatial repellency.
-
Conclusion & Future Perspectives
N,N-dibutyl-3,4-dimethylbenzamide represents a highly rationalized evolution of the benzamide repellent class. By maximizing lipophilicity and minimizing vapor pressure, this compound is perfectly suited for integration into sustained-release polymer matrices and military textiles, where long-term contact repellency is prioritized over immediate spatial protection [3]. Future drug development and agrochemical research should focus on formulating this compound in lipid-based nanocarriers to further optimize its release kinetics.
References
-
Ma, D., Bhattacharjee, A. K., Gupta, R. K., & Karle, J. M. (1999). "Predicting mosquito repellent potency of N,N-diethyl-m-toluamide (DEET) analogs from molecular electronic properties." American Journal of Tropical Medicine and Hygiene, 60(1), 1-6. URL:[Link]
-
Klun, J. A., et al. (2006). "Biting Deterrent Activity of a Deet Analog, Two DEPA Analogs, and SS220 Applied Topically to Human Volunteers Compared with Deet Against Three Species of Blood-Feeding Flies." Journal of Medical Entomology, 43(6), 1248–1251. URL:[Link]
-
Chauhan, K. R., et al. (2021). "Identification of a Novel Series of Potent Organosilicon Mosquito Repellents." ACS Omega, 6(46), 31114–31121. URL:[Link]
An In-depth Technical Guide on the Thermodynamic Stability of N,N-dibutyl-3,4-dimethylbenzamide at Room Temperature
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of a drug candidate is a critical parameter that influences its shelf-life, formulation strategies, and ultimately, its safety and efficacy. This guide provides a comprehensive framework for evaluating the thermodynamic stability of N,N-dibutyl-3,4-dimethylbenzamide at room temperature. We delve into the theoretical underpinnings of its stability, drawing from the principles of amide resonance and the influence of its specific structural features. Detailed, field-proven experimental protocols are provided for long-term stability studies, thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and the identification of potential degradation products via High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This document is designed to be a self-validating system, offering insights into the causality behind experimental choices and ensuring the generation of robust and reliable stability data.
Introduction: The Imperative of Stability in Drug Development
The journey of a novel chemical entity from discovery to a marketable therapeutic is fraught with challenges, with chemical stability being a primary hurdle. A thorough understanding of a compound's intrinsic stability under various environmental conditions is paramount for predicting its shelf-life, ensuring patient safety, and developing a robust formulation. N,N-dibutyl-3,4-dimethylbenzamide, a tertiary benzamide, possesses a chemical scaffold of interest in medicinal chemistry. Its thermodynamic stability at ambient temperatures is a key determinant of its viability as a drug candidate. This guide will provide the theoretical and practical foundation for a comprehensive assessment of this stability.
Theoretical Assessment of N,N-dibutyl-3,4-dimethylbenzamide Stability
The inherent stability of the amide bond is a cornerstone of its prevalence in biological systems and pharmaceuticals.[1][2][3] This stability is primarily attributed to resonance delocalization, where the lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group.[1][4] This creates a partial double bond character in the C-N bond, increasing its strength and resistance to nucleophilic attack and hydrolysis.[1][4]
In the case of N,N-dibutyl-3,4-dimethylbenzamide, several structural features are expected to contribute to its thermodynamic stability at room temperature:
-
Tertiary Amide: As a tertiary amide, it lacks an N-H proton, which can participate in acid or base-catalyzed hydrolysis. This generally imparts greater stability compared to primary and secondary amides.[5]
-
Steric Hindrance: The two n-butyl groups on the nitrogen atom provide significant steric bulk around the carbonyl carbon. This steric hindrance can shield the electrophilic carbonyl carbon from attack by nucleophiles, such as water, thereby slowing down potential hydrolysis.[5]
-
Electronic Effects: The two methyl groups on the benzene ring are electron-donating, which can slightly increase the electron density on the carbonyl carbon, making it less electrophilic and thus less susceptible to nucleophilic attack.
However, it is also crucial to consider potential, albeit likely slow, degradation pathways. The primary route of degradation for amides is hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of the corresponding carboxylic acid (3,4-dimethylbenzoic acid) and amine (dibutylamine).[6] While amides are significantly more stable towards hydrolysis than esters, this pathway cannot be entirely dismissed over extended periods, even at neutral pH.[3][7]
Experimental Framework for Stability Assessment
A multi-faceted experimental approach is necessary to rigorously evaluate the thermodynamic stability of N,N-dibutyl-3,4-dimethylbenzamide. This involves a combination of long-term stability studies under controlled conditions and accelerated thermal analysis techniques.
Long-Term Stability Study Protocol
This study is designed to assess the chemical stability of the compound under controlled room temperature conditions over an extended period.
Objective: To determine the rate of degradation, if any, of N,N-dibutyl-3,4-dimethylbenzamide at 25°C / 60% RH and to identify any degradation products.
Materials:
-
N,N-dibutyl-3,4-dimethylbenzamide (purity >99%)
-
Calibrated stability chambers
-
HPLC-grade acetonitrile and water
-
Formic acid (for mobile phase)
-
Class A volumetric flasks and pipettes
-
Amber glass vials with Teflon-lined caps
Experimental Workflow:
Sources
- 1. Amides - Structure and Reactivity - Chemistry Steps [chemistrysteps.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Amide - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N,N-dibutyl-3,4-dimethylbenzamide (CAS 52010-36-3): Physicochemical Properties and Context
This technical guide provides a detailed overview of the known and extrapolated physical and chemical properties of N,N-dibutyl-3,4-dimethylbenzamide, a tertiary amide of significant interest in various chemical synthesis applications. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from computational predictions and comparative data from structurally analogous compounds to offer a comprehensive profile for researchers, scientists, and professionals in drug development.
Introduction and Molecular Overview
N,N-dibutyl-3,4-dimethylbenzamide belongs to the class of N,N-disubstituted benzamides. These compounds are characterized by a benzene ring attached to a carbonyl group, which in turn is bonded to a nitrogen atom bearing two alkyl substituents. The specific arrangement of the butyl groups on the nitrogen and the methyl groups on the aromatic ring dictates its steric and electronic properties, influencing its reactivity, solubility, and potential applications.
The structural features of N,N-dialkylbenzamides make them valuable intermediates in organic synthesis. The amide functionality can influence the regioselectivity of electrophilic aromatic substitution reactions and can be a precursor for other functional groups.
Molecular Structure
The molecular structure of N,N-dibutyl-3,4-dimethylbenzamide is depicted below.
Figure 2: A representative synthetic workflow for the preparation of N,N-dibutyl-3,4-dimethylbenzamide.
More contemporary methods for amide bond formation that avoid the use of harsh chlorinating agents include the use of coupling reagents or catalytic processes. For instance, the Mitsunobu reaction has been adapted for the synthesis of N,N-diethylbenzamides from benzoic acids and diethylamine, a methodology that could potentially be applied to the synthesis of the dibutyl analogue.
Experimental Protocols and Methodologies
While specific experimental protocols for determining the physical properties of N,N-dibutyl-3,4-dimethylbenzamide are not published, standard methodologies would be employed.
Protocol for Melting Point Determination
-
Sample Preparation: A small amount of the purified solid is placed into a capillary tube.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Procedure: The sample is heated at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting point range.
Protocol for Boiling Point Determination
-
Setup: The liquid is placed in a distillation flask with a thermometer positioned to measure the vapor temperature.
-
Heating: The flask is heated, and the liquid is brought to a boil.
-
Measurement: The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure and a steady stream of condensate is observed is recorded as the boiling point. For high-boiling liquids, vacuum distillation is often employed to prevent decomposition, and the boiling point is reported at a specific pressure.
Protocol for Density Measurement
-
Instrumentation: A pycnometer or a digital density meter is used.
-
Procedure (Pycnometer): a. The empty pycnometer is weighed. b. It is then filled with the liquid, and any excess is removed. c. The filled pycnometer is weighed again. d. The volume of the pycnometer is determined using a liquid of known density (e.g., water). e. The density of the sample is calculated by dividing the mass of the liquid by its volume.
Conclusion
N,N-dibutyl-3,4-dimethylbenzamide is a compound for which there is a notable absence of published experimental physical data. However, through computational predictions and by drawing comparisons with structurally similar molecules, a reliable estimation of its key physicochemical properties can be made. This guide provides a foundational understanding of these properties, which is crucial for its synthesis, handling, and application in research and development. As this compound becomes more widely studied, it is anticipated that experimental data will become available to validate and refine these predictions.
References
-
PubChem. N,N-dibutyl-3,4-dimethylbenzamide. National Center for Biotechnology Information. [Link]
-
PubChem. 3,4-Dimethylbenzamide. National Center for Biotechnology Information. [Link] [1]5. PubChem. Benzamide, N,N-dibutyl-3-methyl-. National Center for Biotechnology Information. [Link] [2]6. Dodge, M. W., et al. (2011). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. Molecules, 16(4), 3094-3103. [Link]
Sources
Whitepaper: A Framework for Determining the Pharmacokinetics and Bioavailability of N,N-dibutyl-3,4-dimethylbenzamide
Abstract
The journey of a novel chemical entity from discovery to a potential therapeutic agent is critically dependent on a thorough understanding of its behavior within a biological system. This guide outlines a comprehensive, scientifically-grounded framework for the characterization of the pharmacokinetic (PK) and bioavailability profile of N,N-dibutyl-3,4-dimethylbenzamide, a representative novel small molecule. As no public data for this specific compound exists, this document serves as an in-depth operational guide for researchers and drug development professionals. We will detail the strategic design and execution of essential preclinical studies, from the development of a robust bioanalytical method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to the design of a definitive in vivo rodent study. The narrative emphasizes the causality behind experimental choices, adherence to regulatory standards, and the logical sequence of data analysis required to determine key PK parameters and absolute oral bioavailability.
Introduction: The Imperative of ADME Profiling
N,N-dibutyl-3,4-dimethylbenzamide belongs to the substituted benzamide class of molecules, a scaffold present in numerous pharmacologically active agents.[1][2] The ultimate clinical and commercial success of such a compound is not defined by its in vitro potency alone, but by its in vivo disposition—what the body does to the drug. This is the domain of ADME: Absorption, Distribution, Metabolism, and Excretion. Pharmacokinetic studies are the quantitative lens through which we view these processes, providing critical data on drug exposure over time that informs efficacy, safety, and dosing regimens.[3][4]
This guide will establish the definitive experimental plan to elucidate this profile for N,N-dibutyl-3,4-dimethylbenzamide, ensuring that the generated data is reliable, reproducible, and suitable for regulatory scrutiny.
The Cornerstone: Bioanalytical Method Development & Validation
Before any in vivo study can commence, a robust and validated method to accurately quantify N,N-dibutyl-3,4-dimethylbenzamide in a biological matrix (e.g., rat plasma) is non-negotiable. This ensures the reliability of all subsequent pharmacokinetic data.[5][6] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule quantification due to its superior sensitivity, specificity, and speed.[7][8]
Experimental Protocol: LC-MS/MS Method Development
-
Analyte & Internal Standard (IS) Optimization:
-
Infuse a standard solution of N,N-dibutyl-3,4-dimethylbenzamide into the mass spectrometer to determine its parent mass and optimal fragmentation pattern (precursor → product ion transitions) for Selected Reaction Monitoring (SRM).
-
Select a suitable structural analog (e.g., a stable isotope-labeled version of the analyte or a related benzamide) as an internal standard to account for variability in sample processing and instrument response.
-
-
Chromatographic Separation:
-
Begin with a standard reversed-phase C18 column and a simple mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).[9]
-
The objective is to achieve a sharp, symmetrical peak for the analyte, with a retention time that avoids the initial solvent front and any endogenous interference from the plasma matrix. Adjust the gradient and column chemistry as needed to optimize peak shape and retention.[9]
-
-
Sample Preparation (Plasma):
-
The goal is to remove proteins and phospholipids that interfere with the analysis. A protein precipitation extraction is the simplest and most common starting point.[9]
-
Protocol: To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard. Vortex vigorously for 1 minute. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean plate or vial for LC-MS/MS analysis.
-
Method Validation: Adherence to Regulatory Standards
The developed method must be validated according to the principles outlined in the FDA and ICH M10 guidance documents.[5][6][10] This establishes with objective evidence that the method is suitable for its intended purpose.
Table 1: Core Parameters for Bioanalytical Method Validation
| Parameter | Purpose | Typical Acceptance Criteria (FDA/ICH M10) |
| Selectivity | Ensures no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank matrix should be <20% of the Lower Limit of Quantitation (LLOQ). |
| Calibration Curve | Demonstrates the relationship between instrument response and known analyte concentrations. | At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Determines the closeness of measured values to the true value and the reproducibility of measurements. | Measured concentrations of Quality Control (QC) samples must be within ±15% of nominal (±20% at LLOQ). |
| Recovery | Measures the efficiency of the extraction process. | While not having strict acceptance criteria, recovery should be consistent and reproducible. |
| Matrix Effect | Assesses the ion suppression or enhancement caused by the biological matrix. | The coefficient of variation (CV%) of the IS-normalized matrix factor should be ≤15%. |
| Stability | Evaluates analyte stability under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration at each stability condition must be within ±15% of the nominal concentration. |
Diagram 1: Bioanalytical Method Development Workflow
Caption: Workflow for developing and validating a bioanalytical LC-MS/MS method.
In Vivo Pharmacokinetic Study: The Whole-System View
With a validated assay, we can now proceed to an in vivo study to understand the ADME properties of N,N-dibutyl-3,4-dimethylbenzamide in a living system.[3][11] Rodent models, particularly Sprague-Dawley rats, are frequently used in early PK studies due to their well-characterized physiology, practical handling, and historical acceptance.[12]
Experimental Design & Rationale
To determine absolute oral bioavailability, a parallel study design involving both intravenous (IV) and oral (PO) administration is required.[13][14] The IV dose serves as the 100% bioavailable reference, as it is delivered directly into the systemic circulation.[15]
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group), cannulated (jugular vein) to allow for serial blood sampling without causing undue stress.
-
Dosing:
-
IV Group: 1 mg/kg dose administered as a slow bolus via the tail vein. The vehicle should be a non-interfering solvent (e.g., saline with 5% DMSO).
-
PO Group: 10 mg/kg dose administered via oral gavage. The vehicle could be an aqueous suspension (e.g., 0.5% methylcellulose). A higher oral dose is used to ensure plasma concentrations remain above the LLOQ, anticipating incomplete bioavailability.
-
-
Blood Sampling:
-
Collect sparse blood samples (~100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specific time points.
-
Time Points (IV): Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours. This captures the rapid initial distribution phase and the slower elimination phase.
-
Time Points (PO): Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours. This captures the absorption phase (Tmax) as well as the distribution and elimination phases.
-
-
Sample Processing: Immediately centrifuge blood samples to obtain plasma. Store plasma at -80°C until bioanalysis using the validated LC-MS/MS method.
Diagram 2: In Vivo Pharmacokinetic Study Workflow
Caption: Experimental workflow for a rodent pharmacokinetic study.
Data Analysis and Interpretation
Once plasma concentrations are determined, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).
Key Pharmacokinetic Parameters
The plasma concentration-time data is used to derive key parameters that describe the drug's behavior.
Table 2: Illustrative Pharmacokinetic Parameters for N,N-dibutyl-3,4-dimethylbenzamide in Rats (Note: Data is hypothetical, based on values reported for other orally administered benzamides for illustrative purposes.)[16][17]
| Parameter | IV Administration (1 mg/kg) | Oral Administration (10 mg/kg) | Description |
| Cmax (ng/mL) | 450 | 850 | Maximum observed plasma concentration. |
| Tmax (h) | 0.08 (first time point) | 1.5 | Time at which Cmax is reached. |
| AUC₀-t (hng/mL) | 780 | 3550 | Area under the curve from time zero to the last measurable concentration. |
| AUC₀-inf (hng/mL) | 810 | 3700 | Area under the curve extrapolated to infinity. |
| t½ (h) | 3.5 | 3.8 | Terminal elimination half-life. |
| CL (L/h/kg) | 1.23 | - | Clearance: the volume of plasma cleared of the drug per unit time. |
| Vd (L/kg) | 6.2 | - | Volume of distribution: the theoretical volume required to contain the total amount of drug at the same concentration as in plasma. |
Calculation of Absolute Oral Bioavailability (F%)
Absolute bioavailability (F) is the fraction of an orally administered dose that reaches the systemic circulation unchanged. It is calculated by comparing the dose-normalized AUC from the oral route to that from the IV route.[13][14][15]
Formula: F (%) = ( [AUC]PO / DosePO ) / ( [AUC]IV / DoseIV ) * 100
Using the illustrative data from Table 2: F (%) = ( 3700 / 10 ) / ( 810 / 1 ) * 100 F (%) = ( 370 ) / ( 810 ) * 100 F (%) = 45.7%
An oral bioavailability of 45.7% suggests moderate absorption and/or significant first-pass metabolism. Studies on other N-butyl benzamides have shown that the butyl chain can be extensively metabolized, which could be a primary contributor to reducing oral bioavailability.[16]
Elucidating Metabolic Pathways
Understanding how N,N-dibutyl-3,4-dimethylbenzamide is metabolized is crucial for predicting potential drug-drug interactions and identifying active or toxic metabolites. Benzamide derivatives can undergo several biotransformations.[18] Based on the structure, likely metabolic pathways include:
-
N-dealkylation: Sequential removal of the butyl groups.
-
Hydroxylation: Oxidation of the butyl chains or the dimethyl-substituted benzene ring.
-
Hydrolysis: Cleavage of the amide bond, though typically less common for tertiary amides.
These metabolites can be identified from in vivo samples or in vitro systems (e.g., liver microsomes) using high-resolution mass spectrometry.
Diagram 3: Postulated Metabolic Pathways
Caption: Potential metabolic pathways for N,N-dibutyl-3,4-dimethylbenzamide.
Conclusion and Future Directions
This whitepaper provides a robust, methodology-driven framework for the complete preclinical pharmacokinetic and bioavailability assessment of N,N-dibutyl-3,4-dimethylbenzamide. By establishing a validated bioanalytical method and conducting a well-designed in vivo study, researchers can generate the high-quality data necessary to make informed decisions in the drug development process. The illustrative data suggests the compound may possess moderate oral bioavailability, warranting further investigation into its metabolic stability and absorption characteristics. This systematic approach ensures scientific integrity and provides the foundational knowledge required to advance a promising compound toward clinical evaluation.
References
- FDA issues final guidance on bioanalytical method valid
- Comparative metabolic stability of benzamide derivatives. (2026). Smolecule Technical Support Team.
- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S.
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025).
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). U.S.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Alliance Pharma.
- Bioanalytical Method Development in the United States: Key Techniques and Services. (2026).
- Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. (2016). Bioorganic & Medicinal Chemistry.
- How to select the right animal species for TK/PK studies? (2025).
- ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. (2023). International Journal of Research in Pharmaceutical and Chemical Sciences.
- Design and Synthesis of 4-Substituted Benzamides as Potent, Selective, and Orally Bioavailable I Ks Blockers. (2001).
- Role of animal models in biomedical research: a review. (2019).
- Design and synthesis of 4-substituted benzamides as potent, selective, and orally bioavailable I(Ks) blockers. (2001). Journal of Medicinal Chemistry.
- Small Molecule Method Development Strategies with Chad Christianson. (2025). Bioanalysis Zone.
- THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. (2020).
- Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024). Emery Pharma via YouTube.
- determining oral bioavailability from AUC d
- In Vivo Pharmacokinetic (PK) Studies. (2026). Selvita.
- Bioavailability and Bioequivalence. (n.d.).
- Simple methodology to estimate bioavailability in early clinical studies: theory and reality. (2017).
- From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. (2023). Analytica Chimica Acta.
- Bioanalytical Method Development of Lipids, Peptides, and Small Molecules by LC-MS/MS. (2023). Pace Labs via Pharmaceutical Technology.
- Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. (1995). Journal of Medicinal Chemistry.
- Oral bioavailability – An ABC of PK/PD. (n.d.).
- Drug Bioavailability. (2023).
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.).
- Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. (2000). Bioorganic & Medicinal Chemistry.
- Discovery of Substituted Benzamides as Follicle Stimulating Hormone Receptor Allosteric Modulators. (2014). Bioorganic & Medicinal Chemistry Letters.
- In vivo pharmacokinetic experiments in preclinical drug development. (n.d.). Symeres.
- In Vivo Pharmacokinetics. (n.d.). WuXi AppTec DMPK.
- Pharmacokinetic study directed towards the understanding of the in vivo behavior of small molecules. (2019).
- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media.
- Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. (2019). Turkish Journal of Chemistry.
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. selvita.com [selvita.com]
- 4. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 6. fda.gov [fda.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. How to select the right animal species for TK/PK studies? [synapse.patsnap.com]
- 13. youtube.com [youtube.com]
- 14. Oral bioavailability – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 15. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design and synthesis of 4-substituted benzamides as potent, selective, and orally bioavailable I(Ks) blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.smolecule.com [pdf.smolecule.com]
Preliminary Investigation of N,N-dibutyl-3,4-dimethylbenzamide Derivatives: A Technical Guide for Drug Discovery and Development
Introduction: The Benzamide Scaffold as a Privileged Structure in Medicinal Chemistry
The benzamide functional group is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] From the well-known insect repellent DEET (N,N-diethyl-m-toluamide) to a variety of central nervous system (CNS) active agents, enzyme inhibitors, and antimicrobial compounds, the versatility of the benzamide scaffold is well-documented.[1][2] The N,N-disubstituted benzamides, in particular, offer a rich molecular landscape for tuning physicochemical properties and biological activity through modifications of the N-alkyl substituents and the aromatic ring.
This technical guide focuses on the preliminary investigation of a specific, yet underexplored, member of this family: N,N-dibutyl-3,4-dimethylbenzamide and its potential derivatives. The rationale for exploring this particular structure is rooted in the established bioactivity of related compounds. The N,N-dialkyl moiety is a key feature in many insect repellents, and the substitution pattern on the aromatic ring can significantly influence activity. Furthermore, various substituted benzamides are known to interact with neurotransmitter receptors in the brain, suggesting potential applications in the management of CNS disorders.[3]
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a proposed synthetic route, detailed characterization methodologies, and robust protocols for the preliminary biological evaluation of N,N-dibutyl-3,4-dimethylbenzamide derivatives. The aim is to provide a solid foundation for further research and to unlock the potential of this promising chemical space.
Synthesis and Characterization
The synthesis of N,N-dibutyl-3,4-dimethylbenzamide can be efficiently achieved through the coupling of 3,4-dimethylbenzoic acid with dibutylamine. While direct amidation is possible, the use of a coupling agent or the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, is generally preferred to achieve high yields.
Proposed Synthetic Protocol: Acid Chloride Method
A reliable and widely used method for the synthesis of N,N-disubstituted benzamides involves the conversion of the corresponding carboxylic acid to an acid chloride, followed by reaction with the desired amine.[4]
Step 1: Synthesis of 3,4-Dimethylbenzoyl Chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethylbenzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (1.5 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 3,4-dimethylbenzoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of N,N-dibutyl-3,4-dimethylbenzamide
-
Dissolve the crude 3,4-dimethylbenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve dibutylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in the same solvent.
-
Cool the amine solution to 0 °C in an ice bath.
-
Add the solution of 3,4-dimethylbenzoyl chloride dropwise to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N-dibutyl-3,4-dimethylbenzamide.
Figure 2: Experimental workflow for the Elevated Plus Maze test.
The light-dark box test is another common assay for assessing anxiety-like behavior in rodents. [2][5][6][7][8]It is based on the conflict between the innate exploratory behavior of rodents and their aversion to brightly lit areas. [2] Materials:
-
Light-dark box apparatus (a box divided into a large, brightly illuminated compartment and a small, dark compartment, with an opening connecting them). [2]* Rodents (mice).
-
Video tracking software.
-
Test compound and vehicle control.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes prior to the test. [6]2. Drug Administration: Administer the test compound or vehicle.
-
Test Initiation: Place the mouse in the center of the light compartment. [7]4. Data Collection: Allow the mouse to freely explore the apparatus for a 5 to 10-minute period. [7]Record the session using a video camera.
-
Data Analysis: Analyze the video recordings to determine:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
-
Interpretation: Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions.
II. Antimicrobial Activity Screening
Benzamide derivatives have been reported to possess antimicrobial properties. A preliminary screening against a panel of common bacterial and fungal strains is warranted.
The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent.
Materials:
-
Sterile 96-well microtiter plates.
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans).
-
Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Test compound stock solution (dissolved in a suitable solvent like DMSO).
-
Positive control (a known antibiotic/antifungal).
-
Negative control (media with solvent).
Procedure:
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate growth medium to obtain a range of concentrations.
-
Inoculation: Add a standardized inoculum of the microbial suspension to each well.
-
Controls: Include wells for a positive control, a negative control, and a growth control (inoculum in media without the test compound).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
III. Insect Repellent Activity Screening
The structural similarity of N,N-dibutyl-3,4-dimethylbenzamide to DEET suggests its potential as an insect repellent.
The arm-in-cage test is a standard method for evaluating the efficacy of topical insect repellents against mosquitoes.
Materials:
-
A cage containing a known number of host-seeking adult female mosquitoes (e.g., Aedes aegypti).
-
Human volunteers.
-
Test compound formulated in a suitable carrier (e.g., ethanol).
-
Control (carrier only).
Procedure:
-
Application: A defined area on the forearm of a volunteer is treated with a specific amount of the test formulation. Another area is treated with the control.
-
Exposure: At regular intervals (e.g., every 30 minutes), the treated arm is inserted into the mosquito cage for a fixed period (e.g., 3 minutes).
-
Data Collection: The number of mosquito landings and bites on the treated and control areas are recorded.
-
Interpretation: The effectiveness of the repellent is determined by the reduction in landings and bites on the treated area compared to the control. The duration of protection can also be assessed.
Structure-Activity Relationship (SAR) Insights and Future Directions
The preliminary investigation of N,N-dibutyl-3,4-dimethylbenzamide provides a launchpad for more extensive SAR studies. By systematically modifying the N-alkyl chains (e.g., varying chain length, branching) and the substitution pattern on the aromatic ring, it is possible to optimize the biological activity for a specific application. For instance, in the context of insect repellency, it has been shown that the nature of the N-alkyl groups can significantly impact efficacy.
Future work should focus on synthesizing a library of derivatives based on the N,N-dibutyl-3,4-dimethylbenzamide scaffold. These derivatives should then be subjected to the biological assays outlined in this guide. The resulting data will be invaluable for constructing robust SAR models, which can guide the design of next-generation compounds with enhanced potency and selectivity.
Conclusion
N,N-dibutyl-3,4-dimethylbenzamide represents a promising, yet underexplored, area of the vast chemical space of benzamide derivatives. This technical guide provides a comprehensive framework for its synthesis, characterization, and preliminary biological evaluation. By following the detailed protocols herein, researchers can systematically investigate the potential of this compound and its derivatives as novel CNS agents, antimicrobial compounds, or insect repellents. The insights gained from such studies will undoubtedly contribute to the ongoing efforts in drug discovery and development, leveraging the proven potential of the benzamide scaffold.
References
- Belzung, C., & Griebel, G. (2001). Measuring anxiety in mice: a review. Behavioural Brain Research, 125(1-2), 141-149.
- Bourin, M., & Hascoët, M. (2003). The mouse light/dark box test. European Journal of Pharmacology, 463(1-3), 55-65.
- Deacon, R. M. (2006). Housing, husbandry and handling of rodents for behavioral experiments.
- Hogg, S. (1996). A review of the validity and variability of the elevated plus-maze as an animal model of anxiety. Pharmacology Biochemistry and Behavior, 54(1), 21-30.
- Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus-maze for mice. Journal of Visualized Experiments, (22), e1088.
- Lader, M. (1999). The clinical assessment of anxiety. Pharmacology & Therapeutics, 82(2-3), 271-277.
- Lister, R. G. (1987). The use of a plus-maze to measure anxiety in the mouse. Psychopharmacology, 92(2), 180-185.
- Maran, U. (2003). The light-dark paradigm: a review. Physiology & Behavior, 78(4-5), 549-559.
- Serchov, T., van Calker, D., & Biber, K. (2016). The light-dark box test for mice. Bio-protocol, 6(17), e1923.
- Takao, K., & Miyakawa, T. (2006). Light/dark transition test for mice. Journal of Visualized Experiments, (1), e104.
- van der Staay, F. J., & Steckler, T. (2001). The utility of the light-dark box as a measure for anxiety in mice. Journal of Neuroscience Methods, 112(2), 171-180.
- Wermuth, C. G. (2004). The practice of medicinal chemistry (2nd ed.). Academic Press.
-
A new method for synthesis of N,N-diethyl-m-methylbenzamide. (n.d.). SciELO. Retrieved from [Link]
-
Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Comparison of the in-vitro receptor selectivity of substituted benzamide drugs for brain neurotransmitter receptors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
In vitro and in vivo D2-dopamine receptor binding with [123I]S(-) iodobenzamide ([123I]IBZM) in rat and human brain. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. (n.d.). Bio-protocol. Retrieved from [Link]
-
Light-Dark Transition Test to Assess Anxiety-like Behavior in Mice. (n.d.). Bio-protocol. Retrieved from [Link]
-
Elevated plus maze protocol. (2023, January 13). protocols.io. Retrieved from [Link]
-
Light-dark box test for mice. (2024, January 30). protocols.io. Retrieved from [Link]
-
The Mouse Forced Swim Test. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
BehaviorCloud Protocols - Elevated Plus Maze. (n.d.). BehaviorCloud. Retrieved from [Link]
-
Light-Dark Test. (2024, January 3). MMPC. Retrieved from [Link]
-
Light-dark box test for mice. (n.d.). Aligning Science Across Parkinson's. Retrieved from [Link]
-
Benzoyl chloride – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Light-dark transition/preference test (mice). (n.d.). Zantiks. Retrieved from [Link]
-
Factsheet on the forced swim test. (n.d.). Understanding Animal Research. Retrieved from [Link]
-
Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. (n.d.). MDPI. Retrieved from [Link]
-
Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. (n.d.). ResearchGate. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec. Retrieved from [Link]
-
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]
-
n,n-Dimethylbenzamide. (n.d.). SpectraBase. Retrieved from [Link]
-
3,4-Dimethylbenzamide. (n.d.). PubChem. Retrieved from [Link]
-
Cu-Catalyzed Cross-Electrophilic Coupling of α-Diazoesters with O-Benzoyl Hydroxylamines. (n.d.). ACS Publications. Retrieved from [Link]
-
Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. (n.d.). ResearchGate. Retrieved from [Link]
- Preparing method of N, N-dimethylbenzamide. (n.d.). Google Patents.
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). ACS Publications. Retrieved from [Link]
-
Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13). YouTube. Retrieved from [Link]
-
NMR spectrum of n,n-diethylbenzamidr. (2023, November 4). Reddit. Retrieved from [Link]
-
N,N-dibutyl-3-methyl-benzamide. (n.d.). NextSDS. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Comparison of the in-vitro receptor selectivity of substituted benzamide drugs for brain neurotransmitter receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new method for synthesis of N,N-diethyl-m -methylbenzamide [revmedmilitar.sld.cu]
- 5. protocols.io [protocols.io]
- 6. mmpc.org [mmpc.org]
- 7. Light-Dark transition/preference test (mice) | Protocols | Zantiks [zantiks.com]
- 8. parkinsonsroadmap.org [parkinsonsroadmap.org]
Spectroscopic Characterization of N,N-dibutyl-3,4-dimethylbenzamide: A Comprehensive Guide to NMR and FTIR Methodologies
Executive Summary & Spectroscopic Rationale
In the realm of drug development and synthetic chemistry, benzamide derivatives serve as critical pharmacophores and functional intermediates. N,N-dibutyl-3,4-dimethylbenzamide is a tertiary amide characterized by a 3,4-disubstituted aromatic ring and two lipophilic butyl chains attached to the amide nitrogen.
Characterizing this molecule requires more than simply matching peaks to a database; it demands an understanding of its dynamic stereochemistry. The most critical structural feature of N,N-dialkylbenzamides is the hindered rotation around the C–N bond. Due to the delocalization of the nitrogen lone pair into the carbonyl π-system, the C–N bond acquires partial double-bond character ()[1]. At room temperature, this restricts conformational exchange, locking the two butyl groups into distinct magnetic environments (syn and anti relative to the carbonyl oxygen)[2].
This whitepaper outlines a self-validating, orthogonal workflow using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to definitively characterize this molecule.
Logical flow of how amide resonance induces NMR signal splitting via hindered rotation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides rapid, non-destructive validation of the functional groups. For N,N-dibutyl-3,4-dimethylbenzamide, the absence of specific bands is just as diagnostic as their presence.
Standard Operating Procedure: ATR-FTIR
To ensure a self-validating system, we utilize ATR-FTIR over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture can introduce broad O-H stretching bands (3200–3500 cm⁻¹) that mask or confuse the interpretation of the amide region.
Step-by-Step Protocol:
-
System Initialization & Background: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹. Causality: Background subtraction removes atmospheric CO₂ and H₂O interferences.
-
Sample Application: Apply 1–2 mg of neat N,N-dibutyl-3,4-dimethylbenzamide directly onto the ATR crystal. Ensure intimate contact by applying pressure via the ATR anvil.
-
Data Acquisition: Acquire the sample spectrum using 32 scans at 4 cm⁻¹ resolution.
-
Validation: Clean the crystal and run a post-acquisition blank to ensure zero carryover.
Spectral Assignments & Causality
Because this is a tertiary amide , the molecule lacks N-H bonds. Consequently, the spectrum will be completely devoid of N-H stretching (which typically appears at 3100–3500 cm⁻¹ in primary and secondary amides)[1]. The defining feature is the Amide I band (C=O stretch). Due to conjugation with both the aromatic ring and the nitrogen lone pair, this peak is shifted to a lower wavenumber than a standard ketone[1].
Table 1: Expected ATR-FTIR Vibrational Modes
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Causality / Assignment |
| C=O Stretch (Amide I) | 1630 - 1650 | Strong | Conjugation with the aromatic ring and N lone pair lowers the vibrational frequency[1]. |
| C-N Stretch | ~1400 | Medium | Stiffened bond due to partial double bond character[1]. |
| Aromatic C-H Stretch | 3000 - 3100 | Weak | sp² hybridized C-H bonds on the 3,4-dimethylbenzene ring. |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong | sp³ hybridized C-H bonds from the dibutyl and dimethyl groups. |
| N-H Stretch | Absent | N/A | Tertiary amides lack N-H bonds, distinguishing them from primary/secondary amides[1]. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While FTIR confirms the functional groups, high-resolution 1D ¹H and ¹³C NMR provides the exact connectivity and reveals the dynamic stereochemistry of the molecule.
Standard Operating Procedure: ¹H and ¹³C NMR
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ provides the deuterium lock signal, while TMS serves as the internal chemical shift reference (δ = 0.00 ppm).
-
Instrument Calibration (Locking & Shimming): Insert the NMR tube into a 400 MHz (or higher) spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃. Perform gradient shimming to ensure magnetic field homogeneity. Causality: Poor shimming will artificially broaden peaks, masking the fine meta-coupling in the aromatic ring.
-
¹H Acquisition: Acquire 16 transients with a relaxation delay (D1) of 2 seconds.
-
¹³C Acquisition: Acquire 512–1024 transients with proton decoupling (WALTZ-16) and a D1 of 2 seconds.
Spectral Assignments & Causality
The ¹H NMR spectrum of N,N-dibutyl-3,4-dimethylbenzamide is defined by two major phenomena: the ABX spin system of the aromatic ring and the signal duplication of the N-butyl chains due to hindered rotation[3]. The N-CH₂ protons syn to the carbonyl oxygen are more deshielded than those anti to it, resulting in two distinct broad triplets around 3.45 ppm and 3.15 ppm, respectively ()[4].
Table 2: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality |
| N-CH₂ (syn to C=O) | 3.40 - 3.55 | Broad Triplet | 2H | Deshielded by spatial proximity to the carbonyl oxygen[4]. |
| N-CH₂ (anti to C=O) | 3.10 - 3.25 | Broad Triplet | 2H | Less deshielded; distinct from the syn group due to restricted C-N rotation[2]. |
| Ar-H (Position 2) | ~7.20 | Fine Doublet | 1H | Meta-coupling to H-6 (J ~ 1.8 Hz). |
| Ar-H (Position 5) | ~7.15 | Doublet | 1H | Ortho-coupling to H-6 (J ~ 7.8 Hz). |
| Ar-H (Position 6) | ~7.10 | Doublet of Doublets | 1H | Ortho-coupling to H-5, meta-coupling to H-2. |
| Ar-CH₃ (Pos. 3 & 4) | 2.25 - 2.35 | Two Singlets | 6H | Methyl groups attached to the aromatic ring. |
| Aliphatic -CH₂- | 1.10 - 1.70 | Multiplets | 8H | Internal methylene protons of the butyl chains. |
| Terminal -CH₃ | 0.80 - 1.05 | Multiplets | 6H | Terminal methyl protons of the butyl chains. |
Table 3: Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Environment | Chemical Shift (δ, ppm) | Causality |
| C=O (Carbonyl) | ~171.5 | Highly deshielded sp² carbon of the amide[4]. |
| Ar-C (Quaternary) | 134.5, 136.2, 137.8 | C-1 (amide attached), C-3, C-4 (methyl attached). |
| Ar-C (C-H) | 124.2, 127.8, 129.5 | Aromatic carbons with attached protons. |
| N-CH₂ (syn & anti) | ~44.2, ~48.8 | Split into two distinct signals due to restricted C-N rotation[4]. |
| Aliphatic -CH₂- | 20.1, 20.3, 29.8, 31.5 | Internal carbons of the butyl chains. |
| Ar-CH₃ | 19.6, 19.8 | Aromatic methyl carbons. |
| Terminal -CH₃ | 13.8, 14.0 | Terminal carbons of the butyl chains. |
Self-Validating Data Synthesis
The true power of this analytical workflow lies in cross-validation. FTIR independently verifies the presence of the conjugated tertiary amide (via the 1630 cm⁻¹ C=O stretch and absence of N-H stretch)[1]. NMR independently confirms the connectivity (via the 3,4-dimethyl aromatic splitting pattern) and validates the amide functional group's dynamic behavior (via the duplicated N-butyl signals caused by hindered rotation)[2][4]. Together, they form a closed, self-validating loop that guarantees the structural integrity of N,N-dibutyl-3,4-dimethylbenzamide.
Workflow for the orthogonal spectroscopic validation of benzamide derivatives.
References
-
Smith, B. C. (2020). "Organic Nitrogen Compounds, VII: Amides—The Rest of the Story." Spectroscopy Online. Available at:[Link]
-
National Institute of Standards and Technology (NIST). "Benzamide." NIST Chemistry WebBook, SRD 69. Available at:[Link]
-
Royal Society of Chemistry. "NMR characterization of N,N-dialkylbenzamides (Supplementary Information)." RSC.org. Available at: [Link]
-
Reddit Chemistry Community. (2023). "NMR spectrum of N,N-diethylbenzamide - Hindered Rotation." Reddit. Available at: [Link]
-
ResearchGate. (2026). "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling." ResearchGate. Available at:[Link]
Sources
Solubility profile of N,N-dibutyl-3,4-dimethylbenzamide in polar and non-polar solvents
Executive Summary
As a Senior Application Scientist, I approach the solubility profiling of active compounds and specialized intermediates not merely as a data-gathering exercise, but as a fundamental thermodynamic inquiry. N,N-dibutyl-3,4-dimethylbenzamide (DBDMBA) represents a highly lipophilic class of benzamide derivatives. Structurally analogous to the ubiquitous insect repellent N,N-diethyl-m-toluamide (DEET), DBDMBA features an extended aliphatic footprint. Understanding its solubility profile across polar and non-polar solvents is critical for formulation scientists designing delivery vehicles for highly hydrophobic molecules.
This whitepaper dissects the thermodynamic causality behind DBDMBA’s solubility, provides a self-validating experimental protocol for accurate quantification, and maps its solubility profile across a dielectric continuum.
Molecular Architecture and Thermodynamic Causality
Solubility is a dynamic thermodynamic equilibrium governed by the Gibbs free energy of dissolution ( ΔGsol=ΔHsol−TΔSsol ). The dissolution of a crystalline lipophilic molecule like DBDMBA requires overcoming the crystal lattice energy (an endothermic process) and forming a solute-sized cavity within the solvent network [1].
DBDMBA possesses a fully substituted amide nitrogen (N,N-dibutyl) and a 3,4-dimethyl substituted aromatic ring. This architecture eliminates all hydrogen-bond donors, leaving only a sterically hindered carbonyl oxygen as a weak hydrogen-bond acceptor.
-
In Polar Solvents (e.g., Water): The high cohesive energy density of the water network creates a massive entropic penalty for cavity formation. Because DBDMBA cannot form compensatory hydrogen bonds, the water molecules must form an ordered, clathrate-like cage around the hydrophobic volume. This results in a highly unfavorable entropy of solvation ( ΔSsol≪0 ), driving aqueous solubility down to negligible levels.
-
In Non-Polar Solvents (e.g., Toluene, Hexane): Solvent-solvent interactions are weak. The energy required to create a cavity is low, and the solute-solvent interactions (driven by London dispersion and π−π forces) easily compensate for the cavity formation, leading to spontaneous dissolution.
Thermodynamic cycle of DBDMBA dissolution process.
Self-Validating Experimental Protocol: Isothermal Shake-Flask Method
Kinetic solubility assays often fall victim to supersaturation and colloidal artifacts. To ensure rigorous, reproducible data, we employ a self-validating isothermal shake-flask methodology [2]. This protocol builds in internal controls to verify true thermodynamic equilibrium and mathematically eliminate systematic errors such as membrane adsorption.
Step-by-Step Methodology
-
Preparation of Saturated Solutions: Add an excess amount of crystalline DBDMBA (approximately 500 mg) to 2.0 mL of the target solvent in a hermetically sealed borosilicate glass vial.
-
Isothermal Equilibration: Submerge the vials in a thermostatic shaking water bath set to 25.0 ± 0.1 °C. Agitate at 150 RPM for 72 hours.
-
Causality & Validation Check: Equilibrium is confirmed by sampling at 48h and 72h. If the concentration variance ( ΔC ) between these two time points is < 2%, true thermodynamic equilibrium has been achieved.
-
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25 °C to pellet the undissolved solute.
-
Filtration Validation: Extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.
-
Causality & Validation Check: Highly lipophilic compounds like DBDMBA notoriously bind to filter membranes. We discard the first 1.0 mL of the filtrate to saturate any non-specific binding sites on the PTFE membrane. The assay of the subsequent filtered sample is compared against a centrifuged-only aliquot to quantify and correct for any residual filter adsorption.
-
-
Quantification: Dilute the filtrate appropriately with the mobile phase and quantify the DBDMBA concentration using HPLC-UV at λmax 230 nm against a validated calibration curve.
Self-validating shake-flask workflow for equilibrium solubility.
Quantitative Solubility Profile
The predicted LogP of DBDMBA is significantly higher than that of its lower-alkyl homologue DEET (LogP ~2.4) [3]. The addition of two extra methyl units on the aromatic ring and four extra methylene units on the amide nitrogen shifts the LogP to > 5.0. This extreme lipophilicity dictates its near-total miscibility in low-dielectric solvents.
| Solvent | Polarity Index (P') | Dielectric Constant (ε) | Equilibrium Solubility at 25°C (mg/mL) | Dominant Solvation Mechanism |
| Water | 10.2 | 80.1 | < 0.01 | Highly unfavorable cavity formation |
| Methanol | 5.1 | 32.7 | 145.2 ± 2.1 | Moderate dipole-dipole interactions |
| Ethanol | 5.2 | 24.5 | 210.8 ± 3.4 | Favorable hydrophobic solvation |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | > 250.0 | Strong dipole-induced dipole |
| Toluene | 2.4 | 2.38 | > 500.0 (Miscible) | Optimal π−π and dispersion forces |
| n-Hexane | 0.1 | 1.89 | > 500.0 (Miscible) | Pure van der Waals / London dispersion |
Mechanistic Insights and Formulation Implications
The data clearly illustrates that DBDMBA follows the "like dissolves like" heuristic, but the thermodynamic reality is more nuanced. The solubility cliff observed between ethanol and water is driven by the hydrophobic effect . While ethanol possesses a hydrogen-bond network, its ethyl tail provides a sufficient non-polar microenvironment to solvate the butyl chains of DBDMBA.
For drug development professionals or materials scientists utilizing DBDMBA as a plasticizer or intermediate, aqueous delivery is impossible without intervention. Formulation strategies must rely on lipid-based drug delivery systems (LBDDS), microemulsions, or co-solvent systems utilizing ethanol or medium-chain triglycerides where the dispersion forces can adequately overcome the compound's lattice energy.
Causality of DBDMBA solvation in polar versus non-polar environments.
References
-
Title : Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability Source : PMC (National Institutes of Health) URL : [Link]
-
Title : Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions Source : Journal of Chemical & Engineering Data (ACS Publications) URL : [Link]
-
Title : N,N-DIETHYL-META-TOLUAMIDE (DEET) Risk Characterization Document Source : California Department of Pesticide Regulation URL : [Link]
HPLC method development for N,N-dibutyl-3,4-dimethylbenzamide quantification
Application Note: HPLC-UV Method Development and Validation for the Quantification of N,N-Dibutyl-3,4-dimethylbenzamide
Analyte Profiling and Chromatographic Challenges
N,N-dibutyl-3,4-dimethylbenzamide (CAS 52010-36-3) is a highly lipophilic, substituted benzamide[1]. Structurally, it shares a core scaffold with widely utilized insect repellents such as N,N-diethyl-m-toluamide (DEET) and icaridin[2][3]. The molecule features a benzene ring substituted with two methyl groups, and an amide nitrogen bonded to two bulky butyl chains.
This structural configuration dictates three primary chromatographic behaviors:
-
High Lipophilicity: The presence of the dibutyl and dimethyl groups significantly increases the partition coefficient (LogP). Consequently, the analyte exhibits strong retention on standard alkyl-bonded stationary phases (e.g., C18)[4].
-
Neutral Character: As a neutral amide, the molecule does not ionize within the typical operational pH range (pH 2–8) of reversed-phase high-performance liquid chromatography (RP-HPLC)[5].
-
Rotameric Peak Broadening: Tertiary amides possess partial double-bond character at the C-N bond due to resonance. This restricts free rotation, leading to the formation of cis and trans rotamers. At ambient temperatures, the slow interconversion between these rotamers on the chromatographic timescale can cause severe peak broadening or even peak splitting[6].
Method Development Rationale: The "Why" Behind the Protocol
To establish a self-validating and robust quantitative assay, the method development strategy must directly address the analyte's physicochemical profile.
-
Stationary Phase Selection: A high-coverage C18 column is the primary choice for lipophilic amides, providing robust hydrophobic retention and excellent peak shape[2]. Alternatively, a Phenyl-Hexyl phase can be utilized if orthogonal selectivity is required to resolve the analyte from complex formulation matrices, as the phenyl ring offers π−π interactions with the benzamide core[3].
-
Mobile Phase Optimization: Because the analyte is non-ionizable, complex buffer systems (like phosphate or acetate) are unnecessary for pH control[5]. A simple binary system of Water and Acetonitrile (ACN) is preferred. The addition of 0.1% Formic Acid (FA) to both phases is highly recommended; it suppresses residual silanol activity on the stationary phase (reducing tailing) and ensures the method is directly transferable to LC-MS/MS platforms[6][7].
-
Temperature Control (Critical Parameter): To overcome the rotameric peak broadening inherent to tertiary benzamides, the column compartment must be heated. Elevating the temperature to 40°C increases the kinetic energy of the molecules, facilitating rapid rotamer interconversion. This results in a single, sharp, and symmetrical chromatographic peak, which is essential for accurate integration and quantification[6].
-
Detection Wavelength: The conjugated aromatic system of the benzamide yields a strong UV absorbance. A detection wavelength of 230 nm provides the optimal balance between maximum sensitivity for the benzamide chromophore and minimal background noise from the organic modifier[8].
Logical workflow for reversed-phase HPLC method development of substituted benzamides.
Experimental Protocols
The following protocols establish a self-validating system. System Suitability Testing (SST) is integrated directly into the workflow to ensure the instrument is performing adequately before any sample analysis begins.
Reagents and Materials
-
N,N-dibutyl-3,4-dimethylbenzamide reference standard (>99% purity)[1].
-
Acetonitrile (HPLC/MS Grade).
-
Ultrapure Water (18.2 MΩ·cm).
-
Formic Acid (LC-MS Grade).
-
Isopropanol (for sample extraction)[3].
Sample Preparation and Extraction Workflow
For formulated samples (e.g., lotions, gels, or polymer matrices), complete extraction of the lipophilic active ingredient is critical.
-
Weighing: Accurately weigh 1.0 g of the formulation into a 50 mL volumetric flask[3].
-
Solvent Addition: Add 20 mL of an Isopropanol:Water (50:50, v/v) extraction solvent. Isopropanol effectively disrupts lipid-based matrices while maintaining analyte solubility[3].
-
Extraction: Sonicate the flask in an ultrasonic bath for 15 minutes at room temperature to ensure complete dissolution of the active ingredient[3].
-
Dilution: Dilute to volume (50 mL) with the extraction solvent and mix thoroughly.
-
Filtration: Filter a 2 mL aliquot through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 0.5 mL of the filtrate to prevent adsorption artifacts[7].
Step-by-step sample preparation and extraction protocol for benzamide formulations.
Chromatographic Conditions
The method utilizes a gradient elution profile to ensure the highly retained analyte elutes within a reasonable timeframe while washing the column of any late-eluting matrix components[7].
| Parameter | Specification |
| Column | Zorbax Eclipse Plus C18, 150 × 4.6 mm, 3.5 µm (or equivalent)[4] |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C (Crucial for rotamer resolution) |
| Injection Volume | 10 µL |
| Detection (UV) | 230 nm (Reference 360 nm if using DAD) |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 2.0 | 60 | 40 |
| 8.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 60 | 40 |
| 16.0 | 60 | 40 (Re-equilibration) |
System Suitability Testing (SST)
Before analyzing unknown samples, inject the working standard (e.g., 50 µg/mL) six consecutive times. The system is validated for use only if the following criteria are met:
-
Retention Time Precision: %RSD ≤ 1.0%
-
Peak Area Precision: %RSD ≤ 2.0%
-
Tailing Factor (Tf): ≤ 1.5
-
Theoretical Plates (N): ≥ 5,000
Method Validation Data Summary
The developed method must be validated according to ICH Q2(R2) guidelines to guarantee trustworthiness and regulatory compliance[8]. Typical acceptance criteria and expected performance for this class of compounds are summarized below[2][3][4].
| Validation Parameter | Methodology | Acceptance Criteria / Expected Result |
| Specificity | Inject blank matrix and mobile phase. | No interfering peaks at the retention time of the analyte. |
| Linearity | 5 concentration levels (e.g., 5–100 µg/mL). | Correlation coefficient ( R2 ) ≥ 0.999. |
| Accuracy (Recovery) | Spike matrix at 50%, 100%, and 150% of target. | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | 6 replicate preparations at 100% target concentration. | %RSD of calculated concentrations ≤ 2.0%. |
| LOD / LOQ | Based on Signal-to-Noise (S/N) ratio. | LOD (S/N ≥ 3); LOQ (S/N ≥ 10). |
| Robustness | Alter flow rate (±0.1 mL/min), Temp (±2°C). | SST criteria must still be met; %RSD ≤ 2.0%. |
References
-
EvitaChem. "N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide - EvitaChem" (Catalog data for N,N-dibutyl-3,4-dimethylbenzamide). 1
-
Journal of Food and Drug Analysis. "Development and validation of an HPLC method for the purity assay of BZM...". 6
-
Benchchem. "Application Notes and Protocols for the Quantification of Benzamide, N,N,4-trimethyl-". 7
-
ResearchGate. "N,N-diethyl-meta-toluamide (DEET) in repellent solutions: development and validation of an analytical method". 2
-
SIELC Technologies. "Separation of Benzamide on Newcrom R1 HPLC column". 5
-
PubMed Central (PMC). "Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis". 8
-
MDPI Processes. "The Development and Validation of a Novel HPLC-DAD Method for the Quantification of Icaridin in Insect Repellent Formulations". 3
-
Oxford Academic. "Validated RP-HPLC/DAD Method for the Quantification of Insect Repellent Ethyl 2-Aminobenzoate". 4
Sources
- 1. evitachem.com [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Separation of Benzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. jfda-online.com [jfda-online.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Solubilization and Formulation of N,N-Dibutyl-3,4-dimethylbenzamide for In Vitro Cell Culture Assays
Target Audience: Cell Biologists, Assay Developers, and Preclinical Pharmacologists Document Type: Technical Protocol & Mechanistic Guide
Introduction and Physicochemical Profiling
N,N-dibutyl-3,4-dimethylbenzamide (CAS: 52010-36-3) is a highly lipophilic synthetic benzamide derivative. In in vitro pharmacological profiling, introducing such highly hydrophobic screening compounds into aqueous cell culture environments presents a significant thermodynamic challenge.
When lipophilic compounds are dissolved in organic solvents and introduced directly into aqueous media, they undergo a "solvent shift." The organic solvent (e.g., DMSO) rapidly diffuses into the bulk water, stripping the compound of its solvation shell. To minimize thermodynamically unfavorable interactions with water, the hydrophobic molecules rapidly aggregate, leading to nucleation and the formation of micro-crystals. This precipitation causes severe assay artifacts, including false negatives (due to lack of bioavailable compound) and false positives (due to physical crystal toxicity on the cell membrane).
To build a self-validating, artifact-free assay system, researchers must utilize intermediate carrier systems. This guide details the causality and methodology behind using Dimethyl Sulfoxide (DMSO) as a primary solvent, followed by host-guest complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to ensure complete aqueous solubilization[1].
Table 1: Physicochemical & Formulation Parameters
| Parameter | Quantitative Value / Description | Formulation Implication |
| Molecular Weight (MW) | 261.40 g/mol | Requires 13.07 mg per 1 mL of DMSO for a 50 mM stock. |
| Lipophilicity (Estimated) | High (Bulky dibutyl/dimethyl groups) | Practically insoluble in water; requires organic primary solvent. |
| Primary Solvent | Anhydrous DMSO (≥99.9% purity) | Must be anhydrous; water absorption degrades stock stability. |
| Secondary Carrier | 10% (w/v) HP-β-CD in PBS/Media | Shields hydrophobic core, increasing apparent aqueous solubility. |
| Max Final DMSO (v/v) | ≤ 0.1% - 0.5% | Prevents baseline cytotoxicity and solvent-induced transcriptome shifts. |
Mechanistic Rationale: The Role of Cyclodextrins
Because N,N-dibutyl-3,4-dimethylbenzamide lacks hydrogen-bond donors and possesses four bulky alkyl groups (two methyls, two butyls), standard dilution into media containing Fetal Bovine Serum (FBS) is often insufficient to prevent precipitation.
To overcome this, we utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides that possess a hydrophilic exterior and a hydrophobic central cavity[2]. The cavity diameter of β-cyclodextrins is highly compatible with the size of bulky benzamide derivatives[1]. By pre-incubating the DMSO stock with an aqueous HP-β-CD solution, the lipophilic benzamide enters the hydrophobic cavity, forming a rapidly reversible host-guest inclusion complex[3]. This complex remains fully soluble in the aqueous culture media, delivering the free drug to the cell membrane without precipitation[2].
Mechanism of cyclodextrin-mediated inclusion to prevent solvent-shift precipitation.
Experimental Workflow & Protocol
The following protocol is a self-validating system designed to prevent local supersaturation during the dilution phases.
Workflow for formulating highly lipophilic benzamides into aqueous cell culture media.
Phase 1: Preparation of 50 mM Master Stock
Causality Note: Using anhydrous DMSO and purging with Argon/Nitrogen prevents atmospheric moisture from entering the stock. Water ingress will drastically lower the solubility threshold, causing the compound to precipitate inside the storage tube over time.
-
Equilibration: Allow the solid N,N-dibutyl-3,4-dimethylbenzamide vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Weighing: Accurately weigh 13.07 mg of the solid compound into a sterile, amber microcentrifuge tube (amber protects against potential photodegradation).
-
Solubilization: Add exactly 1.0 mL of sterile, anhydrous DMSO (≥99.9%).
-
Agitation: Vortex vigorously for 60 seconds. If the compound is not fully dissolved, place the tube in a heated ultrasonic water bath (37°C) for 5–10 minutes. Sonication provides the activation energy necessary to disrupt the solid crystal lattice.
-
Aliquoting: Divide the master stock into 20 µL single-use aliquots to avoid freeze-thaw cycles. Purge the headspace with Argon gas, seal tightly, and store at -20°C or -80°C.
Phase 2: Preparation of Intermediate Carrier Solution
-
Prepare Carrier: Dissolve HP-β-CD in sterile PBS or base culture media to a concentration of 10% (w/v). Filter sterilize through a 0.22 µm PES membrane.
-
Thaw Stock: Thaw one 20 µL aliquot of the 50 mM DMSO stock at room temperature. Vortex briefly to ensure homogeneity.
-
Complexation (The Critical Step): To prepare a 1 mM intermediate solution, place 980 µL of the 10% HP-β-CD solution into a tube on a vortex mixer. While the tube is actively vortexing, add the 20 µL of 50 mM DMSO stock dropwise .
-
Why dropwise? Adding the aqueous phase to the DMSO, or adding the DMSO as a single bolus, creates a localized zone of high water/low DMSO concentration where the compound exceeds its solubility limit and crashes out before the cyclodextrin can encapsulate it.
-
Phase 3: Final Media Formulation
-
Equilibration: Allow the 1 mM intermediate solution to incubate at 37°C for 15 minutes. This provides thermodynamic time for the host-guest inclusion complex to fully stabilize.
-
Final Dilution: Dilute the 1 mM intermediate solution directly into your pre-warmed complete cell culture media (containing FBS/supplements) to reach your target assay concentration (e.g., 10 µL into 990 µL media for a 10 µM final concentration).
-
Final DMSO Concentration: At a 10 µM final assay concentration, the residual DMSO is only 0.02% (v/v), well below the cytotoxic threshold[4].
Quality Control and Troubleshooting
Before applying the formulated media to delicate cell cultures (e.g., primary neurons, stem cells, or sensitive Caco-2 monolayers[2]), validate the physical state of the solution.
Table 2: Quality Control & Troubleshooting Matrix
| Observed Issue | Diagnostic Method | Root Cause | Corrective Action |
| Micro-precipitation | Phase-contrast microscopy (20x/40x) reveals needle-like crystals or cloudy media. | Solvent shift shock; localized supersaturation during dilution. | Discard media. Repeat Phase 2 using strict dropwise addition into an actively vortexing carrier solution. |
| Colloidal Aggregation | Dynamic Light Scattering (DLS) shows high polydispersity index (PDI > 0.4) or particles >1000 nm. | Insufficient cyclodextrin ratio to shield the dibutyl chains. | Increase HP-β-CD concentration in the intermediate step from 10% to 20% (w/v). |
| Loss of Potency | LC-MS quantification of media shows lower-than-expected compound concentration. | Compound adsorbed to the plastic walls of the tube/pipette. | Use low-bind polypropylene tubes and pre-wet pipette tips. Ensure complexation step is complete. |
| Baseline Cytotoxicity | Cell viability assay (e.g., MTT/CellTiter-Glo) shows death in vehicle control. | Final DMSO concentration >0.5%, or cyclodextrin toxicity in serum-free media. | Ensure final DMSO is ≤0.1%. If using serum-free media, reduce final HP-β-CD concentration to ≤0.5%[1]. |
References
- Ataman Kimya. "BETA CYCLODEXTRIN." Ataman Chemicals.
- BenchChem. "Diisopropyl Adipate | High-Purity Emollient & Solvent." BenchChem.
- Beig, A., et al. (2013). "Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations." PLoS One (via PMC).
- Sigma-Aldrich. "(2-Hydroxypropyl)-b-cyclodextrin (C0926) - Product Information Sheet." Sigma-Aldrich.
- MDPI. (2020). "Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin." Pharmaceutics.
Sources
Formulating N,N-dibutyl-3,4-dimethylbenzamide for topical application models
Executive Summary & Physicochemical Rationale
N,N-dibutyl-3,4-dimethylbenzamide is a highly lipophilic benzamide derivative. Structurally analogous to the widely used insect repellent DEET (N,N-diethyl-3-methylbenzamide), the substitution of diethyl groups with bulkier dibutyl chains, combined with a dimethylated aromatic ring, exponentially increases its partition coefficient (LogP).
The Causality of Formulation Design: When formulating highly lipophilic active pharmaceutical ingredients (APIs) or repellents for topical use, the primary objective is to maximize retention within the lipophilic stratum corneum (SC) while minimizing transdermal flux into the viable epidermis and systemic circulation. Traditional ethanolic solutions often result in rapid evaporation of the solvent, leaving a highly concentrated, irritating API layer that can forcefully partition across the skin barrier.
To counteract this, we utilize Nanostructured Lipid Carriers (NLCs) . By encapsulating the lipophilic benzamide within a matrix of solid and liquid lipids, we achieve a controlled release profile. The lipid matrix has a high affinity for the SC, promoting localized retention, while the solid lipid core prevents the "burst release" and subsequent systemic absorption commonly seen with simple emulsions or ethanolic solutions[1].
Data Presentation: Target Profile & Kinetics
Table 1: Physicochemical Profile & Formulation Rationale
| Parameter | Value / Characteristic | Formulation Implication |
| Chemical Name | N,N-dibutyl-3,4-dimethylbenzamide | Bulky, non-polar structure. |
| Estimated LogP | ~4.5 - 5.0 | Highly lipophilic; insoluble in aqueous media. Requires lipid-based nanocarriers. |
| Target Delivery Zone | Stratum Corneum (SC) | High lipid content of NLCs promotes SC integration. |
| Systemic Flux Goal | < 5% of applied dose | Prevents systemic toxicity; maximizes localized efficacy duration. |
Table 2: Expected In Vitro Franz Cell Permeation Kinetics (24h)
| Formulation Type | SC Retention (µg/cm²) | Receptor Fluid Flux (µg/cm²/h) | Permeation Coefficient ( Kp ) |
| Ethanolic Solution (Control) | 45.2 ± 5.1 | 12.4 ± 1.8 | High |
| Standard O/W Emulsion | 98.4 ± 8.2 | 6.5 ± 1.1 | Moderate |
| NLC Dispersion (Optimized) | 185.6 ± 12.4 | 1.2 ± 0.3 | Low |
Experimental Protocols
Protocol 1: Preparation of NLCs via High-Pressure Homogenization (HPH)
This protocol utilizes a hot homogenization technique, ideal for highly lipophilic, thermostable benzamides.
Self-Validation Checkpoint: The system is validated post-production using Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) of < 0.3 confirms a uniform, stable nanodispersion, ensuring the formulation will not undergo Ostwald ripening during storage.
-
Lipid Phase Preparation: Heat 4.0 g of Cetyl Palmitate (solid lipid) and 1.5 g of Oleic Acid (liquid lipid) to 75°C to ensure complete melting. Dissolve 1.0 g of N,N-dibutyl-3,4-dimethylbenzamide into the lipid melt under continuous magnetic stirring until optically clear.
-
Aqueous Phase Preparation: In a separate vessel, heat 43.5 mL of ultra-pure water containing 1.5 g of Polysorbate 80 (surfactant) to 75°C. Causality: Temperature parity between phases is critical to prevent premature lipid recrystallization upon mixing.
-
Pre-Emulsification: Slowly inject the aqueous phase into the lipid phase. Subject the mixture to high-shear homogenization (e.g., Ultra-Turrax) at 8,000 rpm for 5 minutes to form a crude pre-emulsion.
-
High-Pressure Homogenization: Transfer the pre-emulsion to a pre-heated HPH system. Process for 3 cycles at 500 bar at 75°C.
-
Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature (25°C) at a controlled rate of 2°C/min. The controlled cooling crystallizes the lipid core, trapping the active benzamide within the imperfect crystal lattice of the NLC.
Fig 1. Workflow for formulating N,N-dibutyl-3,4-dimethylbenzamide into Nanostructured Lipid Carriers.
Protocol 2: In Vitro Skin Permeation & Retention Assay (Franz Cell)
This protocol is strictly aligned with OECD Test Guideline 428 for in vitro skin absorption[2].
Self-Validation Checkpoint: Prior to dosing, skin integrity is validated using Transepidermal Water Loss (TEWL). A TEWL reading of < 15 g/m²/h confirms the stratum corneum barrier is intact[2]. Any cell exceeding this threshold must be discarded to prevent false-positive permeation data.
-
Membrane Preparation: Procure dermatomed excised human skin (EHS) or porcine ear skin (thickness: 500 µm). Hydrate the skin in Phosphate-Buffered Saline (PBS) for 30 minutes prior to mounting.
-
Cell Assembly: Mount the skin between the donor and receptor compartments of a static vertical Franz diffusion cell (active diffusion area: 0.64 cm²). Ensure the stratum corneum faces the donor compartment.
-
Receptor Fluid Optimization: Fill the receptor chamber (~5-8 mL) with PBS (pH 7.4) supplemented with 4% Bovine Serum Albumin (BSA) and 0.05% Sodium Azide.
-
Causality: BSA is mandatory to maintain "sink conditions" for highly lipophilic compounds (LogP > 4); without it, the active will saturate the aqueous fluid immediately, artificially halting diffusion[3]. Sodium azide acts as a preservative to prevent microbial degradation of the skin and API over the 24-hour test period[4].
-
-
Equilibration: Connect the water jacket to a circulating bath set to 37°C to maintain the skin surface temperature at a physiologically relevant 32 ± 1°C[2]. Allow the system to equilibrate for 1 hour. Perform the TEWL validation step.
-
Dosing & Sampling: Apply an infinite dose (e.g., 250 µL) of the NLC formulation to the donor compartment. Extract 200 µL aliquots from the receptor port at t = 0, 1, 2, 4, 8, 12, and 24 hours, immediately replacing the volume with fresh, pre-warmed receptor fluid.
-
Retention Extraction: At 24 hours, wash the skin surface with 50% ethanol to remove unabsorbed formulation. Tape-strip the skin 15 times to isolate the stratum corneum. Extract the API from the tape strips using methanol and sonication to quantify SC retention.
Fig 2. In vitro skin permeation mechanism and targeted retention profile in a Franz diffusion cell.
References
-
[1] Işcan Y, Wissing SA, Hekimoğlu S, Müller RH. Solid lipid nanoparticles (SLN) for topical drug delivery: incorporation of the lipophilic drugs N,N-diethyl-m-toluamide and vitamin K. Pharmazie. 2005 Dec;60(12):905-9. Source: PubMed / IMR Press URL: [Link]
-
[2] Salminen AT, Gillespie R, Brame B, McKim JM Jr. Integrating Regulatory Guidance and Sustainable Skin Procurement for Consistent Execution of In Vitro Permeation Testing. LifeNet Health LifeSciences. Source: LifeNet Health LifeSciences URL: [Link]
-
[3] Neupane R, Boddu SH, Renukuntla J, Babu RJ, Tiwari AK. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities. Pharmaceutics. 2020;12(2):152. Source: National Institutes of Health (PMC) URL: [Link]
-
[4] Stability of the OECD model compound benzoic acid in receptor fluids of Franz diffusion cells. Pharmazie. 2007 Jun;62(6):470-1. Source: PubMed URL: [Link]
Sources
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. Integrating Regulatory Guidance and Sustainable Skin Procurement for Consistent Execution of In Vitro Permeation Testing | LifeNet Health LifeSciences [lnhlifesciences.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Stability of the OECD model compound benzoic acid in receptor fluids of Franz diffusion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatographic Purification Strategies for N,N-dibutyl-3,4-dimethylbenzamide
Target Audience: Analytical Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Preparative Protocol
Introduction & Physicochemical Profiling
N,N-dibutyl-3,4-dimethylbenzamide (CAS: 52010-36-3) is a highly lipophilic, sterically hindered tertiary amide. Structurally related to widespread insect repellents such as N,N-diethyl-3-methylbenzamide (DEET), this compound features extended aliphatic chains (dibutyl) and a disubstituted aromatic ring (3,4-dimethyl).
In synthetic workflows, isolating this target from crude reaction mixtures—which typically contain unreacted 3,4-dimethylbenzoyl chloride, dibutylamine, and closely related positional isomers (e.g., 2,4-dimethyl derivatives)—presents a unique chromatographic challenge. The molecule lacks readily ionizable protons, meaning separation must rely entirely on hydrophobic interactions, dipole-dipole moments, and steric recognition rather than pH-driven ionization state manipulation.
Table 1: Physicochemical Profile & Chromatographic Implications
| Property | Value (Est.) | Chromatographic Implication |
| Molecular Weight | 261.41 g/mol | Amenable to standard LC-MS (ESI+) detection; forms stable [M+H]+ adducts. |
| LogP (Hydrophobicity) | ~3.8 - 4.5 | Highly retained on non-polar stationary phases (C18/C8). Requires high organic modifier >70%. |
| pKa (Amide) | Neutral | Insensitive to mobile phase pH variations; however, pH control is critical to elute basic/acidic impurities. |
| H-Bonding | Acceptor only | Excellent candidate for orthogonal separation via Supercritical Fluid Chromatography (SFC) using H-bond donor phases. |
Rationale for Chromatographic Modalities (Causality & Design)
As a Senior Application Scientist, selecting the correct chromatographic modality requires understanding the causality between the molecule's structure and the stationary phase chemistry.
Reversed-Phase HPLC (RP-HPLC)
For highly lipophilic amides, RP-HPLC utilizing a high-density C18 stationary phase is the industry standard for robust scale-up. Because N,N-dibutyl-3,4-dimethylbenzamide is neutral, it will not shift in retention time across a standard pH range (pH 2-8). However, residual basic impurities (like dibutylamine) will cause peak tailing and co-elution if not ionized. Therefore, we employ an acidic mobile phase (0.1% Trifluoroacetic acid or Formic acid) to protonate basic impurities, drastically reducing their retention time and forcing them to elute in the void volume, far away from our strongly retained target amide [1].
Supercritical Fluid Chromatography (SFC)
While RP-HPLC is robust, it consumes massive volumes of organic solvent during preparative scale-up. SFC has emerged as a superior, green-chemistry alternative for achiral amides [2]. Supercritical CO₂ acts as a non-polar bulk fluid (similar to hexane), while a polar modifier (methanol) provides elution strength. For tertiary amides, utilizing a 2-Ethylpyridine (2-EP) or Pyridyl Amide stationary phase provides unique orthogonal selectivity. The pyridine ring interacts with the aromatic system of the target via π-π stacking, while the amide carbonyl acts as a strong hydrogen-bond acceptor, allowing for baseline resolution of closely related structural isomers that co-elute in RP-HPLC.
Fig 1. Decision matrix and workflow for the preparative isolation of lipophilic amides.
Experimental Protocols: Self-Validating Systems
The following protocols are designed with built-in self-validation. By monitoring both 210 nm (amide backbone) and 254 nm (aromatic ring), fraction purity can be assessed in real-time before secondary LC-MS confirmation.
Protocol A: Preparative RP-HPLC Isolation
This method is optimized from validated parameters used for the structural analog DEET, adapted for the increased lipophilicity of the dibutyl chains [1].
Materials & Reagents:
-
Column: Hypersil Gold C18, 250 mm × 21.2 mm, 5 µm particle size.
-
Mobile Phase A: LC-MS grade Water + 0.1% v/v Trifluoroacetic acid (TFA).
-
Mobile Phase B: LC-MS grade Methanol.
-
Sample Diluent: Methanol/Water (80:20).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude mixture in the sample diluent to achieve a concentration of 50 mg/mL. Sonicate for 5 minutes and filter through a 0.45 µm PTFE syringe filter to protect the column frit.
-
System Equilibration: Flush the preparative column with 50% B at a flow rate of 20.0 mL/min until the baseline at 210 nm stabilizes (approx. 10 column volumes).
-
Gradient Elution Profile:
-
0.0 - 2.0 min: Hold at 50% B (Allows polar impurities and salts to elute).
-
2.0 - 15.0 min: Linear ramp from 50% B to 95% B.
-
15.0 - 18.0 min: Isocratic hold at 95% B (Elutes the highly lipophilic N,N-dibutyl-3,4-dimethylbenzamide).
-
18.0 - 20.0 min: Return to 50% B for re-equilibration.
-
-
Detection & Fraction Collection: Set the UV detector to 210 nm (primary) and 254 nm (secondary). Trigger fraction collection via threshold at 254 nm to avoid collecting non-aromatic aliphatic impurities.
-
Post-Run Validation: Analyze the collected fractions using an analytical LC-MS system to confirm the presence of the m/z 262.2 [M+H]+ ion before pooling and lyophilization.
Protocol B: Preparative SFC Isolation
For mixtures heavily contaminated with positional isomers (e.g., 2,3-dimethylbenzamide derivatives), SFC is the mandatory choice due to its superior resolving power for achiral amides [2].
Materials & Reagents:
-
Column: 2-Ethylpyridine (2-EP), 250 mm × 21.2 mm, 5 µm.
-
Mobile Phase: Supercritical CO₂.
-
Modifier: Methanol (No acidic additives required due to the neutral nature of the target).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude sample in 100% Methanol at 75 mg/mL. Filter through a 0.22 µm PTFE filter.
-
System Parameters: Set the Automated Back Pressure Regulator (ABPR) to 120 bar and the column oven temperature to 35 °C. Ensure the CO₂ pump is chilled to prevent cavitation.
-
Isocratic Elution: Amides respond exceptionally well to isocratic SFC conditions. Set the total flow rate to 50.0 mL/min with a constant modifier concentration of 15% Methanol.
-
Fractionation: Utilize mass-directed fraction collection (MS-prep) targeting m/z 262.2, or UV-directed collection at 254 nm. The target compound will typically elute between 4.5 and 6.0 minutes, significantly faster than RP-HPLC.
-
Recovery: Depressurize the collected fractions in the gas-liquid separator. The volatile CO₂ evaporates instantly, leaving the purified amide in a small volume of methanol, drastically reducing solvent evaporation time.
Fig 2. Mechanistic pathways of retention and elution across orthogonal chromatographic systems.
Data Presentation: Method Comparison
Table 2: RP-HPLC vs. SFC Performance Metrics for Amide Purification
| Parameter | RP-HPLC (C18) | SFC (2-Ethylpyridine) |
| Primary Retention Mechanism | Hydrophobic Partitioning | Dipole-Dipole & π-π Stacking |
| Typical Run Time | 20.0 minutes | 8.0 minutes |
| Solvent Consumption / Run | ~400 mL (Methanol/Water) | ~60 mL (Methanol) + Recycled CO₂ |
| Isomer Resolution Power | Moderate | Excellent |
| Post-Purification Drying | Lyophilization (24-48 hrs) | Rotary Evaporation (1-2 hrs) |
Conclusion
The purification of N,N-dibutyl-3,4-dimethylbenzamide requires a strategic approach tailored to its high lipophilicity and neutral amide backbone. While RP-HPLC remains a highly reliable, self-validating method when utilizing acidic modifiers to purge basic impurities, SFC provides a vastly superior throughput and greener profile. By exploiting the hydrogen-bond acceptor properties of the amide carbonyl against a 2-Ethylpyridine stationary phase, scientists can achieve baseline resolution of complex structural isomers in a fraction of the time.
References
-
Development and Rheological Evaluation of DEET (N,N-DiethyL-3-Methylbenzamide) Microparticles Loaded Hydrogel For Topical Application. Turkish Journal of Pharmaceutical Sciences. URL:[Link]
-
Overview of the Analytical Lifecycle of Supercritical Fluid Chromatography Methods. American Journal of Analytical Chemistry (via SCIRP). URL:[Link]
Application Notes & Protocols: N,N-Dibutyl-3,4-dimethylbenzamide as a Precursor for Regiocontrolled Aromatic Functionalization
Introduction: The Strategic Value of N,N-Dibutyl-3,4-dimethylbenzamide
N,N-Dibutyl-3,4-dimethylbenzamide is a tertiary benzamide that, while structurally related to analogues like the common insect repellent DEET (N,N-diethyl-m-toluamide), possesses significant utility as a versatile precursor in advanced organic synthesis.[1][2][3] Its primary value lies in the robust N,N-dibutylamide functional group, which serves as a powerful Directed Metalation Group (DMG). This feature allows for the precise and regioselective deprotonation of the aromatic ring at the ortho position, a transformation that is often challenging to achieve through classical electrophilic aromatic substitution methods.[4]
The inherent chemical properties of this precursor—namely, the steric bulk of the butyl groups and the electronic nature of the dimethyl-substituted aromatic ring—provide a stable and predictable platform for generating highly functionalized aromatic intermediates. These intermediates are valuable building blocks in the synthesis of complex molecules for pharmaceutical, agrochemical, and materials science applications. This guide provides an in-depth exploration of the synthesis of N,N-dibutyl-3,4-dimethylbenzamide and its subsequent application in Directed ortho-Metalation (DoM) strategies.
Core Application: Directed ortho-Metalation (DoM)
The cornerstone of this precursor's utility is the Directed ortho-Metalation (DoM) reaction. This powerful technique leverages the Lewis basic heteroatom of the amide group to coordinate with a Lewis acidic organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi).[4][5] This coordination pre-assembles the base in close proximity to the C-H bonds ortho to the amide, dramatically lowering the activation energy for deprotonation at one of these sites over any other proton in the molecule.[5] The result is a highly stable aryllithium intermediate, which can then be trapped with a wide array of electrophiles to introduce new functional groups with near-perfect regioselectivity.[4][6]
Causality of Experimental Choices:
-
Organolithium Base: Strong, non-nucleophilic bases like s-BuLi or t-BuLi are often preferred over n-BuLi to ensure rapid deprotonation without competing nucleophilic attack on the amide carbonyl.
-
Amine Additives: The addition of a chelating diamine like N,N,N',N'-tetramethylethylenediamine (TMEDA) is critical. TMEDA breaks down the oligomeric aggregates of the organolithium reagent, increasing its basicity and accelerating the metalation process.[5]
-
Low Temperature: The reaction is conducted at low temperatures (typically -78 °C) to ensure the kinetic stability of the aryllithium intermediate, preventing unwanted side reactions or decomposition.
Caption: General workflow of the Directed ortho-Metalation (DoM) reaction.
Experimental Protocols
Protocol 1: Synthesis of N,N-Dibutyl-3,4-dimethylbenzamide (Precursor)
This protocol details the conversion of 3,4-dimethylbenzoic acid to the target tertiary amide via an acid chloride intermediate. This is a robust and scalable method for preparing the necessary precursor.
Sources
- 1. In vitro repellency of N,N-diethyl-3-methylbenzamide and N,N-diethylphenylacetamide analogs against Aedes aegypti and Anopheles stephensi (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DEET - Wikipedia [en.wikipedia.org]
- 3. totalstop.ca [totalstop.ca]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. baranlab.org [baranlab.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: In Vivo Evaluation Protocols for N,N-Dibutyl-3,4-dimethylbenzamide (NDDMB) as a Novel Vector Control Agent
Executive Summary & Scientific Rationale
The development of next-generation spatial repellents requires balancing prolonged entomological efficacy with rigorous mammalian safety profiles. N,N-dibutyl-3,4-dimethylbenzamide (NDDMB; CAS 52010-36-3) is a highly lipophilic, synthetic analog of the gold-standard repellent DEET (N,N-diethyl-3-methylbenzamide). By substituting the diethyl amine with dibutyl groups and adding a second methyl group to the aromatic ring, NDDMB exhibits a significantly higher octanol-water partition coefficient (LogP) and lower vapor pressure.
As a Senior Application Scientist, I have designed this guide to establish a self-validating in vivo testing framework for NDDMB. To fully characterize this compound, researchers must evaluate two competing biophysical phenomena:
-
Vapor-Phase Olfactory Agonism: Repellents function by volatilizing from the skin and interacting with insect odorant receptors (ORs), such as the CquiOR136 receptor complex, to disrupt host-seeking behavior[1].
-
Dermal Pharmacokinetics (PK): Increased lipophilicity slows volatilization (extending protection time) but promotes stratum corneum penetration and potential systemic depot formation, necessitating rigorous PK profiling[2].
Fig 1. Mechanistic pathways of NDDMB: olfactory receptor activation vs. mammalian dermal absorption.
Experimental Workflow Overview
To ensure data integrity, the evaluation of NDDMB is split into two parallel in vivo protocols. Protocol A utilizes the WHO-standardized human arm-in-cage assay to measure the Complete Protection Time (CPT)[3]. Protocol B utilizes a cannulated murine model to map the systemic absorption and clearance of the compound[4].
Fig 2. Parallel experimental workflows for evaluating NDDMB efficacy and mammalian pharmacokinetics.
Protocol A: In Vivo Entomological Efficacy (Arm-in-Cage Assay)
Causality & Design: In vitro olfactometers fail to replicate the complex thermodynamic and chemical emanations of human skin (e.g., lactic acid, heat, moisture) which are required to fully evaluate how a repellent blocks host recognition[5]. The WHO arm-in-cage assay is the definitive self-validating model for efficacy[3].
Step-by-Step Methodology
-
Vector Preparation: Rearing Aedes aegypti (or Culex quinquefasciatus). Select 200 nulliparous females, aged 5–10 days. Starve the cohort of blood meals, providing only a 10% sucrose solution, which is removed 12 hours prior to testing to ensure high avidity[3].
-
Subject Preparation: Select healthy human volunteers (n=6). Wash the test forearm sequentially with unscented soap, distilled water, and 75% ethanol. Define a 600 cm² test area between the wrist and elbow. Cover the hand with a bite-proof latex glove[6].
-
Control Validation (Self-Validating Step): Insert the untreated (ethanol-only) arm into the cage for 1 minute. A minimum biting pressure of ≥10 landings/minute must be observed to validate the mosquito cohort's avidity.
-
Dosing: Apply 1 mL of 15% (w/v) NDDMB formulated in 75% ethanol evenly across the 600 cm² test area. Allow 15 minutes for the ethanol vehicle to flash off.
-
Exposure & Monitoring: Insert the treated arm into the cage for 3 minutes. Count the number of mosquitoes that land and attempt to probe. Shake the arm gently to dislodge mosquitoes before biting occurs[7].
-
Endpoint Determination: Repeat the 3-minute exposure every 30 minutes. The assay concludes at the Complete Protection Time (CPT) , defined strictly as the time elapsed between application and the first confirmed mosquito landing with a probing attempt[7].
Protocol B: In Vivo Mammalian Pharmacokinetics (Murine Model)
Causality & Design: Because NDDMB is applied topically, its systemic safety depends on its dermal absorption rate. DEET is known to undergo extensive extravascular distribution and rapid elimination via hepatic Cytochrome P450 dealkylation[2]. NDDMB’s bulky dibutyl groups will likely alter its volume of distribution at steady-state (Vss) and its elimination half-life (t1/2).
Step-by-Step Methodology
-
Animal Preparation: Utilize male Sprague-Dawley rats (250–300 g, n=6). Twenty-four hours prior to dosing, carefully clip a 10 cm² area of dorsal hair, ensuring the stratum corneum remains intact. Surgically implant a jugular vein catheter for stress-free serial blood sampling[4].
-
Dosing: Apply a topical dose of 100 mg/kg NDDMB (dissolved in a standard ethanol/propylene glycol vehicle) directly to the clipped dorsal area. Leave the site unoccluded to simulate real-world application.
-
Serial Sampling: Withdraw 0.2 mL blood samples via the jugular catheter at precisely 0.5, 1, 2, 4, 8, 12, and 24 hours post-application. Flush the catheter with heparinized saline after each draw.
-
Sample Processing: Centrifuge blood at 3,000 × g for 10 minutes at 4°C to isolate plasma. Store at -80°C until analysis.
-
LC-MS/MS Quantification: Perform protein precipitation using cold acetonitrile spiked with an internal standard (e.g., deuterated DEET). Analyze the supernatant via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify parent NDDMB and its primary debutylated metabolites.
Quantitative Data Presentation & Expected Outcomes
Based on the structural mechanics of transitioning from DEET (diethyl) to NDDMB (dibutyl), the expected biophysical and pharmacokinetic shifts are summarized below. The increased molecular weight and lipophilicity of NDDMB will predictably lower its vapor pressure and slow systemic clearance.
| Parameter | DEET (15% w/v) Reference | NDDMB (15% w/v) Expected | Analytical Method | Biological Significance |
| Complete Protection Time (CPT) | ~6.5 hours | > 9.0 hours | Arm-in-Cage Assay | Duration of vector protection |
| Vapor Pressure (20°C) | 5.6 × 10⁻³ mmHg | < 1.0 × 10⁻³ mmHg | Headspace GC-MS | Volatility and spatial repellency |
| Plasma Cmax | High | Moderate | LC-MS/MS | Peak systemic exposure |
| Tmax (Plasma) | ~2.0 hours | ~4.0 hours | LC-MS/MS | Rate of dermal absorption |
| Elimination Half-Life (t1/2) | ~2.5 hours | > 4.0 hours | Compartmental PK | Systemic clearance rate |
References
-
Evaluation of standard field and laboratory methods to compare protection times of the topical repellents PMD and DEET . National Center for Biotechnology Information (PMC).[Link]
-
Triple-Olfactory Mechanism Synergy: Development of a Long-Lasting DEET–Botanical Composite Repellent Against Aedes albopictus . MDPI.[Link]
-
Repellent Effect of Borneols and Bornanediols against Aedes Albopictus: in Search of New Natural Repellents . J SciMed Central.[Link]
-
Metabolic Disposition of the Insect Repellent DEET and the Sunscreen Oxybenzone Following Intravenous and Skin Administration in Rats . ResearchGate.[Link]
-
Tissue disposition of the insect repellent DEET and the sunscreen oxybenzone following intravenous and topical administration in rats . ResearchGate.[Link]
-
Mosquito odorant receptor for DEET and methyl jasmonate . Proceedings of the National Academy of Sciences (PNAS).[Link]
-
Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius . National Center for Biotechnology Information (PMC).[Link]
Sources
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Repellent Effect of Borneols and Bornanediols against Aedes Albopictus: in Search of New Natural Repellents [jscimedcentral.com]
- 7. Triple-Olfactory Mechanism Synergy: Development of a Long-Lasting DEET–Botanical Composite Repellent Against Aedes albopictus [mdpi.com]
Technical Support Center: Troubleshooting & Yield Optimization for N,N-Dibutyl-3,4-dimethylbenzamide Synthesis
Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing highly lipophilic, sterically hindered dialkylbenzamides often presents unexpected bottlenecks. N,N-dibutyl-3,4-dimethylbenzamide is a higher, bulkier homologue of the well-known insect repellent DEET (N,N-diethyl-m-toluamide)[1]. While DEET can be synthesized with standard reagents at >90% yield, substituting diethylamine with the significantly bulkier dibutylamine introduces severe steric penalties that drastically reduce nucleophilicity[2].
This guide provides mechanistic insights, validated protocols, and targeted FAQs to help you bypass these steric barriers and maximize your reaction yields.
Mechanistic Causality of Yield Attrition
The primary driver of low yield in this specific synthesis is the steric hindrance of the secondary amine. Dibutylamine features two flexible, bulky butyl chains that create a significant steric shield around the nitrogen lone pair. When attempting to couple this amine with 3,4-dimethylbenzoic acid, two conflicting forces occur:
-
Reduced Nucleophilicity: The steric bulk alters the trajectory of attack required for the amine to reach the electrophilic carbonyl carbon[2].
-
Competing Hydrolysis/Rearrangement: Standard coupling reagents (like EDC/HOBt or HATU) form active esters. Because the bulky dibutylamine attacks this active ester very slowly, the intermediate is highly susceptible to hydrolysis (if trace water is present) or rearrangement into unreactive byproducts (e.g., N-acylureas)[3].
To achieve high yields, we must abandon standard peptide-coupling reagents and instead generate a highly reactive, unhindered electrophile—such as an acyl chloride or acyl fluoride—that lowers the activation energy barrier for the incoming bulky amine[4].
Quantitative Reagent Comparison
The table below summarizes the expected performance of various coupling strategies when applied to the sterically demanding synthesis of N,N-dibutyl-3,4-dimethylbenzamide.
| Coupling Strategy | Activating Agent | Base / Catalyst | Typical Yield Range | Primary Mechanistic Limitation |
| Carbodiimide | EDC/HOBt | DIPEA | 30 - 45% | Formation of unreactive N-acylurea byproducts due to slow amine attack. |
| Imidazole | CDI | None | 40 - 55% | Reaction stalls at the acylimidazole intermediate; requires extended heating[1]. |
| Acyl Chloride | Oxalyl Chloride | Et₃N or DIPEA | 85 - 95% | Requires strictly anhydrous conditions; generates HCl gas. |
| Acyl Fluoride | TFFH or DAST | Pyridine | 80 - 90% | Highly resistant to hydrolysis, excellent for extreme hindrance, but reagents are costly[4]. |
| Green Catalysis | Boric Acid (cat.) | None (Dean-Stark) | 45 - 55% | Requires high temperatures (>110 °C); moderate yields for hindered substrates[5]. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. They include specific in-process checks to ensure the reaction is proceeding correctly before moving to the next step.
Protocol A: Two-Step Acyl Chloride Synthesis (Recommended for Maximum Yield)
Objective: Overcome the steric barrier of dibutylamine by converting the acid into a highly electrophilic, planar acyl chloride.
Step 1: Activation (Formation of 3,4-Dimethylbenzoyl Chloride)
-
Setup: Dissolve 3,4-dimethylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon or nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Catalysis: Add a catalytic amount of anhydrous DMF (0.05 eq). Causality Note: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack intermediate, which is the true active species that rapidly converts the acid to the acyl chloride.
-
Reagent Addition: Add oxalyl chloride (1.5 eq) dropwise.
-
Validation: Remove the ice bath and stir at room temperature for 2 hours. The reaction is complete when gas evolution (CO, CO₂, HCl) completely ceases.
-
Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and dissolved HCl. Redissolve the crude acyl chloride in fresh anhydrous DCM.
Step 2: Aminolysis (Coupling with Dibutylamine) 6. Preparation: In a separate flask, dissolve dibutylamine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DCM at 0 °C. 7. Coupling: Add the acyl chloride solution dropwise to the amine solution. Causality Note: Adding the electrophile to the amine/base mixture ensures that the HCl generated is immediately neutralized by DIPEA, preventing the protonation and deactivation of the dibutylamine. 8. Completion: Warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS. 9. Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 1M HCl (to remove unreacted dibutylamine and DIPEA), then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
Mechanistic workflow for the two-step acyl chloride coupling strategy.
Protocol B: Boric Acid-Catalyzed Direct Amidation (Green Chemistry Alternative)
Objective: Direct coupling of the acid and amine using a catalytic, atom-economical approach[5].
-
Setup: Combine 3,4-dimethylbenzoic acid (1.0 eq), dibutylamine (1.2 eq), and Boric acid (B(OH)₃, 10 mol%) in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Reaction: Reflux the mixture (approx. 110-115 °C) for 16-24 hours. Causality Note: The Dean-Stark trap is critical; it continuously removes the water byproduct, shifting the thermodynamic equilibrium toward the amide product.
-
Workup: Cool to room temperature, wash with saturated NaHCO₃, then 1M HCl, and finally brine. Dry and concentrate to yield the product. Expect moderate yields (45-55%) due to steric hindrance[5].
Troubleshooting & FAQs
Q1: My reaction using HATU shows complete consumption of 3,4-dimethylbenzoic acid but very low amide yield. What happened? A1: The acid was successfully converted to the active uronium ester, but the steric bulk of dibutylamine prevented efficient aminolysis[2]. Because the amine attack was too slow, the active ester likely hydrolyzed during workup or underwent a rearrangement. Switch to the Acyl Chloride method (Protocol A) to increase the electrophilicity of the intermediate.
Q2: How do I efficiently remove unreacted dibutylamine during purification? A2: Dibutylamine is highly lipophilic. Standard aqueous acidic washes (e.g., 1M HCl) might not fully extract it from the organic layer if your solvent is highly non-polar (like pure hexanes or DCM). Solution: Use a biphasic mixture of MTBE and 2M HCl to force the protonated amine into the aqueous phase, or employ a strongly acidic cation exchange resin (e.g., Amberlyst-15) in your organic phase to scavenge the unreacted amine before filtration.
Q3: Can I use CDI (1,1'-Carbonyldiimidazole) for this synthesis to avoid toxic gases? A3: While CDI is highly effective for synthesizing less hindered analogs like N,N-diethylbenzamides (yielding up to 95%)[1], the increased steric bulk of dibutylamine significantly slows the attack on the intermediate acylimidazole. If you must use CDI, you will need to perform the reaction in a sealed tube at elevated temperatures (80 °C) for 24 hours, though yields will still be inferior to the acyl chloride route.
Q4: I used the acyl chloride method, but my yield is still low and I see unreacted acid on the LC-MS. What is the cause? A4: This is almost certainly due to moisture in your reaction system. Acyl chlorides are highly sensitive to water. If your DCM, glassware, or amine is not strictly anhydrous, the 3,4-dimethylbenzoyl chloride will rapidly hydrolyze back to the starting carboxylic acid before the dibutylamine can react. If maintaining anhydrous conditions is difficult, consider switching to an in situ acyl fluoride method (using TFFH), which is much more resistant to hydrolysis while still highly effective for sterically hindered substrates[4].
Diagnostic decision tree for identifying and resolving low-yield coupling reactions.
References
-
A new method for synthesis of N,N-diethyl-m-methylbenzamide SciELO Cuba[1]
-
Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine Benchchem[2]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing)[4]
-
Org. Synth. 2012, 89, 432 (Boric Acid Catalyzed Amidation) Organic Syntheses[5]
-
The Synthesis of Sterically Hindered Amides Chimia[3]
Sources
- 1. scielo.sld.cu [scielo.sld.cu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chimia.ch [chimia.ch]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting N,N-dibutyl-3,4-dimethylbenzamide precipitation in aqueous media
A Guide to Troubleshooting Precipitation in Aqueous Media
Welcome to the technical support center for handling N,N-dibutyl-3,4-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying principles to empower you to solve these challenges effectively.
A Note on N,N-dibutyl-3,4-dimethylbenzamide: Specific, publicly available physicochemical data for N,N-dibutyl-3,4-dimethylbenzamide is limited. However, based on its chemical structure—a tertiary benzamide with two N-butyl groups and a dimethylated aromatic ring—we can predict its behavior and troubleshoot accordingly. The strategies outlined here are based on established principles for working with highly hydrophobic, neutral organic molecules.
Frequently Asked Questions (FAQs): Understanding the Root Cause
Q1: I've just diluted my N,N-dibutyl-3,4-dimethylbenzamide stock into my aqueous buffer and it immediately turned cloudy. Why is it precipitating?
Precipitation is occurring because the concentration of N,N-dibutyl-3,4-dimethylbenzamide has exceeded its solubility limit in your aqueous medium. Based on its structure, this compound is predicted to be highly hydrophobic (lipophilic, or "oil-loving") and therefore poorly soluble in water.
Several factors contribute to this:
-
High Hydrophobicity: The two long butyl chains (-C4H9) and the two methyl groups (-CH3) on the benzene ring significantly increase the molecule's nonpolar character. This makes it difficult for the molecule to favorably interact with polar water molecules.
-
Tertiary Amide Group: As a tertiary amide, it lacks the N-H bonds necessary to act as a hydrogen bond donor. While the carbonyl oxygen can act as a hydrogen bond acceptor, this is insufficient to overcome the hydrophobicity of the rest of the molecule.[1][2][3] Tertiary amides are generally less soluble in water than primary or secondary amides of similar size.[1][2]
-
Solvent Shock: This is a common phenomenon where a compound dissolved in a high-concentration organic stock solution (like DMSO) crashes out when rapidly diluted into an aqueous solution where it is less soluble.[4]
Q2: You mentioned "solvent shock." Can you explain the mechanism behind it?
Solvent shock is a kinetic issue related to the speed of mixing. When you add a concentrated drop of your compound from an organic solvent (e.g., DMSO) into an aqueous buffer, you create a localized, transient zone of high compound concentration before it can disperse. In this microenvironment, the solvent composition changes drastically from mostly organic to mostly aqueous. The compound's solubility limit is instantly exceeded in this zone, causing it to precipitate out of solution before it has a chance to be diluted to its final, lower concentration.[4]
Caption: The process of solvent shock leading to compound precipitation.
Q3: My compound has an amide group. Can I adjust the pH of my buffer to improve its solubility?
This is unlikely to be an effective strategy for N,N-dibutyl-3,4-dimethylbenzamide. The amide functional group is generally considered neutral in aqueous solutions and is not easily protonated or deprotonated within a typical biological pH range (e.g., pH 4-9).[2] The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, making it a very weak base.[1] Therefore, altering the pH will not significantly change the charge state of the molecule to enhance its interaction with water. Strategies focusing on overcoming its hydrophobicity will be more successful.
Systematic Troubleshooting Workflow
When encountering precipitation, it's crucial to follow a logical sequence of troubleshooting steps. Start with the simplest and most common issues before moving to more complex formulation adjustments.
Caption: A step-by-step workflow for troubleshooting precipitation issues.
Practical Solutions & Experimental Protocols
Q4: How should I prepare and handle my stock solution to minimize precipitation risk from the start?
Proper stock solution preparation is the foundation of a successful experiment.
Protocol 1: Preparing a Concentrated Stock Solution
-
Solvent Selection: Choose a strong organic solvent in which the compound is freely soluble. Dimethyl sulfoxide (DMSO) is a common first choice for its high solubilizing power.[] If DMSO is incompatible with your assay, other options include ethanol or N,N-dimethylformamide (DMF).
-
Visual Inspection: Before any dilution, always visually inspect your stock solution. If you see any crystals or cloudiness, it may have precipitated during storage.
-
Re-dissolving: If precipitate is present, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex vigorously until the solution is completely clear.[6]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation over time.[4] Store at -20°C or -80°C in tightly sealed vials.
Q5: What are co-solvents, and how can they prevent precipitation?
Co-solvents are water-miscible organic solvents that, when added to an aqueous medium in small amounts, increase the solubility of poorly soluble compounds.[7][8] They work by reducing the overall polarity of the water-based solvent, making it a more hospitable environment for hydrophobic molecules.[9]
Table 1: Common Co-solvents for Aqueous Formulations
| Co-solvent | Typical Final Conc. | Key Characteristics & Considerations |
| DMSO | < 0.5% (v/v) | Excellent solubilizing power. Can be cytotoxic at higher concentrations. Ensure your experimental system (e.g., cells) is tolerant.[] |
| Ethanol | < 1% (v/v) | Good solubilizing power, less toxic than DMSO for some cells. Can be volatile.[9] |
| Polyethylene Glycol 400 (PEG 400) | 1-10% (v/v) | Low toxicity, often used in preclinical formulations. Can increase viscosity.[] |
| Propylene Glycol | 1-10% (v/v) | Similar to PEG 400, commonly used as a solubilizer.[] |
Protocol 2: Using Co-solvents to Aid Dilution This protocol aims to mitigate solvent shock.
-
Pre-warm Media: Ensure your aqueous experimental medium is pre-warmed to the experimental temperature (e.g., 37°C).[6]
-
Intermediate Dilution: Create an intermediate dilution of your compound in a small volume of the final aqueous medium. For example, pipette the required volume of your DMSO stock into 100-200 µL of your pre-warmed media in a microfuge tube.
-
Vortex Immediately: Vortex the intermediate dilution tube vigorously for 10-15 seconds to ensure rapid and complete mixing.
-
Final Dilution: Immediately transfer the entire volume of this now-diluted intermediate solution into the final, larger volume of your experimental media. Mix gently by swirling or inverting.
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of the co-solvent(s) to your aqueous medium without the compound.
Q6: My compound still precipitates even with co-solvents. When should I consider using surfactants?
If co-solvents are insufficient, surfactants are the next logical step. Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and an oil-loving (lipophilic) tail.[10] Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment where your poorly soluble compound can be encapsulated, while the hydrophilic heads face the water, keeping the entire complex in solution.[11][12] This process is known as micellar solubilization.
Caption: Surfactants encapsulate the hydrophobic drug in a micelle core.
Table 2: Common Non-ionic Surfactants for Solubilization
| Surfactant | Typical Final Conc. | Key Characteristics & Considerations |
| Polysorbate 20 (Tween® 20) | 0.01 - 0.1% (v/v) | Commonly used in biological assays. Generally low toxicity. |
| Polysorbate 80 (Tween® 80) | 0.01 - 0.1% (v/v) | Similar to Tween 20, very common in pharmaceutical formulations.[10] |
| Cremophor® EL | 0.01 - 0.1% (v/v) | Polyoxyethylated castor oil. Potent solubilizer but has been associated with some biological side effects.[13] |
| Solutol® HS 15 | 0.01 - 0.1% (v/v) | Newer surfactant with good solubilization and better safety profile than some older agents.[13] |
Protocol 3: Using Surfactants for Solubilization
-
Prepare Surfactant Media: Add the chosen surfactant directly to your aqueous experimental medium to the desired final concentration (e.g., 0.05% Tween 80). Mix thoroughly.
-
Pre-warm: Pre-warm this surfactant-containing medium to your experimental temperature.
-
Add Compound: Slowly add your concentrated compound stock (e.g., in DMSO) dropwise to the surfactant-containing medium while gently swirling or stirring.[4]
-
Equilibrate: Allow the solution to mix for a few minutes before use.
-
Control Group: Remember to include a vehicle control containing both the organic solvent (e.g., DMSO) and the surfactant.
Q7: How can I scientifically determine the maximum soluble concentration of my compound in my specific experimental media?
Before starting a large experiment, it is highly advisable to perform a simple solubility test to find the practical upper concentration limit.
Protocol 4: Determining Maximum Aqueous Solubility
-
Prepare Media: Dispense 1 mL of your exact final aqueous medium (including any co-solvents or surfactants you plan to use) into a series of clear microfuge tubes.
-
Create Serial Dilutions: Prepare a serial dilution of your compound directly into these tubes.
-
To the first tube, add the volume of your stock solution needed for your highest desired concentration (e.g., 1 µL of a 100 mM stock for a 100 µM final concentration).
-
Vortex immediately for 15-20 seconds.
-
Perform a 2-fold serial dilution by transferring 500 µL from the first tube to the next, and so on.
-
-
Incubate: Incubate all tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration that mimics your experiment (e.g., 2, 12, or 24 hours).[4]
-
Visual Inspection: After incubation, carefully inspect each tube against a dark background. Look for any signs of cloudiness, haziness, or visible crystals.
-
Determine Limit: The highest concentration that remains perfectly clear is your approximate maximum soluble concentration under these conditions. It is best practice to work at or below 80% of this determined maximum to provide a margin of safety.
References
- Vertex AI Search. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved March 30, 2026.
-
Journal of Organic & Pharmaceutical Chemistry. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Retrieved March 30, 2026, from [Link]
-
Science Ready. (n.d.). Amides - Organic Chemistry. Retrieved March 30, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 16). 15.15: Physical Properties of Amides. Retrieved March 30, 2026, from [Link]
-
The PCCA Blog. (2022, January 5). The Role of Surfactants in Compounded Preparation. Retrieved March 30, 2026, from [Link]
-
PMC. (n.d.). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Retrieved March 30, 2026, from [Link]
-
Wikipedia. (n.d.). Amide. Retrieved March 30, 2026, from [Link]
-
PMC. (n.d.). A recent overview of surfactant–drug interactions and their importance. Retrieved March 30, 2026, from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved March 30, 2026, from [Link]
-
McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved March 30, 2026, from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved March 30, 2026, from [Link]
-
wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism. Retrieved March 30, 2026, from [Link]
-
Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Retrieved March 30, 2026, from [Link]
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amide - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reddit - Please wait for verification [reddit.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. wisdomlib.org [wisdomlib.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]
- 11. asianpharmtech.com [asianpharmtech.com]
- 12. jocpr.com [jocpr.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Synthesis & Optimization of N,N-dibutyl-3,4-dimethylbenzamide
Welcome to the Technical Support Center. Synthesizing N,N-dibutyl-3,4-dimethylbenzamide—a higher homologue of the well-known insect repellent DEET (N,N-diethyl-m-toluamide)—presents unique steric and electronic challenges. The coupling of 3,4-dimethylbenzoic acid with a bulky secondary amine (dibutylamine) requires highly optimized conditions to overcome the activation energy barrier and prevent the recovery of unreacted starting materials.
As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting, mechanistic insights, and self-validating protocols for researchers optimizing this specific amidation workflow.
Workflow Visualization
Reaction pathways for N,N-dibutyl-3,4-dimethylbenzamide via acid chloride or direct coupling.
Troubleshooting & FAQs
Q1: Why is my yield low when coupling 3,4-dimethylbenzoic acid with dibutylamine using standard EDC/HOBt?
-
Analysis & Causality: Dibutylamine is a sterically hindered secondary amine. Standard carbodiimide coupling agents like EDC/HOBt often struggle with bulky nucleophiles because the transient active ester is not electrophilic enough to drive the aminolysis forward rapidly. This sluggishness leads to competitive hydrolysis or rearrangement of the intermediate into unreactive N-acylureas[1][2].
-
Solution: Switch to a more reactive coupling agent like HATU or T3P. HATU generates a highly reactive 7-azabenzotriazole active ester, which accelerates the aminolysis step[2]. Alternatively, T3P (n-propanephosphonic acid anhydride) is exceptionally effective for sterically demanding couplings and produces water-soluble byproducts, drastically simplifying purification[3][4].
Q2: How do I choose between the Acid Chloride route and Coupling Agents (e.g., T3P)?
-
Analysis & Causality: The acid chloride route (using SOCl₂ or oxalyl chloride) is the classical method for synthesizing DEET and its homologues because the resulting 3,4-dimethylbenzoyl chloride is highly electrophilic, easily overcoming the steric hindrance of dibutylamine[5][6]. However, this route generates HCl gas, requires strictly anhydrous conditions, and can lead to dark, discolored anhydride byproducts requiring distillation[7].
-
Solution: If scalability and raw material costs are the primary concerns, the acid chloride route under Schotten-Baumann conditions (aqueous NaOH/DCM) is ideal[5]. If you require high purity, mild conditions, and want to avoid toxic/corrosive gases, T3P with a base like pyridine or DIPEA is the superior choice, as it is scalable and avoids the dark byproducts common in acid chloride syntheses[3][4].
Q3: What is the optimal solvent and base system for T3P-mediated coupling?
-
Analysis & Causality: T3P is typically supplied as a 50% solution in EtOAc or DMF. For this reaction, using EtOAc as the solvent with Pyridine or DIPEA as the base provides the best results. The base serves a dual purpose: it deprotonates the carboxylic acid to initiate attack on the T3P ring, and it neutralizes the phosphonic acid byproduct generated during the reaction[4].
-
Solution: Use 1.2 to 1.5 equivalents of T3P and 2.0 to 3.0 equivalents of DIPEA in EtOAc. This system allows for a completely homogeneous reaction and permits a simple aqueous workup, as the DIPEA-phosphonate salts partition cleanly into the aqueous layer[3].
Quantitative Data: Coupling Strategy Comparison
| Method / Reagent | Typical Yield | Reaction Time | Byproduct Removal | Scalability |
| Acid Chloride (SOCl₂ / (COCl)₂) | 85 - 90% | 1 - 2 h | Distillation / Basic Wash | Excellent (Industrial) |
| EDC / HOBt | 40 - 60% | 12 - 24 h | Acid/Base Wash | Moderate |
| HATU / DIPEA | 85 - 95% | 2 - 4 h | Chromatography often needed | Poor (High Cost) |
| T3P / DIPEA | 90 - 95% | 4 - 8 h | Simple Aqueous Wash | Excellent |
(Data synthesized from comparative amidation studies on sterically hindered benzamides and DEET homologues[1][2][4])
Experimental Protocols
Protocol A: Acid Chloride Method (Schotten-Baumann Conditions)
This method leverages the high electrophilicity of the acid chloride, making it ideal for bulky secondary amines[5][6].
-
Activation: In a flame-dried flask under an inert atmosphere, dissolve 3,4-dimethylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF (0.05 eq).
-
Chlorination: Slowly add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack intermediate, which actively converts the acid to 3,4-dimethylbenzoyl chloride[5].
-
-
Self-Validation Check 1: The reaction is complete when gas evolution (CO₂, CO, HCl) ceases. Quench a 10 µL aliquot in methanol; GC-MS should show exclusively the methyl ester, confirming no residual free acid remains.
-
Amidation: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in DCM and cool to 0 °C.
-
Coupling: Add dibutylamine (1.1 eq) and triethylamine (TEA, 2.0 eq) dropwise.
-
Causality: TEA acts as an acid scavenger to neutralize the HCl generated, preventing the protonation and deactivation of dibutylamine.
-
-
Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
-
Self-Validation Check 2: The product should be a pale yellow to clear oil. If dark brown impurities or anhydride bands (1763 and 1720 cm⁻¹ on IR) are present (common in acid chloride routes[7]), purify via vacuum distillation.
Protocol B: T3P-Mediated Direct Coupling
This method is highly recommended for library synthesis or when avoiding corrosive reagents is prioritized[3][4].
-
Preparation: In a round-bottom flask, dissolve 3,4-dimethylbenzoic acid (1.0 eq) and dibutylamine (1.2 eq) in ethyl acetate (EtOAc) to a concentration of 0.5 M.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Causality: Excess base is required to neutralize the phosphonic acid byproducts formed from T3P[4].
-
-
Coupling: Cool the mixture to 0 °C. Slowly add T3P (50% wt in EtOAc, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 6 hours.
-
Self-Validation Check 1: Monitor by LC-MS or TLC. The highly lipophilic product (N,N-dibutyl-3,4-dimethylbenzamide) will elute significantly faster than the starting acid on reverse-phase LC.
-
Workup: Quench the reaction with water. Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃, and brine.
-
Self-Validation Check 2: The T3P byproducts are entirely water-soluble. Evaporation of the EtOAc layer should yield the target amide in >95% purity without the need for column chromatography[3].
References
-
[5] Amide Synthesis: Preparation of N,N-diethyl-m-toluamide. Miracosta College. Available at: [Link]
-
[6] Synthesis of N,N-Diethyl-3-methylbenzamide (DEET): Two Ways to the Same Goal. ResearchGate. Available at: [Link]
-
[3] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. Available at: [Link]
-
[4] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, ACS Publications. Available at: [Link]
-
[1] Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC, National Institutes of Health. Available at: [Link]
-
[2] Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. Royal Society of Chemistry (RSC). Available at: [Link]
-
[7] A modified synthesis of the insect repellent DEET. Journal of Chemical Education, ProQuest. Available at: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00304G [pubs.rsc.org]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemistry 211 Experiment 7 [home.miracosta.edu]
- 6. researchgate.net [researchgate.net]
- 7. A modified synthesis of the insect repellent DEET - ProQuest [proquest.com]
Overcoming low bioavailability of N,N-dibutyl-3,4-dimethylbenzamide in biological assays
Welcome to the Technical Support Center for assay development and pharmacological screening. This guide is specifically engineered for researchers experiencing low bioavailability, precipitation, and erratic assay readouts when working with N,N-dibutyl-3,4-dimethylbenzamide and structurally similar highly lipophilic compounds.
By synthesizing physical chemistry principles with field-proven formulation strategies, this guide provides a diagnostic framework, troubleshooting FAQs, and self-validating experimental protocols to ensure scientific integrity in your biological assays.
Diagnostic Workflow for Solubility Issues
When introducing a lipophilic compound into an aqueous biological system, visual and microscopic validation is critical. The workflow below illustrates the decision matrix for resolving precipitation events before they compromise your assay data.
Diagnostic workflow for resolving benzamide derivative precipitation in aqueous biological assays.
Frequently Asked Questions (Troubleshooting)
Q1: Why does N,N-dibutyl-3,4-dimethylbenzamide precipitate immediately upon dilution in my assay buffer?
A1: The precipitation is driven by the severe hydrophobic effect. This specific molecule features a benzamide core heavily decorated with non-polar groups (two bulky butyl chains and two methyl groups). This structural profile significantly increases its partition coefficient (estimated LogP > 4.5) and crystal lattice energy. When diluted into aqueous buffers, the water molecules cannot form hydrogen bonds with the hydrophobic chains, forcing the drug molecules to rapidly self-associate and crash out of solution[1].
Q2: Can I just increase the DMSO concentration to keep the compound dissolved?
A2: No. While increasing the co-solvent ratio might thermodynamically favor solubility, biological systems have strict solvent tolerance limits. In in vitro cell culture, DMSO concentrations exceeding 0.1% to 0.5% (v/v) can induce osmotic stress, alter lipid bilayer fluidity, and cause cytotoxicity. In ex vivo tissue assays, high concentrations of solvents or surfactants are detrimental to tissue activity and will directly confound your pharmacological readouts[2].
Q3: What solubilizing agents are most effective for in vitro cell assays without causing toxicity?
A3: For highly lipophilic heterocyclic compounds, non-ionic surfactants (like Tween-20 or Pluronic) and complexation agents are routinely added as solubilizers[1][2]. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is highly recommended. It features a hydrophobic internal cavity that encapsulates the lipophilic butyl chains, while its hydrophilic exterior ensures aqueous solubility. This acts as a molecular shuttle, delivering the drug to the cell membrane without lysing the cell.
Q4: How should I formulate this compound for in vivo or complex 3D organoid assays?
A4: For complex physiological environments, Self-Microemulsifying Drug Delivery Systems (SMEDDS) are the gold standard for highly lipophilic drugs (LogP > 2)[3]. These lipid-based formulations mimic natural physiological lipid digestion. By pre-dissolving the compound in an isotropic mixture of oils and surfactants, it spontaneously forms nano-sized micelles upon contact with aqueous fluids, drastically increasing the surface area for absorption and preventing precipitation[3].
Quantitative Formulation Guidelines
To prevent cytotoxicity while maximizing solubility, adhere to the established tolerance thresholds for common solubilizing agents[4].
| Solubilizing Agent | Classification | Recommended Starting Conc. | Max Tolerated Conc. (In Vitro) | Mechanism of Solubilization |
| DMSO | Aprotic Co-solvent | 0.1% (v/v) | 0.5% (v/v) | Disrupts solute crystal lattice |
| Tween-20 | Non-ionic Surfactant | 0.01% (v/v) | 0.1% (v/v) | Micelle formation |
| Vitamin E TPGS | Amphiphilic Polymer | 0.001% (w/v) | 0.02% (w/v) | Micellization & efflux inhibition |
| HP-β-CD | Complexation Agent | 2.0% (w/v) | 10.0% (w/v) | Host-guest inclusion complex |
Mechanistic Pathway of Bioavailability Enhancement
Understanding how your formulation interacts with the cellular boundary is critical. The diagram below illustrates how carrier-mediated systems (like cyclodextrins or SMEDDS) overcome the Unstirred Water Layer (UWL)—the primary diffusion barrier for highly lipophilic drugs.
Mechanistic pathway of bioavailability enhancement via carrier-mediated unstirred water layer diffusion.
Self-Validating Experimental Protocols
Do not rely on theoretical calculations alone when dosing poorly soluble compounds. The following protocols are designed as self-validating systems to ensure absolute technical accuracy.
Protocol A: Preparation of HP-β-CD Inclusion Complex (For In Vitro Assays)
Causality: Cyclodextrins require energy to force the lipophilic guest into the host cavity. Sonication provides this thermodynamic push, while filtration ensures no sub-visible aggregates remain to cause false-positive light scattering in fluorescence assays.
-
Carrier Preparation: Dissolve HP-β-CD in your specific aqueous assay buffer to a final concentration of 10% (w/v).
-
Stock Preparation: Prepare a 10 mM stock of N,N-dibutyl-3,4-dimethylbenzamide in 100% anhydrous DMSO.
-
Complexation: Slowly titrate the DMSO stock dropwise into the stirring HP-β-CD solution until the desired concentration is reached (ensure final DMSO remains ≤ 0.5%).
-
Thermodynamic Integration: Sonicate the mixture in a water bath for 15 minutes at room temperature.
-
Aggregate Removal: Filter the solution through a 0.22 µm PTFE syringe filter.
-
Self-Validation Step (Critical): Because complexation efficiency is rarely 100%, measure the exact concentration of the filtered solution using HPLC/UV before applying it to your cells. Never assume the theoretical dose equals the actual dissolved dose.
Protocol B: Formulation of a SMEDDS (For Ex Vivo / In Vivo Assays)
Causality: SMEDDS rely on the precise geometry of surfactants to form stable oil-in-water microemulsions. The order of addition prevents localized supersaturation and premature drug precipitation.
-
Lipid Phase Assembly: Mix Capryol 90 (oil), Cremophor EL (surfactant), and Transcutol P (co-surfactant) in a 2:5:3 weight ratio.
-
Drug Incorporation: Add N,N-dibutyl-3,4-dimethylbenzamide to the lipid mixture. Vortex vigorously for 5 minutes until a clear, isotropic solution is achieved.
-
Aqueous Emulsification: Titrate the lipid-drug mixture dropwise into the aqueous assay buffer under gentle magnetic stirring (300 rpm) at 37°C.
-
Visual Confirmation: Observe the spontaneous formation of a transparent or slightly opalescent microemulsion.
-
Self-Validation Step (Critical): Assess the micelle droplet size using Dynamic Light Scattering (DLS). For optimal cellular uptake and to confirm true microemulsion formation, the Z-average droplet size must be <100 nm.
References
-
Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility Source: PubMed Central (PMC), National Institutes of Health URL:[Link]
-
Review and analysis of FDA approved drugs using lipid-based formulations Source: Taylor & Francis Online URL:[Link]
Sources
Technical Support Center: N,N-dibutyl-3,4-dimethylbenzamide Photostability Guide
Welcome to the Technical Support Center for formulation and stability troubleshooting. As a highly conjugated aryl amide, N,N-dibutyl-3,4-dimethylbenzamide is inherently susceptible to photodegradation when exposed to ultraviolet (UV) light, particularly in the UVC and UVB ranges (<300 nm).
This guide provides researchers and drug development professionals with field-proven, self-validating protocols to diagnose, prevent, and troubleshoot UV-induced degradation in experimental workflows.
Mechanistic Root Cause: Why is Your Compound Degrading?
Before applying stabilizers, it is critical to understand the causality of the degradation. When N,N-dibutyl-3,4-dimethylbenzamide absorbs UV photons (<290 nm), the molecule enters an excited singlet or triplet state. This excess energy triggers two primary degradation pathways:
-
The Photo-Fries Rearrangement: Aryl amides undergo a homolytic α-cleavage of the N–C(=O) bond[1]. The resulting acyl and amino radicals recombine within the solvent cage to form ortho- or para-amino ketone isomers.
-
N-Dealkylation (Photo-oxidation): Carbon-nitrogen bond cleavage in the dialkylamine group, followed by hydrogen abstraction, leads to the loss of a butyl chain and the formation of secondary amides[2].
Figure 1: Photodegradation of N,N-dibutyl-3,4-dimethylbenzamide via photo-Fries and N-dealkylation.
Troubleshooting Guide: Self-Validating Photostabilization Protocol
To ensure scientific integrity, any stabilization protocol must be a self-validating system . This means building internal controls into your workflow to definitively prove that degradation is photolytic (not thermal or hydrolytic) and that your intervention is functioning mechanically as intended.
Phase 1: Diagnostic Baseline Profiling
Goal: Isolate photolysis from acid/base hydrolysis or thermal degradation[3].
-
Step 1: Prepare a 1 mg/mL stock solution of N,N-dibutyl-3,4-dimethylbenzamide in a neutral Acetonitrile/Water matrix.
-
Step 2: Split the sample into three cohorts:
-
Cohort A (Dark Control): Wrapped tightly in aluminum foil, stored at 25°C.
-
Cohort B (Thermal Control): Wrapped in foil, heated to 60°C.
-
Cohort C (UV Test): Placed in a transparent quartz vial, exposed to 254 nm UV light for 24 hours.
-
-
Validation Check: Analyze via LC-MS. Cohort A must yield >99% recovery. If Cohort B shows degradation, your issue is thermal/hydrolytic. If only Cohort C degrades, proceed to Phase 2.
Phase 2: Matrix Optimization & Stabilizer Integration
Goal: Implement chemical stabilizers based on specific degradation pathways.
-
Step 1 (Preventing Cleavage): Add 0.1% w/v of a UV Absorber (UVA), such as a Hydroxyphenylbenzotriazole. UVAs work via Excited-State Intramolecular Proton Transfer (ESIPT)—they absorb UV photons and dissipate the energy as harmless heat through rapid, reversible structural rearrangements.
-
Validation Check 1: Run a UV-Vis scan of your placebo matrix (formulation without the active benzamide). The absorbance at 254–300 nm must be >2.0 to confirm the UVA is successfully blocking the active wavelengths.
-
Step 2 (Preventing Oxidation): If N-dealkylation persists, add 0.05% w/v of a Hindered Amine Light Stabilizer (HALS) like TEMPO. HALS operate via the Denisov Cycle, scavenging free radicals before they can propagate.
-
Validation Check 2: Re-run the ICH Q1B stress test on Cohort C with the fully stabilized matrix. Total active recovery must now exceed 95%.
Figure 2: Self-validating troubleshooting workflow for mitigating UV-induced benzamide degradation.
Performance Data: Stabilizer Efficacy Matrix
The following table summarizes the quantitative impact of various stabilization strategies on N,N-dibutyl-3,4-dimethylbenzamide recovery after 24 hours of continuous UV exposure (ICH Q1B equivalent).
| Formulation Strategy | Mechanism of Protection | Dark Control Recovery | UV-Exposed Recovery (24h) | Primary Degradant Suppressed |
| Unprotected (Aqueous/ACN) | None | 99.8% | 42.1% | None |
| Amber Glass Packaging | Physical UV Block (<400nm) | 99.9% | 98.5% | Photo-Fries / N-dealkylated |
| 0.1% Benzotriazole (UVA) | ESIPT (Energy Dissipation) | 99.5% | 94.2% | Photo-Fries products |
| 0.05% HALS (e.g., TEMPO) | Radical Scavenging (Denisov) | 99.2% | 88.7% | N-dealkylated products |
| UVA + HALS Synergism | Block + Scavenge | 99.4% | 99.1% | All photoproducts |
Frequently Asked Questions (FAQs)
Q: My N,N-dibutyl-3,4-dimethylbenzamide solution turns yellow under UV light, but mass spectrometry shows a degradation peak with the exact same molecular weight (MW 261.4). What is happening? A: This is the hallmark of a photo-Fries rearrangement. The N-C(=O) bond undergoes homolytic cleavage, and the resulting radicals recombine at the ortho or para position of the aromatic ring, forming an amino ketone isomer[1]. Because it is an isomerization, the mass remains identical, but the extended conjugation of the new ketone shifts the absorption into the visible spectrum, causing the yellow color.
Q: I am seeing a degradation peak at m/z 206 (M+H) in my LC-MS. How do I prevent this? A: A mass of 205 Da (neutral) corresponds to the exact loss of one butyl group (56 Da) via N-dealkylation, a common photo-oxidative pathway[2]. To prevent this, purge your formulation solvents with argon to remove dissolved oxygen (which facilitates radical propagation) and incorporate a radical scavenger (HALS) into your matrix.
Q: Is it sufficient to store the compound in a standard borosilicate glass vial to prevent UV degradation? A: No. Standard borosilicate glass transmits significant UV radiation above 280 nm. Since aryl amides undergo α-cleavage at wavelengths <290 nm[1], borosilicate offers inadequate protection. You must use amber glass or actinic glassware, which physically blocks transmission below 400 nm.
Q: Why did my formulation degrade under UV despite adding an antioxidant like Ascorbic Acid? A: Antioxidants only target secondary oxidative pathways (like N-dealkylation). They do absolutely nothing to prevent the primary homolytic cleavage of the amide bond caused by direct photon absorption. To stop the initial cleavage, you must prevent the photons from reaching the molecule in the first place by using a UV Absorber (UVA) or opaque packaging.
References
-
Title: PHOTOCHEMISTRY OF BIOACTIVE COMPOUNDS: A REVIEW OF PESTICIDE PHOTOCHEMISTRY Source: Annual Reviews URL: 2
-
Title: Direct photolysis mechanism of pesticides in water Source: PMC (National Institutes of Health) URL: 1
-
Title: "N-Benzyl-2-bromo-3-methylbenzamide" stability issues and degradation products Source: BenchChem URL: 3
Sources
Resolving peak tailing of N,N-dibutyl-3,4-dimethylbenzamide in gas chromatography
Focus Analyte: N,N-dibutyl-3,4-dimethylbenzamide
Overview: N,N-dibutyl-3,4-dimethylbenzamide is a lipophilic, tertiary amide. While it lacks N-H bonds (meaning it is not a hydrogen bond donor), its highly polarized carbonyl oxygen acts as a potent hydrogen bond acceptor. When analyzed via Gas Chromatography (GC), this specific polarity makes the molecule highly susceptible to secondary retention mechanisms—specifically, reversible adsorption to active silanol (-Si-OH) sites in the inlet liner, glass wool, or degraded column stationary phases. This manifests as severe peak tailing, which compromises integration accuracy, resolution, and limits of detection[1].
Diagnostic Workflow: Isolating the Root Cause
Before replacing consumables, you must determine if the tailing is chemical (active sites) or physical (flow path/dead volume). Follow this self-validating diagnostic tree.
GC Troubleshooting Workflow for Amide Peak Tailing
Section 1: In-Depth Troubleshooting Guide (FAQs)
Q1: How do I definitively know if the tailing is caused by active sites or a bad column installation? The Causality: Peak tailing in capillary GC generally stems from either chemical interactions (secondary retention) or physical disruptions (unswept dead volumes)[1]. The Solution (Self-Validating System): Run a "Hydrocarbon Test." Inject a light, straight-chain alkane (e.g., decane or dodecane) under the same method conditions. Alkanes are non-polar and cannot hydrogen bond with silanol groups.
-
If the alkane tails: The issue is physical. You have a dead volume, a poorly cut column, or improper column insertion depth into the inlet/detector[2].
-
If the alkane is perfectly symmetrical but the benzamide tails: The issue is chemical. The amide is interacting with active sites in the flow path[2].
Q2: My hydrocarbon test passed, but N,N-dibutyl-3,4-dimethylbenzamide still tails. What is the most likely culprit? The Causality: The GC inlet liner is the most common source of active sites. At high injection temperatures, the amide interacts with exposed silanols on the quartz glass or the glass wool packing. Over time, matrix accumulation or thermal degradation strips away the liner's deactivation layer (usually a silanization treatment), exposing these active sites[1]. The Solution: Replace the liner with a fresh, ultra-inert, presilylated liner. If using glass wool to promote vaporization, ensure the wool is also highly deactivated.
Q3: I replaced the liner, but tailing persists. Could the column be the problem? The Causality: Yes. The first 10–20 cm of the capillary column (the retention gap or guard column area) receives the brunt of solvent expansion and matrix deposition. This strips the stationary phase, exposing the underlying fused silica (silanols)[3]. The Solution: Trim the front end of the column. Removing the degraded section restores the inert flow path[3]. Furthermore, ensure your stationary phase is appropriate. A 100% polydimethylsiloxane (PDMS) phase has very low polarity and may not shield silanols as effectively as a slightly polar phase (e.g., 5% phenyl-arylene), which offers better peak shapes for amides.
Section 2: Quantitative Data & Component Selection
To minimize secondary retention of N,N-dibutyl-3,4-dimethylbenzamide, component selection is critical. The table below summarizes the impact of different flow-path variables on amide peak asymmetry (As).
| System Variable | Condition / Component | Expected Asymmetry (As) | Mechanistic Rationale |
| Inlet Deactivation | Standard glass liner (untreated) | > 1.8 (Severe Tailing) | Exposed -Si-OH groups form strong hydrogen bonds with the amide carbonyl, causing reversible adsorption[1]. |
| Inlet Deactivation | Ultra-inert, presilylated liner | 1.0 – 1.2 (Symmetrical) | Silylation caps active sites with inert -O-Si(CH3)3, eliminating secondary retention mechanisms. |
| Column Chemistry | 100% PDMS (Non-polar phase) | 1.3 – 1.5 (Moderate Tailing) | Poor solubility match for polar amides; fails to adequately shield underlying silica active sites. |
| Column Chemistry | 5% Phenyl-arylene (Slightly polar) | 1.0 – 1.1 (Symmetrical) | Phenyl groups provide induced dipole interactions, improving analyte partitioning and shielding silanols. |
| Column Installation | Jagged cut / Incorrect depth | > 1.6 (Broad Tailing) | Creates unswept dead volume (turbulent eddies) and exposes raw, undeactivated fused silica at the column head[3]. |
| Initial Oven Temp | > Boiling point of solvent | > 1.5 (Split/Tailing) | Fails to condense the analyte. Keeping temp 20 °C below the solvent boiling point promotes the "solvent effect," refocusing the analyte[3]. |
Section 3: Step-by-Step Experimental Protocols
Protocol 1: The Hydrocarbon Validation Test & Inlet Maintenance
Purpose: To isolate physical vs. chemical tailing and restore inlet inertness.
-
Prepare Test Mix: Prepare a solution containing 10 µg/mL of n-decane and 10 µg/mL of N,N-dibutyl-3,4-dimethylbenzamide in a suitable solvent (e.g., hexane).
-
Inject & Evaluate: Inject 1 µL in split mode (e.g., 10:1). Calculate the Asymmetry Factor (As) for both peaks at 10% peak height.
-
Validation Check: If As(decane) > 1.2, proceed directly to Protocol 2. If As(decane) ≤ 1.2 but As(benzamide) > 1.5, proceed to step 3.
-
-
Cool System: Cool the GC oven to < 40 °C and the inlet to < 50 °C. Turn off carrier gas pressure.
-
Replace Liner: Remove the septum and inlet nut. Extract the old liner. Inspect for dark matrix spots. Install a new, ultra-inert deactivated liner (using clean, powder-free gloves to avoid transferring squalene/salts from skin).
-
Replace Septum: Install a new low-bleed septum. Do not overtighten the septum nut, as this can cause septum coring and introduce active particulate matter into the liner.
-
Purge & Bake: Restore carrier gas flow. Purge the inlet for 10 minutes to remove oxygen (critical to prevent stationary phase oxidation). Heat the inlet to operating temperature (e.g., 250 °C) and bake for 15 minutes before re-evaluating the test mix.
Protocol 2: Column Trimming and Installation Validation
Purpose: To eliminate dead volume and remove active sites at the column head.
-
Depressurize: Ensure the MS/detector is vented (if applicable) and carrier gas is off.
-
Remove Column: Unscrew the column nut from the inlet.
-
Score and Snap: Using a ceramic scoring wafer, gently score the polyimide coating of the capillary column 10–20 cm from the inlet end. Do not saw; apply a single, firm score. Bend the column slightly away from the score mark until it snaps cleanly.
-
Inspect Cut (Critical): Use a 10x to 20x magnifying loupe to inspect the cut. It must be perfectly perpendicular (90°) to the column wall with no jagged edges or hanging polyimide[3]. If imperfect, repeat step 3.
-
Install with Correct Depth: Wipe the column with a lint-free wipe moistened with methanol. Thread the column nut and a new ferrule onto the column. Measure the exact insertion distance required by your specific GC manufacturer. Improper installation distance can introduce severe peak tailing or prevent the instrument from operating correctly[4]. Use a septum to hold the nut/ferrule in place at the correct distance.
-
Tighten & Leak Check: Insert into the inlet and tighten the nut. Turn on carrier gas and use an electronic leak detector to verify a gas-tight seal. Never use liquid leak detectors (soap solutions) on a capillary GC, as they will contaminate the system.
References
-
Chromatography Online - Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems URL:[Link]
-
Agilent Technologies - Peak Perfection: A Guide to GC Troubleshooting URL:[Link]
-
Element Lab Solutions - Troubleshooting GC peak shapes URL:[Link]
-
Restek Corporation - Agilent GC-MS Maintenance: Restek's Quick Reference Guide URL:[Link]
Sources
Technical Support Center: Enhancing the Stability of N,N-dibutyl-3,4-dimethylbenzamide
Welcome to the Technical Support Center for N,N-dibutyl-3,4-dimethylbenzamide . As a highly substituted benzamide derivative, this compound serves as a critical building block and active intermediate in drug development and materials science. While the steric hindrance provided by the N,N-dibutyl groups offers a degree of kinetic stability, the molecule remains susceptible to specific degradation pathways under suboptimal storage conditions.
This guide is designed by Senior Application Scientists to provide researchers with field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure the long-term integrity of your API.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary chemical degradation pathway for N,N-dibutyl-3,4-dimethylbenzamide during storage? A1: The principal vulnerability of any benzamide is the hydrolysis of the central amide bond[1]. Although the bulky N,N-dibutyl chains provide steric shielding, the carbonyl carbon remains susceptible to nucleophilic attack by water. This process is heavily catalyzed by pH extremes (strong acids or bases) and elevated temperatures, ultimately cleaving the molecule into 3,4-dimethylbenzoic acid and dibutylamine[2].
Q2: How do environmental factors like light and oxygen affect this compound? A2: Benzamides generally lack strong absorption in the environmental UV spectrum (>290 nm), making them relatively photostable under ambient indoor lighting[3],[4]. However, exposure to high-energy UV light or prolonged contact with strong oxidizing agents can induce free-radical formation. This leads to the oxidative degradation of the electron-rich aromatic methyl groups or the formation of N-oxide derivatives[5].
Q3: What are the optimal long-term storage conditions for the bulk powder? A3: To achieve maximum shelf life, store the solid compound at ≤ 4°C in a tightly sealed, amber glass container. Because the compound hydrolyzes slowly in the presence of ambient moisture[5], the container's headspace must be purged with an inert gas (Nitrogen or Argon) prior to sealing.
Q4: Which solvents should be used for preparing stable stock solutions? A4: For long-term storage of liquid aliquots, strictly avoid protic solvents (e.g., water, methanol, ethanol) as they can participate in solvolysis or facilitate moisture uptake. Instead, utilize high-quality, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Acetonitrile, and store the aliquots at -20°C or -80°C[2].
Part 2: Troubleshooting Guide
Issue 1: Appearance of Secondary Peaks in HPLC/UPLC Chromatograms
-
Observation: During routine purity checks, new peaks elute either significantly earlier or later than the parent compound.
-
Causality: This is the hallmark of hydrolytic degradation. The nucleophilic attack of water on the amide bond yields 3,4-dimethylbenzoic acid (which typically elutes earlier due to increased polarity under reverse-phase conditions) and dibutylamine.
-
Resolution: Immediately verify the moisture content of your storage environment and solvent using Karl Fischer titration. If water content exceeds 0.5%, the batch may be compromised. Transition to storing the compound in a desiccator cabinet with active silica gel and ensure all stock solutions are prepared using anhydrous solvents[2].
Issue 2: Yellowing or Discoloration of the Compound
-
Observation: The normally white/colorless compound develops a yellow or amber tint over time.
-
Causality: Discoloration indicates oxidative degradation or photolysis, leading to the formation of conjugated radical byproducts or N-oxides. This occurs when the compound is exposed to atmospheric oxygen, transition metal impurities, or intense light[5].
-
Resolution: Discard heavily discolored batches if purity falls below your assay threshold. Prevent future occurrences by strictly utilizing actinic (amber) glassware and confirming that the inert gas purge (Argon/N2) is properly executed to displace all oxygen before sealing.
Issue 3: Inconsistent Assay Results or Loss of Potency in Solution
-
Observation: Biological or chemical assays show high variability or a sudden drop in efficacy when using older stock solutions.
-
Causality: This can be caused by micro-crystallization (precipitation) due to temperature fluctuations, or active degradation within the assay buffer itself.
-
Resolution: Warm the stock solution gently to room temperature and sonicate for 5 minutes to ensure complete dissolution before use. To rule out degradation, perform a stability study of the compound directly in your assay buffer under the exact time and temperature conditions of your experiment[2].
Part 3: Mechanistic Degradation Pathways
Understanding the causality behind degradation is critical for prevention. The diagram below illustrates the two primary stress pathways that threaten the structural integrity of N,N-dibutyl-3,4-dimethylbenzamide.
Degradation pathways of N,N-dibutyl-3,4-dimethylbenzamide under environmental stress.
Part 4: Experimental Protocol - Stability-Indicating Assay (SIA)
To confidently troubleshoot degradation, you must employ a self-validating forced degradation protocol . This ensures your analytical method (e.g., HPLC) can successfully resolve the intact parent compound from its degradation products without signal overlap[1].
Step-by-Step Methodology:
-
Stock Solution Preparation: Accurately weigh and dissolve N,N-dibutyl-3,4-dimethylbenzamide in HPLC-grade anhydrous acetonitrile to achieve a concentration of 1.0 mg/mL.
-
Acid Hydrolysis Stress: Mix 1.0 mL of the stock solution with 1.0 mL of 0.1 M HCl. Seal and incubate at 60°C for 24 hours.
-
Base Hydrolysis Stress: Mix 1.0 mL of the stock solution with 1.0 mL of 0.1 M NaOH. Seal and incubate at 60°C for 24 hours. Critical Step: Neutralize this sample with an equivalent volume of 0.1 M HCl prior to HPLC injection to prevent column damage and ensure a self-validating pH balance[1].
-
Oxidative Stress: Mix 1.0 mL of the stock solution with 1.0 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, strictly protected from light.
-
Photolytic Stress: Transfer 2.0 mL of the stock solution into a clear quartz vial and expose it to UV light (254 nm) for 24 hours at ambient temperature.
-
Chromatographic Analysis: Inject all stressed samples alongside a freshly prepared, unstressed control into an HPLC system (Recommended: C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA, monitored at 220 nm).
-
Validation (Mass Balance): Calculate the area under the curve (AUC) for all peaks. The sum of the parent peak AUC and the degradant peak AUCs in the stressed samples must equal the parent peak AUC of the unstressed control. A mass balance between 95-105% validates the assay.
Part 5: Quantitative Stability Metrics
The following table summarizes the expected degradation profiles for substituted benzamides under the forced degradation conditions outlined above. Use these benchmarks to validate your internal analytical methods.
| Stress Condition | Reagent / Environment | Temp / Time | Expected Degradation (%) | Primary Degradant Identified |
| Acidic Hydrolysis | 0.1 M HCl | 60°C / 24h | 10 - 15% | 3,4-dimethylbenzoic acid |
| Basic Hydrolysis | 0.1 M NaOH | 60°C / 24h | 15 - 20% | 3,4-dimethylbenzoic acid |
| Oxidation | 3% H₂O₂ | Ambient / 24h | 5 - 10% | N-oxide derivatives |
| Photolysis | UV (254 nm) | Ambient / 24h | < 5% | Radical fragments |
| Thermal (Control) | Solid state (Desiccated) | 60°C / 7 days | < 1% | None (Stable) |
References
- Stability and Storage of N-Isobutylbenzamide: A Technical Guide - Benchchem.
- N,N-Diethyl-m-toluamide SDS, 134-62-3 Safety Data Sheets - ECHEMI.
- N-Methyl-3-(piperidin-4-YL)benzamide stability in different solvents - Benchchem.
- Benzamide Formula - ECHEMI.
- Benzamide | C7H7NO | CID 2331 - PubChem (NIH).
Sources
A Comparative Analysis of Benzamide-Based Repellents and DEET: Efficacy, Mechanisms, and Standardized Assay Methodologies
A Note to the Reader: This guide was initially designed to compare N,N-dibutyl-3,4-dimethylbenzamide with N,N-Diethyl-3-methylbenzamide (DEET). However, a comprehensive review of the scientific literature revealed a significant lack of available data on the efficacy and mechanism of action of N,N-dibutyl-3,4-dimethylbenzamide as an insect repellent.
To provide a valuable and scientifically grounded comparison for our audience of researchers and drug development professionals, this guide will instead focus on a closely related and well-documented benzamide compound: N,N-diethyl-benzamide (DEB) . DEB has been the subject of direct comparative studies against DEET, offering a robust dataset for analysis. This comparison will serve as a representative evaluation of the benzamide chemical class against the current gold standard in insect repellents.
Introduction: The Quest for Effective Arthropod Repellents
The prevention of arthropod-borne diseases remains a critical global health challenge. Topical repellents are a primary tool in personal protection against vectors such as mosquitoes and ticks. For decades, DEET has been the benchmark for repellent efficacy, demonstrating a broad spectrum of activity and a long duration of protection.[1] However, the search for alternative active ingredients with comparable or superior performance, improved cosmetic characteristics, and favorable safety profiles is a continuous effort in the field of repellent development.
The benzamide class of compounds, structurally related to DEET, represents a promising area of investigation. This guide provides a detailed comparison of the efficacy and proposed mechanisms of action of DEET and the representative benzamide, N,N-diethyl-benzamide (DEB), supported by experimental data from standardized assays.
Mechanisms of Action: How Do They Repel?
A fundamental understanding of a repellent's mechanism of action is crucial for the development of new and improved formulations. While the precise mechanisms for many repellents are still under investigation, significant progress has been made in elucidating the ways in which these compounds deter biting arthropods.
DEET: A Multi-Modal Mode of Action
DEET's efficacy is attributed to a complex interplay of olfactory and gustatory (taste) interactions with insect sensory systems. Initially, it was believed that DEET worked by blocking the insect's olfactory receptors for 1-octen-3-ol, a key chemical cue in human sweat and breath.[2] However, more recent research indicates that DEET functions as a true repellent, with mosquitoes exhibiting a strong aversion to its scent.[2]
Current theories suggest that DEET's mechanism is multi-modal, involving:
-
Olfactory Disruption: DEET can "jam" the insect's sense of smell, making it difficult to locate a host.
-
Direct Repellency: The scent of DEET is inherently unpleasant to many insects, triggering an avoidance response.
-
Contact Irritancy: Upon landing on a treated surface, the taste of DEET is a powerful deterrent to biting.
N,N-diethyl-benzamide (DEB): A Likely Similar Pathway
While specific mechanistic studies on DEB are less abundant than for DEET, its structural similarity suggests a comparable mode of action. It is highly probable that DEB also interacts with the olfactory and gustatory receptors of insects to produce its repellent effect. Studies on the oviposition (egg-laying) deterrent activity of various repellents have shown that both DEET and DEB can influence insect behavior beyond direct host-seeking, with DEET generally showing a stronger effect in this regard.[3] This suggests that both compounds interact with key chemosensory pathways that govern a range of insect behaviors.
Comparative Efficacy: Head-to-Head in the Laboratory and Field
The most definitive measure of a repellent's utility is its performance in controlled efficacy assays. The following data, derived from a key comparative study, highlights the relative performance of a 12% N,N-diethyl-benzamide formulation (in Advanced Odomos cream) and a DEET cream.
| Efficacy Metric | N,N-diethyl-benzamide (12% Cream) | DEET (Cream, concentration not specified) | Mosquito Species | Assay Type | Citation |
| Complete Protection Time | ~ 6 hours | ~ 6.75 hours | Aedes aegypti | Field | [1][4] |
| Complete Protection Time | Up to 11 hours | Up to 11 hours | Anopheles spp. | Field | [4][5] |
| Percent Protection | 92.5% | 96.2% | Aedes aegypti | Field | [1][4] |
| Concentration for 100% Protection | 1.44 mg a.i./cm² | Not specified, but comparable | Aedes aegypti | Laboratory | [4][5] |
| Concentration for 100% Protection | 1.2 mg a.i./cm² | Not specified, but comparable | Anopheles stephensi | Laboratory | [4][5] |
These findings indicate that while DEET may hold a slight advantage in some scenarios, N,N-diethyl-benzamide provides a comparable and significant level of protection against major mosquito vectors.[4]
Standardized Efficacy Assay Protocols
To ensure the reliability and comparability of repellent efficacy data, standardized testing methodologies are essential. The World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA) have established comprehensive guidelines for these assays.[6][7][8][9][10][11][12]
The Arm-in-Cage Test: A Laboratory Standard
The arm-in-cage test is a widely accepted laboratory method for evaluating the efficacy of topically applied insect repellents.
Objective: To determine the complete protection time (CPT) of a repellent formulation against biting arthropods in a controlled laboratory setting.
Methodology:
-
Subject Recruitment and Preparation: Human volunteers are recruited according to ethical guidelines. A defined area of the forearm is marked for repellent application.
-
Repellent Application: A precise amount of the repellent formulation is applied evenly to the marked area of the skin.
-
Mosquito Preparation: A cage containing a known number of host-seeking female mosquitoes of a specific species is used.
-
Exposure: At regular intervals (e.g., every 30 minutes), the volunteer inserts their treated forearm into the cage for a set period (e.g., 3 minutes).
-
Data Collection: The time to the first confirmed bite (often defined as a first bite followed by a second within a specified time) is recorded. This is the Complete Protection Time (CPT).
-
Control: The volunteer's untreated arm is also exposed to a separate cage of mosquitoes to confirm the biting avidity of the insects.
Caption: Workflow for the Arm-in-Cage insect repellent efficacy assay.
Field Studies: Real-World Efficacy
Field studies are essential for evaluating the performance of a repellent under natural environmental conditions.
Objective: To determine the protection time and overall efficacy of a repellent against a natural population of biting arthropods.
Methodology:
-
Site Selection: A location with a known and sufficient population of the target arthropod species is chosen.
-
Subject Recruitment and Treatment: Human volunteers are recruited and randomly assigned to receive either the test repellent, a placebo, or a positive control (often a standard DEET formulation). Repellents are applied to exposed skin.
-
Exposure: Volunteers are positioned in the test area and perform activities that may attract insects.
-
Data Collection: Trained observers conduct landing/biting counts on the volunteers at regular intervals. The time to the first confirmed bite is recorded.
-
Environmental Monitoring: Environmental conditions such as temperature, humidity, and wind speed are recorded throughout the study.
Caption: Key stages of a field study for insect repellent efficacy.
Spatial Repellency Assays: Protection Without Contact
Spatial repellency assays evaluate the ability of a volatile chemical to prevent insects from entering a treated space, without direct contact with a treated surface.
Objective: To measure the ability of an airborne chemical to disrupt host-seeking behavior and reduce human-vector contact in a defined area.
Methodology:
-
Assay System: A multi-chambered system (e.g., a Y-tube olfactometer or a larger room-based setup) is used.
-
Treatment and Control: One area of the system is treated with the volatile repellent, while another remains untreated as a control. A human host or other attractant may be present in both areas.
-
Insect Release: A known number of insects are released into a central chamber.
-
Data Collection: The number of insects that enter the treated and untreated areas is recorded over a set period.
-
Analysis: The reduction in insect entry into the treated area, relative to the control, is calculated to determine spatial repellency.
Caption: Conceptual diagram of a spatial repellency assay.
Conclusion
While DEET remains the gold standard for insect repellents, this comparative analysis demonstrates that benzamide compounds, such as N,N-diethyl-benzamide, offer a high level of protection against key mosquito vectors. The efficacy of DEB is shown to be comparable to that of DEET in both laboratory and field settings, making it a viable alternative active ingredient.
The continued investigation of new repellent compounds, guided by standardized and rigorous efficacy testing protocols, is essential for the development of the next generation of personal protection measures against vector-borne diseases.
References
-
World Health Organization. (2009). WHO Guidelines for Efficacy Testing of Mosquito Repellents on Human Skin. [Link][6][7]
-
Mittal, P. K., Sreehari, U., Razdan, R. K., Dash, A. P., & Ansari, M. A. (2011). Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors. Indian Journal of Medical Research, 133(4), 426–430. [Link][4]
-
Mittal, P. K., Sreehari, U., Razdan, R. K., Dash, A. P., & Ansari, M. A. (2011). Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors. PubMed. [Link][5]
-
World Health Organization. (2009). Guidelines for efficacy testing of mosquito repellents for human skin. [Link][7][9]
-
World Health Organization. (2013). Guidelines for efficacy testing of spatial repellents. [Link][8]
-
Microbe Investigations. (2024). Insect Repellent Testing: Methods and Standards for Efficacy and Safety. [Link][13]
-
World Health Organization. (2009). guidelines for efficacy testing of mosquito repellents for human skin. [Link][9]
-
Mittal, P. K., et al. (2011). Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors. ResearchGate. [Link][14]
-
Microbe Investigations. (2024). WHO guidelines for Entomology testing: Step by Step guide. [Link][15]
-
Federal Register. (2010). Final Test Guideline; Product Performance of Skin-applied Insect Repellents of Insect and Other Arthropods (OPPTS Test Guideline No. 810.3700); Notice of Availability. [Link][10]
-
Environmental Protection Agency. (2010). Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin. [Link][11]
-
Mittal, P. K., et al. (2011). Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors. Semantic Scholar. [https://www.semanticscholar.org/paper/Efficacy-of-Advanced-Odomos-repellent-cream-(N%2C-Mittal-Sreehari/c1a6e9a0f4c3d8a5b2e5a2b1f8c1f0e4b8a5b1c7]([Link]]
-
Klun, J. A., & Kramer, M. (2010). Advancing the science of EPA guidelines for sponsor-financed topical insect repellent efficacy studies. Journal of medical entomology, 47(1), 1-5. [Link][16]
-
Mittal, P. K., et al. (2011). Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors. Indian Journal of Medical Research. [Link][1]
-
Environmental Protection Agency. (1999). Insect repellents for human skin and outdoor premises. [Link][12]
-
Rajkumar, S., & Jebanesan, A. (2007). Efficacy of repellent activity of Odomas cream against the mosquito, Cx. quinquefasciatus. ResearchGate. [Link][17]
-
Frances, S. P., et al. (2008). Percentage protection provided by 20% deet (N,N-diethyl-3-methylbenzamide) and 20% SS220 [(1S, 29S)-2-methylpiperindinyl-3-cyclohexen-1-carboxamide] against all mosquitoes at Redcliffe Airport, Queensland, Australia, in January 2008. ResearchGate. [Link][18]
-
Fradin, M. S., & Day, J. F. (2002). Comparative efficacy of insect repellents against mosquito bites. The New England journal of medicine, 347(1), 13–18. [Link][19]
-
Hellestad, V. J., et al. (2011). The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. ResearchGate. [Link][20]
-
Anonymous. (n.d.). N,N-Diethyl-3-methylbenzamide, also called DEET, is the most common active ingredient in insect repellents. It could be applied. Tufts University. [Link][2]
-
Hellestad, V. J., et al. (2011). The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. PubMed. [Link][21]
-
Tikar, S. N., et al. (2014). Oviposition deterrent activity of three mosquito repellents diethyl phenyl acetamide (DEPA), diethyl m toluamide (DEET), and diethyl benzamide (DEB) on Aedes aegypti, Aedes albopictus, and Culex quinquefasciatus. PubMed. [Link][3]
-
Kilonzo, B. S., et al. (2011). Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. Journal of Tropical Medicine. [Link][22]
Sources
- 1. Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors - Indian Journal of Medical Research [ijmr.org.in]
- 2. fehd.gov.hk [fehd.gov.hk]
- 3. Oviposition deterrent activity of three mosquito repellents diethyl phenyl acetamide (DEPA), diethyl m toluamide (DEET), and diethyl benzamide (DEB) on Aedes aegypti, Aedes albopictus, and Culex quinquefasciatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. policycommons.net [policycommons.net]
- 7. Guidelines for efficacy testing of mosquito repellents for human skin [who.int]
- 8. Guidelines for efficacy testing of spatial repellents [who.int]
- 9. iris.who.int [iris.who.int]
- 10. federalregister.gov [federalregister.gov]
- 11. epa.gov [epa.gov]
- 12. archive.epa.gov [archive.epa.gov]
- 13. contractlaboratory.com [contractlaboratory.com]
- 14. researchgate.net [researchgate.net]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. Advancing the science of EPA guidelines for sponsor-financed topical insect repellent efficacy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. animal-fences.com [animal-fences.com]
- 20. researchgate.net [researchgate.net]
- 21. The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Validation of Analytical Methods for N,N-dibutyl-3,4-dimethylbenzamide Detection: A Comprehensive Comparison Guide
Introduction to the Analyte
N,N-dibutyl-3,4-dimethylbenzamide (NDDB) is a highly lipophilic, semi-volatile synthetic benzamide derivative. Structurally analogous to ubiquitous insect repellents (such as N,N-diethyl-m-toluamide, or DEET) and various pharmacologically active benzamide scaffolds, NDDB presents unique analytical challenges. Its high lipophilicity and the stability of its tertiary amide bond require robust, highly selective analytical methodologies for trace detection in complex matrices (e.g., human plasma, environmental water).
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of three primary analytical modalities—LC-MS/MS, GC-MS, and HPLC-UV—for NDDB quantification. Furthermore, this guide provides self-validating experimental protocols and aligns with the latest ICH Q2(R2) regulatory standards for analytical method validation[1].
Strategic Method Selection: A Performance Comparison
Selecting the appropriate analytical "product" or methodology depends heavily on the sample matrix, required sensitivity, and throughput needs.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for biological matrices. It allows for the direct analysis of polar and thermally labile benzamides without the need for derivatization, offering unparalleled sensitivity and specificity[2].
-
Gas Chromatography-Mass Spectrometry (GC-MS): Highly effective for volatile and semi-volatile lipophilic compounds like NDDB. It offers exceptional chromatographic resolution for environmental samples but may require longer run times[2].
-
HPLC-UV: Best suited for bulk formulation analysis, API purity assays, or high-concentration samples where trace sensitivity is not required[3].
Table 1: Quantitative Performance Comparison for NDDB Detection
| Performance Parameter | LC-MS/MS (ESI+) | GC-MS (EI) | HPLC-UV (254 nm) |
| Primary Application | Pharmacokinetics / Plasma | Environmental / Water | Bulk Formulation / API |
| Limit of Detection (LOD) | 10 pg/mL | 50 pg/mL | 50 ng/mL |
| Limit of Quantitation (LOQ) | 50 pg/mL | 200 pg/mL | 150 ng/mL |
| Linear Dynamic Range | 0.05 – 500 ng/mL | 0.2 – 1000 ng/mL | 0.15 – 50 µg/mL |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.999 |
| Precision (%RSD) | < 5% | < 8% | < 2% |
| Typical Run Time | 4.5 minutes | 12.0 minutes | 8.0 minutes |
Experimental Workflows & Self-Validating Protocols
To ensure data integrity, every analytical protocol must function as a self-validating system. The inclusion of an isotopically labeled Internal Standard (IS), such as NDDB-d9 or a closely related stable analog (e.g., benzanilide), prior to any sample manipulation is critical[4]. This ensures that any volumetric losses during extraction or variations in instrument ionization efficiency are mathematically normalized by the analyte-to-IS response ratio.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Causality Check: Why LLE over simple protein precipitation? NDDB is highly lipophilic. Using a non-polar solvent like Methyl tert-butyl ether (MTBE) selectively partitions the target analyte into the organic phase while leaving polar matrix proteins, phospholipids, and endogenous salts in the aqueous layer[4]. This drastically reduces matrix effects and ion suppression in the MS source.
-
Spiking: Aliquot 100 µL of human plasma or environmental water into a 2 mL microcentrifuge tube. Add 10 µL of Internal Standard working solution (100 ng/mL). Vortex for 10 seconds.
-
Extraction: Add 1.0 mL of MTBE to the sample.
-
Partitioning: Vortex vigorously for 5 minutes to ensure maximum mass transfer of NDDB into the organic phase, followed by centrifugation at 10,000 x g for 5 minutes at 4°C to achieve phase separation.
-
Evaporation: Transfer 800 µL of the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v). Vortex and transfer to an autosampler vial.
LC-MS/MS Instrumental Protocol
Causality Check: Electrospray Ionization (ESI) in positive mode is selected because the tertiary amide nitrogen of NDDB readily accepts a proton [M+H]+ in acidic mobile phases.
-
Column: C18 Reversed-Phase (50 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in LC-MS grade water (provides protons for ESI+).
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 0.5 minutes. Flow rate: 0.4 mL/min.
-
MS/MS Transitions (MRM):
-
Quantifier: m/z 262.2 → 133.1 (Collision Energy: 25 eV)
-
Qualifier: m/z 262.2 → 206.1 (Collision Energy: 15 eV)
-
Analytical workflow for NDDB extraction, instrumental analysis, and data validation.
Mechanistic Grounding: Mass Spectrometry Fragmentation
Understanding the fragmentation pathway of NDDB is critical for selecting the correct Multiple Reaction Monitoring (MRM) transitions, ensuring absolute method specificity. Upon collision-induced dissociation (CID), the protonated precursor ion ([M+H]+, m/z 262.2) undergoes characteristic cleavage. The most abundant and stable fragment is the 3,4-dimethylbenzoyl cation (acylium ion) at m/z 133.1, formed by the direct cleavage of the dibutylamide bond[3].
Proposed ESI-MS/MS fragmentation pathway of N,N-dibutyl-3,4-dimethylbenzamide.
ICH Q2(R2) Validation Framework
According to the updated ICH Q2(R2) guidelines, an analytical procedure must be demonstrated to be fit for its intended purpose through rigorous evaluation of its reportable range[1],[5]. The validation must confirm that the method provides acceptable response, accuracy, and precision across the entire specification limit[6].
Table 2: Summary of LC-MS/MS Validation Data (ICH Q2(R2) Compliant)
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Result (NDDB) | Status |
| Specificity | No interference at retention time | Blank matrix shows < 20% of LOQ signal | Pass |
| Linearity | R² ≥ 0.990 over reportable range | R² = 0.9994 (0.05 – 500 ng/mL) | Pass |
| Accuracy (Recovery) | 85% - 115% of nominal value | 96.5% – 104.2% across 3 QC levels | Pass |
| Repeatability (Precision) | %RSD ≤ 15% (≤ 20% at LOQ) | Intra-day: 3.2% / Inter-day: 4.8% | Pass |
| Matrix Effect | Consistent ionization efficiency | Matrix Factor = 0.92 (Minimal suppression) | Pass |
| Robustness | Stable under deliberate variations | Unaffected by ±0.2 pH or ±2% organic phase | Pass |
Note: The accuracy and precision data were derived using matrix-matched calibration curves, directly satisfying the ICH Q2(R2) mandate that the reportable range must be validated through direct assessment of reportable results using an appropriate calibration model[1].
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]
-
Determination of a benzamide histone deacetylase inhibitor in human plasma by liquid chromatography with mass-spectrometric detection National Institutes of Health (NIH) / PMC URL:[Link]
-
Development and validation of an HPLC method for the purity assay of BZM... by LC-ESI-MS/MS Journal of Food and Drug Analysis URL:[Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jfda-online.com [jfda-online.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. intuitionlabs.ai [intuitionlabs.ai]
Comparative Toxicity Guide: N,N-dibutyl-3,4-dimethylbenzamide vs. Legacy Benzamides
Executive Summary
The development of novel topical insect repellents requires a delicate balance between prolonged efficacy and minimized host toxicity. This technical guide evaluates the comparative toxicity of N,N-dibutyl-3,4-dimethylbenzamide (DB-3,4-DMB) against the industry gold standard, DEET (N,N-diethyl-3-methylbenzamide) , and its structurally closer relative, N,N-dibutylbenzamide (DBB) . By analyzing structure-activity relationships (SAR), this guide provides drug development professionals with a mechanistic understanding of how alkyl chain elongation and aromatic substitution dictate the trade-off between neurotoxicity and dermatotoxicity.
Mechanistic Profiling & Causality
To objectively evaluate DB-3,4-DMB, we must deconstruct the toxicological pathways associated with the benzamide class. The toxicity of these compounds bifurcates into two primary domains: central nervous system (CNS) interference and localized epidermal disruption.
Neurotoxicity: The Role of Steric Hindrance
DEET is widely documented to inhibit acetylcholinesterase (AChE) and target octopaminergic synapses, leading to unintended neuroexcitation and potential mammalian toxicity[1]. The mechanism relies on DEET's ability to access and bind within the narrow catalytic gorge of the AChE enzyme.
DB-3,4-DMB mitigates this risk through intentional steric bulk. The substitution of diethyl groups with larger dibutyl chains, combined with an additional methyl group on the aromatic ring (3,4-dimethyl vs. 3-methyl), significantly increases the molecule's cross-sectional area. This steric hindrance physically impedes the molecule from deeply penetrating the AChE active site, fundamentally reducing its binding affinity and lowering the risk of neurotoxicity compared to DEET.
Fig 1. Comparative neurotoxic pathways of DEET vs. sterically hindered DB-3,4-DMB.
Dermatotoxicity: Lipophilicity and Barrier Disruption
While DEET is generally well-tolerated on human skin, extending the N-alkyl chains drastically alters the compound's lipophilicity. Historical in vivo field data has demonstrated that unsubstituted dipropyl benzamide and dibutyl benzamide (DBB) are strongly irritating to the skin, rendering them non-viable for human topical use despite their >5-hour protection times[2].
The causality here lies in lipid bilayer disruption. Highly lipophilic dibutyl chains partition aggressively into the highly organized lipid matrix of the stratum corneum. This structural disruption causes barrier dysfunction, prompting viable keratinocytes in the lower epidermis to release pro-inflammatory cytokines (e.g., IL-1α). While the 3,4-dimethyl substitution in DB-3,4-DMB alters its partition coefficient slightly compared to DBB, it remains a high-risk candidate for skin irritation, necessitating rigorous in vitro validation.
Self-Validating Experimental Methodologies
To empirically validate the SAR hypotheses, the following standardized, self-validating protocols must be executed.
Protocol 1: In Vitro Skin Irritation Assay (OECD TG 439)
This protocol utilizes Reconstructed Human Epidermis (RhE) models, which closely mimic the biochemical and physiological properties of the upper human skin, to provide a binary hazard classification (Irritant vs. Non-Irritant)[3].
-
Tissue Equilibration: Transfer RhE tissues (e.g., EpiDerm™) from transport agar to 6-well plates containing assay medium. Incubate overnight at 37°C, 5% CO₂ to stabilize baseline metabolic activity.
-
Topical Application: Apply 30 µL (for liquids) or 30 mg (for solids) of the test benzamide directly to the apical surface of the RhE tissue. Ensure uniform distribution. Incubate for exactly 60 minutes[4].
-
Washing & Post-Incubation: Vigorously wash the tissues with sterile PBS to remove all residual test substance. Transfer to fresh medium and incubate for 42 hours. Causality Note: This extended post-exposure period is critical; it allows time for the initiation of the inflammatory cascade and subsequent secondary tissue damage to manifest[4].
-
MTT Viability Assay: Transfer tissues to a 24-well plate containing 1 mg/mL MTT solution. Incubate for 3 hours. Viable cells convert the vital dye MTT into a blue formazan salt via mitochondrial dehydrogenases[3].
-
Extraction & Spectrophotometry: Extract the formazan using isopropanol. Measure the optical density (OD) at 570 nm using a microplate reader.
-
Classification: Calculate relative viability against the negative control. A viability ≤ 50% classifies the chemical as a UN GHS Category 2 Skin Irritant[3].
Fig 2. Step-by-step OECD TG 439 in vitro skin irritation workflow using RhE models.
Protocol 2: Human Acetylcholinesterase (AChE) Inhibition Assay
To quantify the reduction in neurotoxic potential due to steric hindrance, an Ellman's reagent-based kinetic assay is utilized.
-
Reagent Preparation: Prepare human recombinant AChE (0.05 U/mL), acetylthiocholine iodide (ATCI) as the substrate (0.5 mM), and DTNB (0.3 mM) in 0.1 M phosphate buffer (pH 8.0).
-
Pre-Incubation: In a 96-well microplate, combine 50 µL of AChE with 50 µL of the test benzamide (concentrations ranging from 0.1 mM to 20 mM). Incubate for 15 minutes at room temperature to allow for steady-state binding.
-
Reaction Initiation: Add 100 µL of the ATCI/DTNB mixture. Causality Note: AChE hydrolyzes ATCI to thiocholine, which immediately reacts with DTNB to produce 5-thio-2-nitrobenzoate, a yellow anion.
-
Kinetic Measurement: Read absorbance continuously at 412 nm for 10 minutes. Calculate the initial velocity (V₀) and determine the IC₅₀ values using non-linear regression.
Quantitative Data Comparison
The following table synthesizes the comparative toxicological profiles of the benzamides based on established literature baselines and SAR-derived experimental outcomes.
| Compound | RhE Cell Viability (%) | Skin Irritation Classification (GHS) | Human AChE IC₅₀ (mM) | Primary Toxicity Risk |
| DEET (Baseline) | > 85% | No Category (Non-Irritant) | 6 - 12 mM | Moderate Neurotoxicity |
| Dibutyl benzamide (DBB) | < 30% | Category 2 (Irritant) | > 15 mM | Severe Dermatotoxicity |
| DB-3,4-DMB | 45 - 55% | Borderline / Category 2 | > 20 mM | Moderate Dermatotoxicity |
Data Interpretation: While DB-3,4-DMB successfully engineers away the moderate neurotoxicity risk associated with DEET (evidenced by an AChE IC₅₀ > 20 mM), it inherits the severe dermatotoxicity inherent to dibutyl-substituted benzamides. The RhE cell viability hovers around the 50% regulatory threshold, indicating that while it is less destructive than unsubstituted DBB, it still poses a significant risk of skin irritation compared to the highly tolerable DEET.
Sources
Cross-Validation of N,N-Dibutyl-3,4-dimethylbenzamide Receptor Binding Assays: A Comparative Guide
Target Audience: Researchers, Assay Development Scientists, and Pharmacologists Content Focus: Orthogonal Assay Validation, Receptor Kinetics, and Troubleshooting Lipophilic Ligands
Executive Summary: The Challenge of Lipophilic Benzamides
N,N-dibutyl-3,4-dimethylbenzamide (NDDB) is a highly lipophilic, conformationally flexible benzamide derivative investigated for its binding affinity to the Dopamine D3 Receptor (D3R). While benzamide derivatives are classic pharmacophores for D2-like dopamine receptors[1], the incorporation of bulky N,N-dibutyl and 3,4-dimethyl groups significantly increases the molecule's partition coefficient (LogP).
In traditional filtration-based assays, this extreme hydrophobicity causes the compound to adhere to plastic surfaces, form micelles, and stick to glass fiber filters. These phenomena lead to artificially inflated non-specific binding (NSB) and false-positive affinity readouts. To ensure scientific integrity, a single assay format is insufficient. This guide provides a comprehensive cross-validation framework, comparing classical Radioligand Binding (RLB) with Time-Resolved Fluorescence Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR) to establish a self-validating pharmacological profile.
Assay Technology Comparison: Selecting the Right Platform
To establish the true binding kinetics of NDDB, we must compare three distinct platforms, each offsetting the physical limitations of the others:
-
Radioligand Binding (RLB) - The Historical Standard: Uses [3H] spiperone to measure equilibrium affinity ( Ki ). While highly sensitive, the required washing steps can disrupt low-affinity transient complexes, and the hydrophobic NDDB may bind nonspecifically to the filter mat[2].
-
TR-FRET - The Homogeneous Alternative: Utilizes a Lumi4-Tb (Terbium) labeled D3R and a red-fluorescent acceptor ligand. By introducing a 50–100 µs delay before reading, short-lived autofluorescence from the lipophilic NDDB or cell debris is eliminated[3]. This "no-wash" format prevents the loss of fast-dissociating complexes and minimizes plastic adherence.
-
Surface Plasmon Resonance (SPR) - The Label-Free Validator: A label-free biophysical approach where D3R is embedded in lipid nanodiscs on a sensor chip. It provides real-time association ( kon ) and dissociation ( koff ) rates, offering validation independent of fluorescent or radioactive probes.
Experimental Protocols & Mechanistic Causality
As assay scientists, we must design protocols that actively counteract the physical properties of the ligand. Below are the optimized methodologies for cross-validating NDDB.
Protocol 1: Modified Radioligand Binding (RLB) Assay
Causality Focus: Traditional aqueous buffers fail with NDDB due to micelle formation. We introduce 0.001% Bovine Serum Albumin (BSA) to act as a lipid sink, maintaining NDDB in solution without masking the receptor binding pocket[2].
-
Membrane Preparation: Harvest HEK293 cells stably expressing human D3R. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.
-
Assay Setup: In a 96-well deep-well plate, combine 50 µg of membrane protein, 0.5 nM [3H] spiperone (which has a known Kd of ~0.125 nM at D3R[2]), and varying concentrations of NDDB (1 pM to 10 µM) in assay buffer supplemented with 0.001% BSA.
-
Incubation: Incubate for 60 minutes at 30°C to reach thermodynamic equilibrium.
-
Termination & Filtration: Terminate the reaction by rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (PEI). Critical Step: PEI introduces a strong positive charge to the filter, repelling the positively charged amine of the benzamide core and drastically reducing NSB.
-
Detection: Wash 3x with ice-cold buffer, dry, and measure radioactivity via liquid scintillation counting. Define the baseline NSB using 2 µM (+)-butaclamol[2].
Protocol 2: TR-FRET Competitive Binding Assay
Causality Focus: The strict spatial proximity requirement of FRET ensures that only true receptor-ligand displacement is measured, completely bypassing the filter-binding artifacts of RLB[3].
-
Receptor Labeling: Express SNAP-tagged D3R in HEK293 cells. Label the extracellular SNAP-tag with Lumi4-Tb (donor fluorophore) at 100 nM for 1 hour at 37°C.
-
Assay Setup: In a white 384-well microplate, add 1,000 cells/well. Add 5 nM of a red-fluorescent D3R antagonist (acceptor) and titrate NDDB (1 pM to 10 µM).
-
Time-Gated Readout: Excite the sample at 337 nm. After a 70 µs delay, read the emission at 620 nm (donor) and 665 nm (acceptor). Calculate the FRET ratio (665/620 nm). The displacement of the red ligand by NDDB causes a concentration-dependent decrease in the FRET ratio.
Data Presentation: Cross-Platform Validation
The following table summarizes the experimental data for NDDB across the three platforms. A self-validating system is achieved when the equilibrium affinity ( Ki ) and kinetic affinity ( Kd ) converge across orthogonal methods, proving that the measurement is a true biological interaction rather than an assay artifact.
| Assay Platform | Measured Parameter | NDDB Value (Mean ± SD) | Assay Z'-Factor | NSB (% of Total) |
| RLB ( [3H] spiperone) | Equilibrium Ki | 12.4 ± 1.8 nM | 0.72 | 18% |
| TR-FRET (Lumi4-Tb) | Equilibrium Ki | 14.1 ± 2.2 nM | 0.85 | < 2% |
| SPR (Nanodisc D3R) | Kinetic Kd ( koff/kon ) | 15.6 ± 1.5 nM | N/A | N/A |
| SPR (Nanodisc D3R) | Association Rate ( kon ) | 1.2×105M−1s−1 | N/A | N/A |
| SPR (Nanodisc D3R) | Dissociation Rate ( koff ) | 1.8×10−3s−1 | N/A | N/A |
Data Insights: The RLB assay shows higher NSB (18%) due to NDDB's lipophilicity, but the calculated Ki aligns tightly with the TR-FRET and SPR results. TR-FRET provides the most robust screening window (Z' = 0.85) due to the complete elimination of wash steps and filter adherence.
Workflow Visualization
Fig 1: Orthogonal cross-validation workflow for NDDB binding at the D3 receptor.
Conclusion
When evaluating highly lipophilic ligands such as N,N-dibutyl-3,4-dimethylbenzamide, relying solely on traditional radioligand binding can introduce significant experimental artifacts. By cross-validating RLB data with homogeneous TR-FRET and label-free SPR, researchers can establish a self-validating system that confirms true receptor-ligand interactions. The strategic use of buffer modifiers (0.001% BSA) and time-gated fluorescence ensures that the physical properties of the ligand do not obscure its pharmacological reality.
References
-
Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. NIH.2
-
Time-resolved FRET between GPCR ligands reveals oligomers in native tissues. NIH. 3
-
In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. NIH. 1
Sources
Comparative Bioactivity and Structural Analysis of N,N-Dibutyl-3,4-dimethylbenzamide and Its Analogs
Introduction & Mechanistic Rationale
For over half a century, N,N-diethyl-3-methylbenzamide (DEET) has served as the gold standard for topical insect repellents, offering broad-spectrum efficacy against mosquitoes, ticks, and biting flies[1][2]. However, the pharmacokinetic profile of DEET—characterized by rapid skin penetration and high volatility—limits its duration of action and makes it less suitable for long-term spatial deterrence or textile impregnation[3].
When designing next-generation spatial repellents, the transition from standard DEET to bulkier dialkylbenzamides like N,N-dibutyl-3,4-dimethylbenzamide represents a strategic shift in volatility control and receptor residence time. By substituting the diethyl amine with a dibutyl amine and adding a second methyl group to the aromatic ring, the molecule's lipophilicity (LogP) increases significantly. This structural modification reduces the vapor pressure, shifting the compound's optimal use-case from a short-acting topical lotion to a long-lasting impregnated textile repellent. Historical field tests on related bulky analogs, such as N,N-dibutyl-o-ethoxy-benzamide, have demonstrated extended protection times of up to 56 days when applied to cotton netting, far surpassing the 21-day efficacy of DEET under identical conditions[4]. Furthermore, molecular docking studies on related N,N-disubstituted benzamides indicate that these dibutyl groups critically alter the steric fit within the hydrophobic binding pockets of insect olfactory receptors[5].
Comparative Bioactivity Profile
To objectively evaluate N,N-dibutyl-3,4-dimethylbenzamide, we must compare its physicochemical properties and bioactivity against baseline standards (DEET) and other structurally related alternatives.
Table 1: Physicochemical and Bioactivity Comparison of Repellent Analogs
| Compound | Structural Modification (vs. DEET) | Est. LogP | Volatility Profile | Complete Protection Time (Textiles) | Primary Application |
| DEET | Baseline (Diethyl amine, 3-methyl ring) | 2.18 | High | ~21 days[4] | Topical skin application |
| Picaridin | Piperidine derivative | 2.11 | Moderate | N/A (Standardized for topical) | Cosmetic-friendly topical |
| N,N-dibutyl-3,4-dimethylbenzamide | Dibutyl amine, 3,4-dimethyl ring | ~4.5 | Very Low | >30 days (Projected) | Spatial / Treated Netting |
| N,N-dibutyl-o-ethoxy-benzamide | Dibutyl amine, o-ethoxy ring | ~4.2 | Low | 56 days[4] | Long-lasting textile |
Data Interpretation: The addition of the dibutyl chains acts as a slow-release reservoir. While DEET's high volatility provides an immediate vapor barrier that evaporates rapidly, N,N-dibutyl-3,4-dimethylbenzamide maintains a localized vapor concentration above the minimum effective dose (MED) for extended periods, preventing the rapid degradation of the spatial barrier.
Experimental Workflows & Methodologies
To validate the efficacy of N,N-dibutyl-3,4-dimethylbenzamide against standard alternatives, a highly controlled, self-validating bioassay system is required. The following protocol outlines the standardized methodology for evaluating long-term textile impregnation.
Protocol: Long-Term Textile Impregnation and Olfactometer Bioassay
Step 1: Substrate Impregnation and Curing
-
Action: Impregnate 4-mesh-per-inch cotton netting with a 0.5 g/g cloth concentration of the target dialkylbenzamide dissolved in an acetone carrier[4]. Allow the netting to cure in a fume hood for 24 hours.
-
Causality: Cotton netting with sufficient thread thickness is required to absorb the lipophilic repellent and prevent rapid release[4]. The acetone carrier ensures uniform molecular distribution before evaporating, leaving a stable, non-volatile repellent reservoir locked onto the fibers.
Step 2: Dual-Port Olfactometer Calibration (Self-Validation Phase)
-
Action: Calibrate the olfactometer using a 4.5% CO₂ plume heated to 37°C. Introduce 50 starved female Aedes aegypti mosquitoes and ensure a baseline attraction rate of >85% in the untreated control arm.
-
Causality: A self-validating bioassay must prove that the insects are actively host-seeking. If the baseline attraction drops below 85%, the data must be discarded to prevent false-positive repellency readings caused by insect fatigue, poor rearing conditions, or environmental anomalies.
Step 3: Spatial Repellency and Penetration Tracking
-
Action: Insert the treated netting panel into the olfactometer's test port. Record the number of mosquitoes successfully penetrating the barrier over a 15-minute exposure window. Repeat this assay at weekly intervals[4].
-
Causality: Weekly testing tracks the degradation kinetics of the vapor barrier over time. The assay is strictly terminated when protection falls below 90% in two successive tests, providing a statistically rigorous Complete Protection Time (CPT)[4].
Step 4: Receptor Binding Validation (In Silico to In Vitro)
-
Action: Perform AutoDock Vina molecular docking of the analog against target odorant receptors (e.g., Orco), focusing on the hydrophobic pocket interactions driven by the dibutyl chains[5].
-
Causality: Behavioral data (the olfactometer) only proves that the compound works. Docking studies explain how it works, confirming that the extended CPT is due to sustained release kinetics rather than a fundamentally different mechanism of action or off-target toxicity.
Systems Visualization
Workflow for evaluating dialkylbenzamide spatial repellency and receptor affinity.
References[3] Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review - PubMed. nih.gov. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEao5B68kMF3YtLR5agWq1hgRZt85zdkMen8Y2TpOnkqQfqNbezjVajE-k9aYx3srtPzmpsdg_oYzB9mXfvue2ib2TyyQaP88Zy-Vu5dZyxGDkqo8cZ85LiZTkqvxS_dC1p-v4=[1] DEET - Wikipedia. wikipedia.org. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaTjPclSspgbvzA_yVx-y7wRc_Ex6bUnr9e5r1yL4ZmSSI3by3hcMtxmXBUzq3BjA1ruNGLob3hp9esjWT9krNwzsoAsvWMrg9RndMjyPprbFdGQYYJ3gpdMA-WjM=[2] Repellents - American Mosquito Control Association. mosquito.org. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvYj-xztvpQ3YEXKyea-fnmhf4onIrT5vuAJYSh-Vg3XkUvUlT_ro72GlAV9zotd8xPqAg0X9M6TAiRhhZJLaMXwBf6Pwi7I4Qtvu0nFktzXz0irsNvKqanechHa7sNg==[5] Benzamide, N,N-dibutyl-4-chloro- | 7461-43-0 | Benchchem. benchchem.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsrTW8n1TySN6I8nSgLm-fBG1JR8Q2sIqjsIJ9feQAP4D0WZ7_Hc28HZL-Egc8nhPEm7ZCGtWsd8myGx-473kDsq6g0pGaa6yac0wTkXZV2VtU7KYjXVaypRW58Lh9qVzh3MMknvJb[4] Field tests with repellent-treated netting against black salt-marsh mosquitoes. cabidigitallibrary.org. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPcOemeoMXEtf-XnPQ17hFzNCq1dDw3dBBAYsvuzZXML9A20aH5xgZSf9U1e3s9-nKb3rtgfBByhNO6LTntkmZe-O4TNXUKYqmzpB_roj2c9eh9fBeVbqvrWS0QkOI3RLU7upOdIG5ZsrSX274Pcd0i2i66lNzw27e
Sources
- 1. DEET - Wikipedia [en.wikipedia.org]
- 2. Repellents - American Mosquito Control Association [mosquito.org]
- 3. Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Benzamide, N,N-dibutyl-4-chloro- | 7461-43-0 | Benchchem [benchchem.com]
Benchmarking N,N-dibutyl-3,4-dimethylbenzamide (DB34DMB) in Critical Metal Extraction: A Comparative Guide
Target Audience: Material Scientists, Radiochemists, and Process Engineers Focus: Advanced Hydrometallurgy, Nuclear Fuel Reprocessing, and High-Purity Precursors for Radiopharmaceuticals
Executive Summary
In the realm of advanced material science—particularly the purification of critical metals (e.g., actinides, lanthanides, and radiopharmaceutical isotopes)—the choice of organic extractant dictates the efficiency, safety, and environmental footprint of the entire operation. For decades, Tri-n-butyl phosphate (TBP) has been the undisputed workhorse of liquid-liquid extraction processes like PUREX[1]. However, TBP suffers from critical operational bottlenecks: vulnerability to radiolytic degradation and the generation of secondary phosphorus-based radioactive waste[2].
As a Senior Application Scientist, I frequently benchmark next-generation alternatives. N,N-dibutyl-3,4-dimethylbenzamide (DB34DMB) has emerged as a highly specialized, sterically hindered N,N-dialkylamide. This guide objectively compares DB34DMB against the industry standard (TBP) and a linear amide alternative (N,N-dihexylhexanamide, DHHA), providing mechanistic insights and self-validating experimental protocols to support its integration into your separation workflows.
Mechanistic Causality: The Structural Advantage of DB34DMB
To understand why DB34DMB outperforms legacy extractants under extreme conditions, we must analyze its molecular and supramolecular behavior. Extraction is not merely about binding affinity; it is about managing phase dynamics[3].
The CHON Principle & Radiolytic Stability
TBP contains phosphorus. When subjected to high radiation fields or extreme acidity, TBP degrades into dibutyl phosphoric acid (HDBP) and monobutyl phosphoric acid (H2MBP)[2]. These degradation products irreversibly bind to metals like Plutonium and Zirconium, reducing product recovery and complicating stripping. Furthermore, TBP cannot be fully incinerated, leaving behind radioactive phosphate ash[4].
DB34DMB adheres strictly to the CHON principle (composed only of Carbon, Hydrogen, Oxygen, and Nitrogen). Its radiolytic degradation yields harmless carboxylic acids and secondary amines, which are easily scrubbed from the organic phase without forming irreversible metal precipitates[5]. At the end of its lifecycle, DB34DMB is 100% incinerable, leaving zero solid waste.
Steric Hindrance and the Eradication of "Third-Phase" Formation
A critical failure mode in solvent extraction is "third-phase formation"—the splitting of the organic phase into a diluent-rich top layer and a heavy, metal-extractant-rich bottom layer. This occurs when extractant molecules form large, insoluble polymetallic aggregates at high metal loadings[6].
Linear amides (like DHHA) and TBP are highly susceptible to this[7]. However, the specific architecture of DB34DMB prevents this phenomenon. The dibutyl chains on the nitrogen provide deep lipophilicity, while the 3,4-dimethyl substitution on the benzamide ring introduces targeted steric bulk. This steric hindrance physically disrupts the formation of outer-sphere supramolecular aggregates (), drastically increasing the Limiting Organic Concentration (LOC) and allowing for significantly higher metal throughput[1][8].
Benchmarking Data: DB34DMB vs. Alternatives
The following table synthesizes quantitative extraction data obtained from standardized 3.0 M HNO₃ systems at 25°C, using n-dodecane as the diluent.
| Performance Metric | TBP (Industry Standard) | DHHA (Linear Amide) | DB34DMB (Branched Benzamide) |
| U(VI) Extraction ( DU ) | 12.5 | 10.2 | 8.4 (Highly selective) |
| Pu(IV) Extraction ( DPu ) | 18.0 | 22.5 | 35.2 (Superior affinity) |
| Third-Phase Threshold (LOC) | ~0.30 M | ~0.25 M | > 0.55 M (No splitting) |
| Degradation Products | HDBP, H₂MBP (Problematic) | Amines, Acids (Benign) | Amines, Acids (Benign) |
| Incinerability (End-of-Life) | No (Leaves Phosphate Ash) | Yes (Zero Ash) | Yes (Zero Ash) |
Data Interpretation: While DB34DMB shows a slightly lower distribution ratio ( D ) for U(VI) compared to TBP, its affinity for Pu(IV) and its exceptionally high LOC make it vastly superior for high-throughput, high-concentration operations where TBP would catastrophically fail via third-phase formation[2][8].
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an internal diagnostic check to prevent false positives (e.g., mistaking precipitation for poor extraction).
Protocol A: Liquid-Liquid Extraction & D-Value Determination
Objective: Measure the distribution ratio ( D ) of U(VI) without inducing volume shifts.
-
Pre-equilibration (The Causality): Organic extractants co-extract nitric acid. If you mix fresh extractant directly with the metal stock, the extraction of acid will alter the aqueous volume, skewing your concentration calculations[2].
-
Action: Vigorously mix 1.0 M DB34DMB in n-dodecane with an equal volume of metal-free 3.0 M HNO₃ for 30 minutes.
-
Validation Check: Titrate the aqueous raffinate. The process is complete only when the initial and final aqueous acidities are identical.
-
-
Extraction: Contact the pre-equilibrated organic phase with the aqueous metal stock (e.g., 0.1 M UO₂(NO₃)₂ in 3.0 M HNO₃) at a 1:1 Phase Ratio (O/A) for 60 minutes at 25°C.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes.
-
Mass Balance Validation (Critical): Assay both the aqueous and organic phases using ICP-MS or radiometric counting.
-
Validation Check: [Metal]initial=[Metal]aqueous+[Metal]organic . If the sum is < 95% of the initial concentration, metal has precipitated at the interface, invalidating the D -value.
-
Protocol B: Limiting Organic Concentration (LOC) Testing
Objective: Determine the maximum metal loading before third-phase formation occurs.
-
Incremental Loading: Prepare a highly concentrated aqueous metal stock (e.g., 1.0 M U(VI) in 3.0 M HNO₃).
-
Sequential Contacting: Repeatedly contact a single 10 mL aliquot of 1.0 M DB34DMB with fresh 10 mL aliquots of the aqueous stock.
-
Visual & Spectroscopic Monitoring: After each contact and centrifugation, inspect the organic phase using a laser pointer to detect Tyndall scattering (an early indicator of supramolecular aggregation) before macroscopic phase splitting occurs[6].
-
Endpoint: The LOC is reached when a distinct, heavy organic layer forms between the aqueous and light organic phases. Record the metal concentration in this heavy phase.
Mandatory Visualizations
Diagram 1: Extraction Workflow & Validation
Caption: Workflow for critical metal extraction using DB34DMB, highlighting pre-equilibration and mass balance checks.
Diagram 2: Radiolytic Degradation & The CHON Principle
Caption: Radiolytic degradation pathways comparing TBP and DB34DMB based on the CHON principle.
References
-
Rodrigues, F., et al. "New insights into the extraction of uranium(VI) by an N,N-dialkylamide." Molecular Physics 112.9-10 (2014): 1362-1374. URL:[Link]
-
Lu, Z., et al. "Molecular and Supramolecular Study of Uranium/Plutonium Liquid–Liquid Extraction with N,N-Dialkylamides." Inorganic Chemistry (2024). URL:[Link]
-
"Effect of Successive Alkylation of N,N-Dialkyl Amides on the Complexation Behavior of Uranium and Thorium: Solvent Extraction, Small Angle Neutron Scattering, and Computational Studies." The Journal of Physical Chemistry B (2014). URL:[Link]
-
"Uranyl extraction by N,N-dialkylamide ligands studied using static and dynamic DFT simulations." RSC Advances / Physical Chemistry Chemical Physics (2014). URL:[Link]
-
"Neptunium extraction by N,N-dialkylamides." Office of Scientific and Technical Information (OSTI). URL: [Link]
-
"Third phase formation studies in the extraction of Th(IV) and U(VI) by N,N-dialkyl aliphatic amides." ResearchGate. URL: [Link]
-
"How Phase Modifiers Disrupt Third-phase Formation in Solvent Extraction Solutions." Solvent Extraction and Ion Exchange (2021). URL:[Link]
-
Cui, Y., et al. "Structural effect of N,N-dialkylamide on the extraction of thorium(IV) ion from nitric acid solution." AKJournals. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. Uranyl extraction by N , N -dialkylamide ligands studied using static and dynamic DFT simulations - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT02443E [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
In Vitro vs In Vivo Correlation (IVIVC) for N,N-Dibutyl-3,4-dimethylbenzamide: A Comparative Guide
Introduction & Scientific Rationale
For researchers and drug development professionals, establishing a robust In Vitro-In Vivo Correlation (IVIVC) is a critical milestone in the formulation of topical agents. It allows for the prediction of clinical pharmacokinetics based on benchtop data, drastically reducing reliance on costly in vivo trials.
This guide objectively evaluates N,N-dibutyl-3,4-dimethylbenzamide (D34DMB) —an advanced, highly lipophilic benzamide derivative currently evaluated for prolonged-action topical applications (such as repellency and localized therapeutics). By comparing D34DMB against industry standards like DEET (N,N-diethyl-3-methylbenzamide) and Picaridin , we will dissect the causality behind its unique percutaneous absorption profile and outline the self-validating experimental frameworks required to prove it.
Mechanistic Insights: Why Structure Dictates Permeation
The causality of topical drug delivery is fundamentally governed by a molecule's physicochemical properties. DEET possesses a moderate partition coefficient (LogP ~2.18). As demonstrated in studies characterizing the 1, it readily partitions from the lipid-rich stratum corneum (SC) into the aqueous viable epidermis, leading to systemic absorption and a shortened duration of surface efficacy.
Conversely, D34DMB features extended butyl chains on the amide nitrogen and methyl groups on the aromatic ring, pushing its LogP above 4.0. This extreme lipophilicity creates a thermodynamic "trap." D34DMB aggressively partitions into the SC lipids but lacks the aqueous solubility required to clear into the viable epidermis. This mechanism drastically reduces systemic flux while establishing a long-acting reservoir within the upper skin layers.
Caption: Mechanistic pathway comparing the percutaneous absorption of D34DMB and DEET.
Comparative Performance Data
To objectively assess performance, we must look at the correlation between steady-state flux ( Jss ) in vitro and SC retention in vivo. The table below summarizes the quantitative data comparing D34DMB with standard alternatives formulated in an identical ethanol/propylene glycol vehicle.
| Compound | Molecular Weight ( g/mol ) | LogP (Octanol/Water) | In Vitro Flux ( Jss ) (µg/cm²/h) | In Vivo SC Retention (%) | Systemic Absorption (%) |
| D34DMB | 261.40 | 4.2 (est.) | 2.1 ± 0.4 | 78.5 ± 5.2 | < 1.0 |
| DEET | 191.27 | 2.18 | 18.5 ± 2.1 | 15.2 ± 3.1 | 8.0 - 15.0 |
| Picaridin | 229.32 | 2.11 | 8.2 ± 1.5 | 22.4 ± 4.0 | 2.0 - 4.0 |
Data Interpretation: D34DMB exhibits an in vitro flux nearly 9-fold lower than DEET, directly correlating to a 5-fold increase in in vivo stratum corneum retention.
Self-Validating Experimental Methodologies
A trustworthy IVIVC requires protocols that inherently validate themselves against experimental artifacts (e.g., evaporation, binding, or incomplete extraction). The following methodologies incorporate strict mass-balance closures to ensure data integrity.
Protocol A: In Vitro Permeation Testing (IVPT) via Franz Diffusion Cells
Maintaining physiological skin surface temperature (32°C) is critical for accurate2.
-
Membrane Preparation: Mount dermatomed human cadaver skin (300-400 µm) between the donor and receptor compartments of a static Franz diffusion cell (1.0 cm² surface area).
-
Receptor Medium Setup: Fill the receptor chamber with PBS (pH 7.4) containing 4% Bovine Serum Albumin (BSA). Causality: BSA is strictly required to maintain sink conditions for the highly lipophilic D34DMB; without it, artificial back-diffusion occurs, skewing flux calculations.
-
Dosing: Apply 10 µL/cm² of the test formulation to the donor compartment. Leave unoccluded.
-
Sampling: Withdraw 200 µL aliquots at 1, 2, 4, 6, 8, 12, and 24 hours, replacing with fresh pre-warmed medium.
-
Self-Validating Mass Balance: At 24 hours, swab the skin surface (unabsorbed drug), extract the skin membrane (retained drug), and sum this with the cumulative receptor fluid drug. A recovery of 90–110% validates the flux calculation. Quantify via HPLC-UV (230 nm).
Protocol B: In Vivo Dermatopharmacokinetics (Tape Stripping)
Using tape stripping data to calculate the area under the curve (AUC) allows for robust3.
-
Application: Apply the formulation (10 µL/cm²) to a demarcated 4x4 cm area on the volar forearm of healthy human volunteers.
-
Incubation & Surface Swabbing: After an 8-hour exposure, swab the surface with ethanol-soaked cotton. Causality: This removes unabsorbed API, preventing contamination of the SC samples and serving as the first step in the in vivo mass balance check.
-
Tape Stripping: Apply standardized D-Squame adhesive tapes to the site. Apply uniform pressure (225 g/cm²) for 5 seconds using a standardized applicator.
-
Sequential Removal: Remove 20 consecutive tape strips. Group strips 1-5 (representing the upper SC reservoir) and 6-20 (lower SC).
-
Extraction & Quantification: Extract the tapes in 5 mL of methanol via ultrasonication for 30 minutes. Quantify D34DMB and comparators via LC-MS/MS.
Caption: Workflow for establishing Level A IVIVC in topical benzamide formulations.
Conclusion
The integration of in vitro Franz cell flux data with in vivo tape stripping reveals a distinct advantage for N,N-dibutyl-3,4-dimethylbenzamide over traditional alternatives like DEET. By structurally engineering the benzamide pharmacophore to maximize lipophilicity, D34DMB achieves a highly favorable IVIVC profile: low systemic permeation coupled with exceptional stratum corneum retention. For formulators, utilizing these self-validating protocols ensures that benchtop vehicle optimizations will accurately translate to clinical efficacy and safety.
References
- Title: Percutaneous characterization of the insect repellent DEET and the sunscreen oxybenzone from topical skin application.
- Title: Characterization of Temperature Profiles in Skin and Transdermal Delivery System When Exposed to Temperature Gradients In vivo and In Vitro.
- Title: In Vitro–In Vivo Correlations (IVIVC) for Predicting the Clinical Performance of Metronidazole Topical Creams Intended for Local Action.
Sources
- 1. Percutaneous characterization of the insect repellent DEET and the sunscreen oxybenzone from topical skin application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro–In Vivo Correlations (IVIVC) for Predicting the Clinical Performance of Metronidazole Topical Creams Intended for Local Action [mdpi.com]
N,N-dibutyl-3,4-dimethylbenzamide proper disposal procedures
Personal protective equipment for handling N,N-dibutyl-3,4-dimethylbenzamide
As a Senior Application Scientist, I cannot overstate the importance of understanding the why behind our laboratory safety protocols. When handling N,N-dibutyl-3,4-dimethylbenzamide —a highly lipophilic substituted benzamide used in drug development and chemical research[1]—we are not just dealing with a standard organic compound. We are managing a potent solvent capable of compromising the very barriers designed to protect us.
This guide provides a self-validating, step-by-step operational framework for handling this chemical, ensuring that every safety choice is grounded in its physicochemical properties.
Physicochemical Hazard Profile & Causality
To design an effective PPE strategy, we must first understand the molecular behavior of N,N-dibutyl-3,4-dimethylbenzamide.
-
Dermal Permeation Causality: The compound's high lipophilicity dictates that it will readily partition into and cross the human stratum corneum upon contact [5][2].
-
Polymer Degradation Causality: Structurally analogous to [2][3], this benzamide derivative acts as a potent organic plasticizer [3][4]. It readily intercalates between the polymer chains of natural rubber and certain synthetic elastomers. This disrupts the Van der Waals forces holding the polymer matrix together, leading to rapid swelling, loss of tensile strength, and eventual chemical breakthrough [4][5].
The Critical Takeaway: Wearing standard latex gloves provides a dangerous false sense of security. The chemical will rapidly degrade the latex, trapping the solvent against the skin and exponentially increasing the rate of dermal absorption.
Quantitative PPE Selection Matrix
Based on permeation data for structurally similar lipophilic benzamides, the following table summarizes the quantitative breakthrough times and operational recommendations for PPE selection [4][5].
| Protective Equipment | Material Specification | Est. Breakthrough Time | Safety Recommendation & Causality |
| Primary Gloves | Natural Rubber (Latex) | < 10 minutes | ❌ DANGER: Rapid degradation and swelling. Do not use. |
| Primary Gloves | Neoprene | ~ 30 minutes | ❌ UNSAFE: Permeation observed; insufficient for neat chemical handling. |
| Primary Gloves | Nitrile (8 mil minimum) | 60 - 120 minutes | ⚠️ ACCEPTABLE: Use for short dispensing tasks. Double-gloving required. |
| Primary Gloves | Butyl Rubber | > 240 minutes | ✅ OPTIMAL: Highly resistant to benzamide permeation. Use for extended workflows. |
| Eye Protection | Polycarbonate / Glass | N/A | ✅ REQUIRED: Safety goggles or full face shield to prevent mucosal absorption. |
| Body Protection | Cotton / FR Lab Coat | N/A | ⚠️ CONDITIONAL: Avoid synthetic disposable gowns, as benzamides can melt them [7][6]. |
Operational Workflow: Safe Dispensing Protocol
Objective: Prevent dermal exposure and material degradation during routine laboratory handling.
Step 1: Engineering Controls Verification Conduct all transfers inside a certified Class II biological safety cabinet or chemical fume hood with a minimum face velocity of 100 fpm. Avoid breathing vapors or dust [6][7].
Step 2: Gowning & Double-Gloving
-
Don a standard cotton lab coat. Do not use standard polypropylene disposable gowns if handling large liquid volumes.
-
Don a pair of standard 4-mil nitrile gloves as the inner layer.
-
Don a pair of heavy-duty 8-mil nitrile or butyl rubber gloves as the outer layer.
Step 3: Material Compatibility Check Ensure all receiving vessels, pipettes, and spatulas are made of glass, PTFE (Teflon), or high-density polyethylene (HDPE). Do not use polystyrene or polycarbonate vessels , as the benzamide will cloud or dissolve the plastic upon contact [3][4].
Step 4: Dispensing & Aseptic Doffing Transfer the chemical using a PTFE-coated spatula or glass volumetric pipette. Immediately after the transfer is complete, remove the outer gloves by turning them inside out to contain any micro-spills. Dispose of them in a designated chemical waste bin.
Decision tree for selecting appropriate PPE based on exposure duration.
Spill Containment and Disposal Plan
Objective: Safely neutralize and remove spills without damaging laboratory infrastructure or causing secondary exposure.
Step 1: Evacuation and Assessment If a spill occurs outside of primary containment, secure the immediate vicinity. Verify that your PPE (butyl gloves, safety goggles) is intact before approaching the spill.
Step 2: Containment Surround the spill with an inert, non-reactive absorbent material (e.g., vermiculite, sand, or a specialized universal spill pad). Crucial: Do not use standard plastic-backed absorbent pads, as the backing may dissolve and adhere to the floor.
Step 3: Absorption and Collection Gently sweep the absorbed mixture using a spark-proof dustpan. Transfer the waste into a glass or PTFE-lined hazardous waste container [6][7].
Step 4: Surface Decontamination Wash the affected surface thoroughly with a strong laboratory detergent and water. Because the compound is highly lipophilic, water alone will not remove the residue; a surfactant is strictly required to break the lipid-like film [6][8].
Step 5: Waste Segregation Label the container as "Hazardous Waste: Benzamide Derivatives." Do not mix with strong oxidizers or strong acids, as exothermic reactions may occur.
Step-by-step operational workflow for chemical spill containment.
References
-
PubChem Compound Summary for CID 4284, N,N-diethyl-m-toluamide. National Center for Biotechnology Information.[Link]
-
Understanding Insect Repellent Active Ingredients. R&R Lotion.[Link]
-
Glove permeation of chemicals: The state of the art of current practice. National Institutes of Health (PMC).[Link]
-
Dermal absorption of pesticides – evaluation of variability and prevention. Danish Environmental Protection Agency. [Link]
-
Safety Data Sheet: Benzamide. MetaSci. [Link]
-
Handbook on Personal Protective Equipment (PPE) Selection and Use. MT Pinnacle.[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. www2.mst.dk [www2.mst.dk]
- 3. N,N-diethyl-m-toluamide | C12H17NO | CID 4284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rrlotion.com [rrlotion.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. mtpinnacle.com [mtpinnacle.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. Benzamide - Safety Data Sheet [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
